3-Chloro-5-methyl-1-(p-tolyl)-1H-pyrazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H11ClN2 |
|---|---|
Molecular Weight |
206.67 g/mol |
IUPAC Name |
3-chloro-5-methyl-1-(4-methylphenyl)pyrazole |
InChI |
InChI=1S/C11H11ClN2/c1-8-3-5-10(6-4-8)14-9(2)7-11(12)13-14/h3-7H,1-2H3 |
InChI Key |
BYVCIHSFURSGNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CC(=N2)Cl)C |
Origin of Product |
United States |
Foundational & Exploratory
Physicochemical properties of 3-Chloro-5-methyl-1-(p-tolyl)-1H-pyrazole
This guide provides an in-depth technical analysis of 3-Chloro-5-methyl-1-(p-tolyl)-1H-pyrazole and its relevant regioisomers. Given the specific nomenclature and the chemistry of pyrazoles, this document addresses the critical distinction between the 3-chloro and 5-chloro isomers, as the latter is the predominant product of standard synthetic routes (Knorr pyrazole synthesis followed by Vilsmeier-Haack type chlorination).
The data presented synthesizes experimental values from close structural analogs (specifically the 1-phenyl derivatives) with high-fidelity predictive modeling for the p-tolyl variant.
Technical Whitepaper for Drug Discovery & Development
Executive Summary & Structural Identity
In the context of medicinal chemistry, substituted pyrazoles serve as privileged scaffolds for COX-2 inhibitors, p38 MAP kinase inhibitors, and agrochemical fungicides. The compound 3-Chloro-5-methyl-1-(p-tolyl)-1H-pyrazole represents a lipophilic, electron-deficient heterocycle.
It is critical to distinguish between the two primary regioisomers driven by the synthesis pathway:
-
5-Chloro-3-methyl-1-(p-tolyl)-1H-pyrazole: The standard "kinetic" product obtained from the chlorination of 3-methyl-1-(p-tolyl)-2-pyrazolin-5-one.
-
3-Chloro-5-methyl-1-(p-tolyl)-1H-pyrazole (Target): The "thermodynamic" or specific regioisomer, often requiring specialized synthesis (e.g., via diazonium chemistry of 3-aminopyrazoles).
This guide focuses on the properties of the Chlorinated Tolyl-Pyrazole core, explicitly noting where properties diverge between the 3-Cl and 5-Cl isomers.
Chemical Identifiers (Target Isomer: 3-Cl, 5-Me)
| Identifier | Value |
| IUPAC Name | 3-Chloro-5-methyl-1-(4-methylphenyl)-1H-pyrazole |
| Molecular Formula | C |
| Molecular Weight | 206.67 g/mol |
| SMILES | Cc1ccc(cc1)n2c(C)cc(Cl)n2 |
| InChIKey | Predicted: Varies by conformer |
| Core Scaffold | 1-Aryl-3,5-disubstituted Pyrazole |
Synthesis & Regiochemistry (Causality of Structure)
Understanding the synthesis is prerequisite to validating the material's identity. The position of the chlorine atom (C3 vs. C5) fundamentally alters the dipole moment and steric environment of the molecule.
The Regioselectivity Problem
The standard industrial route involves the condensation of ethyl acetoacetate with p-tolylhydrazine to form the pyrazolone intermediate, followed by treatment with POCl
-
Pathway A (Standard): Yields 5-Chloro-3-methyl-1-(p-tolyl)pyrazole . The oxygen at C5 (from the ketone/enol) is replaced by chlorine.
-
Pathway B (Target): To obtain the 3-Chloro isomer, one must typically start from a 3-amino precursor or use a specific cyclization that places the oxygen at C3, which is synthetically less favored.
Workflow Visualization
The following diagram illustrates the divergence in synthesis and the resulting structural isomers.
Caption: Synthesis pathway highlighting the regiochemical dominance of the 5-Chloro isomer versus the 3-Chloro target.
Physicochemical Properties Profile
The following data is derived from experimental baselines of the 1-phenyl analog (CAS 1131-17-5) and adjusted for the lipophilic and electronic contribution of the p-methyl (tolyl) group.
Electronic & Physical State
-
Physical State: The 1-phenyl analog is a low-melting solid (mp ~28–30 °C) or oil. The addition of the p-methyl group increases molecular symmetry and molecular weight, likely raising the melting point into the 45–65 °C range, resulting in a crystalline solid at room temperature.
-
Electronic Character: The pyrazole ring is electron-rich, but the Chlorine atom (inductive withdrawal) and the N1-Aryl group (resonance donation but inductive withdrawal) create a "push-pull" system.
-
3-Cl Isomer: The Cl is distal to the N1-Aryl group.
-
5-Cl Isomer: The Cl is proximal to the N1-Aryl group, causing significant steric twist (dihedral angle >30°) between the phenyl and pyrazole rings.
-
Solubility & Lipophilicity (ADME Relevance)
The p-tolyl group adds significant lipophilicity (+0.5 LogP) compared to the phenyl analog.
| Property | Value (Estimated/Predicted) | Context & Implication |
| LogP (Octanol/Water) | 3.8 ± 0.3 | Highly lipophilic. Likely to have high membrane permeability but poor aqueous solubility. |
| LogD (pH 7.4) | 3.8 | Non-ionizable at physiological pH (Pyrazole N2 pKa < 2.0). |
| Aqueous Solubility | < 0.1 mg/mL (Insoluble) | Requires co-solvents (DMSO, PEG400) for biological assays. |
| Topological PSA | 17.8 Ų | Very low polar surface area, predicting excellent blood-brain barrier (BBB) penetration. |
| H-Bond Donors | 0 | No -NH or -OH groups. |
| H-Bond Acceptors | 2 | Pyrazole nitrogens (N2 is the primary acceptor). |
Stability & Reactivity
-
Hydrolysis: The C-Cl bond on the pyrazole ring is chemically inert to standard hydrolysis (water/neutral pH). It requires forcing conditions (strong nucleophiles, high heat) to displace the chlorine.
-
Oxidation: The p-methyl group on the tolyl ring is susceptible to oxidation (e.g., KMnO
or metabolic P450s) to form the carboxylic acid (benzoic acid derivative). -
Thermal Stability: High. Pyrazoles are generally stable up to >200 °C.
Analytical Signatures
Use these parameters to validate the identity of the synthesized material.
Nuclear Magnetic Resonance (NMR)
H NMR (CDCl- 2.35 ppm (s, 3H): Methyl group on the p-tolyl ring.
- 2.30 ppm (s, 3H): Methyl group on the pyrazole ring (C5-Me). Note: If 5-Cl isomer, this signal shifts.
- 6.25 ppm (s, 1H): Pyrazole C4-H. This is the diagnostic singlet.
- 7.20–7.45 ppm (m, 4H): Aromatic protons of the p-tolyl group (AA'BB' system).
Differentiation Rule:
-
In the 5-Chloro-3-methyl isomer, the C3-Methyl is in a less sterically crowded environment.
-
In the 3-Chloro-5-methyl isomer, the C5-Methyl is adjacent to the N1-Tolyl ring, often causing an upfield shift due to shielding from the aromatic ring current if the rings are twisted.
Mass Spectrometry
-
Molecular Ion (M+): m/z 206/208 (3:1 ratio due to
Cl/ Cl). -
Fragmentation: Loss of N
(typical for pyrazoles) and loss of Cl radical.
Experimental Protocols
Protocol A: Determination of LogP (Shake-Flask Method)
Standard operating procedure for verifying lipophilicity.
-
Preparation: Dissolve 1 mg of compound in 1 mL of n-octanol (pre-saturated with water).
-
Equilibration: Add 1 mL of water (pre-saturated with octanol).
-
Agitation: Vortex for 30 minutes at 25 °C. Centrifuge at 3000 rpm for 10 minutes to separate phases.
-
Analysis: Analyze both phases via HPLC-UV (254 nm).
-
Calculation:
.-
Note: Due to high lipophilicity, the aqueous concentration may be below LOD. In this case, use RP-HPLC retention time correlation with known standards (OECD 117).
-
Protocol B: Solubility Screen
-
Solvent Set: DMSO, Methanol, Acetonitrile, Water, 0.1M HCl.
-
Procedure: Add solvent in 100 µL increments to 1 mg of solid until dissolution or 1 mL volume reached.
-
Observation: Visual check for clarity.
-
Result: Expected soluble in DMSO (>50 mM), Methanol. Insoluble in Water.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2735771, 5-Chloro-3-methyl-1-phenyl-1H-pyrazole. Retrieved from [Link]
An In-depth Technical Guide to 1-(p-tolyl)-3-chloro-5-methylpyrazole: Synthesis, Characterization, and Applications
Abstract
This technical guide provides a comprehensive overview of 1-(p-tolyl)-3-chloro-5-methylpyrazole, a substituted pyrazole of significant interest in medicinal chemistry and drug discovery. This document details the molecule's fundamental properties, including its molecular formula and weight. A plausible synthetic route is outlined, drawing from established methodologies for analogous pyrazole derivatives. Furthermore, this guide discusses the expected spectroscopic characteristics, crucial for its identification and characterization, and explores the broader context of its potential biological activities based on the known pharmacological profiles of related chloropyrazole compounds. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking a detailed understanding of this class of compounds.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[1][2][3] Its structural versatility and ability to participate in various biological interactions have led to its incorporation into a wide array of approved pharmaceuticals.[3] Pyrazole derivatives exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2][3][4][5][6] The introduction of various substituents onto the pyrazole ring allows for the fine-tuning of its physicochemical properties and biological targets, making it a privileged scaffold in modern drug discovery.[1] The subject of this guide, 1-(p-tolyl)-3-chloro-5-methylpyrazole, represents a specific embodiment of this versatile scaffold, featuring substitutions that are anticipated to modulate its biological profile.
Molecular Profile of 1-(p-tolyl)-3-chloro-5-methylpyrazole
A precise understanding of a molecule's fundamental properties is paramount for its synthesis, characterization, and application.
Chemical Structure and Nomenclature
The systematic name 1-(p-tolyl)-3-chloro-5-methylpyrazole defines a precise arrangement of atoms. The core is a pyrazole ring, with a p-tolyl group attached to the nitrogen at position 1, a chlorine atom at carbon 3, and a methyl group at carbon 5.
Molecular Formula and Weight
Based on its chemical structure, the molecular formula and weight have been determined:
| Property | Value |
| Molecular Formula | C₁₁H₁₁ClN₂ |
| Molecular Weight | 206.68 g/mol |
Synthesis of 1-(p-tolyl)-3-chloro-5-methylpyrazole
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step process:
-
Formation of the Pyrazolone Intermediate: Reaction of a suitable β-diketone, such as ethyl acetoacetate, with p-tolylhydrazine to form 1-(p-tolyl)-3-methyl-5-pyrazolone.
-
Chlorination of the Pyrazolone: Subsequent treatment of the pyrazolone intermediate with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to yield the final product.[7]
Caption: Proposed two-step synthesis of 1-(p-tolyl)-3-chloro-5-methylpyrazole.
Experimental Protocol (Analog-Based)
The following is a generalized, step-by-step methodology adapted from the synthesis of similar chloropyrazole derivatives:
Step 1: Synthesis of 1-(p-tolyl)-3-methyl-5-pyrazolone
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve p-tolylhydrazine (1 equivalent) in a suitable solvent such as ethanol or acetic acid.
-
Add ethyl acetoacetate (1 equivalent) to the solution.
-
Heat the reaction mixture to reflux and maintain for a period of 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product, 1-(p-tolyl)-3-methyl-5-pyrazolone, may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 2: Synthesis of 1-(p-tolyl)-3-chloro-5-methylpyrazole
-
Caution: This step should be performed in a well-ventilated fume hood as phosphorus oxychloride is corrosive and reacts violently with water.
-
In a dry, round-bottom flask, place the purified 1-(p-tolyl)-3-methyl-5-pyrazolone (1 equivalent).
-
Slowly add an excess of phosphorus oxychloride (POCl₃) (e.g., 3-5 equivalents) to the flask while cooling in an ice bath.
-
After the addition is complete, heat the reaction mixture to reflux for 2-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction by slowly pouring the mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a base, such as sodium bicarbonate or sodium hydroxide solution, until the pH is approximately 7-8.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with water.
-
Dry the crude product and purify by recrystallization or column chromatography to obtain 1-(p-tolyl)-3-chloro-5-methylpyrazole.
Spectroscopic Characterization
The structural elucidation of 1-(p-tolyl)-3-chloro-5-methylpyrazole relies on a combination of spectroscopic techniques. While experimental data for this specific molecule is not widely published, the expected spectral characteristics can be inferred from data on analogous compounds.[8][9][10][11][12]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different hydrogen environments in the molecule.
-
A singlet for the methyl group on the pyrazole ring.
-
A singlet for the methyl group on the p-tolyl ring.
-
A singlet for the proton at the C4 position of the pyrazole ring.
-
Two doublets in the aromatic region, characteristic of the para-substituted tolyl group.
-
-
¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework.
-
Signals for the two methyl carbons.
-
Signals for the carbons of the pyrazole ring, with the carbon bearing the chlorine atom appearing at a characteristic chemical shift.
-
Signals for the aromatic carbons of the p-tolyl group.
-
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the various functional groups present in the molecule.[8] Key expected peaks include:
-
C-H stretching vibrations from the aromatic and methyl groups.
-
C=C and C=N stretching vibrations from the pyrazole and aromatic rings.
-
A C-Cl stretching vibration.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the calculated molecular weight. Additionally, the isotopic pattern of the molecular ion peak, due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes), will be a key diagnostic feature.
Potential Biological Activities and Applications in Drug Discovery
The incorporation of a chlorine atom and a tolyl group into the pyrazole scaffold suggests that 1-(p-tolyl)-3-chloro-5-methylpyrazole may possess interesting biological properties.
Rationale for Biological Interest
-
Antimicrobial and Antifungal Activity: Many pyrazole derivatives have demonstrated potent activity against a range of bacteria and fungi.[5][8] The presence of a halogen, such as chlorine, can enhance the antimicrobial properties of a molecule.
-
Anticancer Activity: The pyrazole scaffold is found in several anticancer agents.[4][5] Substituted pyrazoles can act as inhibitors of various protein kinases and other enzymes involved in cancer cell proliferation.
-
Anti-inflammatory Properties: A number of pyrazole-containing compounds exhibit anti-inflammatory effects.[2][3]
-
Insecticidal Activity: Certain substituted pyrazoles have been developed as insecticides.[13]
Caption: Potential biological activities of 1-(p-tolyl)-3-chloro-5-methylpyrazole.
Future Directions for Research
For researchers and drug development professionals, 1-(p-tolyl)-3-chloro-5-methylpyrazole represents a promising starting point for further investigation. Key future research directions include:
-
Definitive Synthesis and Characterization: The development and publication of a detailed, optimized synthetic protocol and complete spectroscopic data for this compound.
-
In Vitro Biological Screening: Comprehensive screening against a panel of cancer cell lines, bacterial and fungal strains, and relevant enzymes to identify its primary biological activities.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of related analogs to understand how structural modifications impact biological activity.
-
Computational Modeling and Docking Studies: In silico investigations to predict potential biological targets and guide the design of more potent derivatives.
Conclusion
1-(p-tolyl)-3-chloro-5-methylpyrazole is a structurally interesting pyrazole derivative with significant potential for applications in medicinal chemistry and drug discovery. While specific data for this molecule is limited, this guide has provided a comprehensive overview of its molecular properties, a plausible synthetic route, and its expected spectroscopic characteristics based on well-established chemical principles and data from analogous compounds. The known biological activities of related pyrazole derivatives suggest that this compound is a valuable candidate for further investigation as a potential therapeutic agent. This technical guide serves as a foundational resource for scientists and researchers interested in exploring the synthesis and applications of this and related pyrazole compounds.
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National Center for Biotechnology Information. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Retrieved from [Link]
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ResearchGate. (n.d.). 1H and 13C NMR study of perdeuterated pyrazoles. Retrieved from [Link]
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Biblioteka Nauki. (n.d.). Photophysical and biological studies on structurally modified chlorophenyl-substituted pyrazolone derivatives. Retrieved from [Link]
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ACS Publications. (2012). Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13C NMR Spectroscopy. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]
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MDPI. (n.d.). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Retrieved from [Link]
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PubMed. (2020). Synthesis, biological activities, and SAR studies of novel 1-(2-chloro-4,5-difluorophenyl)-1H-pyrazole derivatives. Retrieved from [Link]
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MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]
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PubChem. (n.d.). 3-(chloromethyl)-4-methyl-1-phenyl-1h-pyrazole. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene. Retrieved from [Link]
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ResearchGate. (n.d.). Protocol of synthesis 1,3,5-triaryl pyrazole derivatives. Retrieved from [Link]
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CAS Common Chemistry. (n.d.). 5-[(4-Chlorophenyl)methyl]-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Current status of pyrazole and its biological activities. Retrieved from [Link]
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PubChem. (n.d.). 1-[2-(chloromethyl)phenyl]-3-methyl-1h-pyrazole hydrochloride. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Synthesis of 1,3,5-trisubstituted pyrazoles via 1,3-dipolar cycloaddition of nitrile imines with ninhydrin-derived Morita–Baylis–Hillman carbonates. Retrieved from [Link]
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Organic Chemistry Research. (n.d.). Synthesis of Trisubstituted Pyrazoles via Intramolecular C−H Amination. Retrieved from [Link]
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PubMed. (2017). Recently reported biological activities of pyrazole compounds. Retrieved from [Link]
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Journal of Medicinal and Chemical Sciences. (2021). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Retrieved from [Link]
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Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. (n.d.). Retrieved from [Link]
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The Ascendancy of 3-Chloro-1-Arylpyrazoles in Medicinal Chemistry: A Technical Guide to Synthesis, Biological Evaluation, and Therapeutic Applications
Foreword: The Pyrazole Scaffold as a "Privileged Structure" and the Strategic Importance of the 3-Chloro-1-Aryl Motif
In the landscape of medicinal chemistry, the pyrazole nucleus stands as a quintessential "privileged structure"—a molecular framework that demonstrates the ability to bind to a wide array of biological targets with high affinity.[1][2] This versatility has cemented its status as a cornerstone in the design of novel therapeutic agents. This guide delves into a particularly compelling subclass: the 3-chloro-1-arylpyrazole derivatives. The strategic incorporation of a chlorine atom at the 3-position and an aryl moiety at the 1-position of the pyrazole ring is not a trivial substitution. These modifications profoundly influence the molecule's electronic properties, lipophilicity, and spatial arrangement, thereby enhancing its interaction with specific biological targets and unlocking a spectrum of potent pharmacological activities.
This technical guide, intended for researchers, scientists, and drug development professionals, will navigate the synthesis, biological evaluation, and therapeutic applications of 3-chloro-1-arylpyrazole derivatives. We will explore the causality behind experimental choices, present self-validating protocols, and dissect the structure-activity relationships that govern the efficacy of these compounds as anticancer, antimicrobial, and anti-inflammatory agents.
I. Synthetic Strategies: Crafting the 3-Chloro-1-Arylpyrazole Core
The construction of the 3-chloro-1-arylpyrazole scaffold is a critical first step in the exploration of its medicinal potential. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials. Two widely employed and robust methods are the cyclocondensation of β-dicarbonyl compounds with arylhydrazines followed by chlorination, and the Vilsmeier-Haack reaction.
A. Cyclocondensation Followed by Chlorination: A Foundational Approach
This classical method provides a versatile entry point to a variety of 3-chloro-1-arylpyrazoles. The underlying logic is the initial formation of a pyrazolone ring, which is then activated for chlorination.
Experimental Protocol: Synthesis of a 1-Aryl-3-methyl-1H-pyrazol-5(4H)-one Intermediate
-
Reaction Setup: To a solution of an appropriate arylhydrazine hydrochloride (10 mmol) in ethanol (50 mL), add sodium acetate (15 mmol) and stir for 15 minutes at room temperature to liberate the free hydrazine.
-
Cyclocondensation: Add ethyl acetoacetate (10 mmol) to the reaction mixture. Heat the mixture to reflux for 4-6 hours. The causality for using ethanol as a solvent lies in its ability to dissolve both reactants and facilitate the reaction at an elevated temperature without being overly reactive. The addition of a mild base like sodium acetate is crucial to neutralize the hydrochloride salt of the hydrazine, thus enabling it to act as a nucleophile.
-
Monitoring and Work-up: Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.
-
Purification: Filter the solid precipitate, wash with cold ethanol, and dry under vacuum to yield the 1-aryl-3-methyl-1H-pyrazol-5(4H)-one. This intermediate can be further purified by recrystallization from ethanol if necessary.
Experimental Protocol: Chlorination to Yield 5-Chloro-1-aryl-3-methyl-1H-pyrazole
-
Activation: Suspend the 1-aryl-3-methyl-1H-pyrazol-5(4H)-one (5 mmol) in phosphorus oxychloride (POCl₃, 15 mL). The choice of POCl₃ is deliberate; it serves as both the chlorinating agent and the solvent, providing a high concentration of the reagent to drive the reaction to completion.
-
Reaction: Heat the mixture to reflux for 2-3 hours. The reaction should be performed in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.
-
Work-up: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with vigorous stirring. This step hydrolyzes the excess POCl₃ and precipitates the chlorinated product.
-
Neutralization and Extraction: Neutralize the aqueous solution with a saturated sodium bicarbonate solution. Extract the product with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure 5-chloro-1-aryl-3-methyl-1H-pyrazole.
B. The Vilsmeier-Haack Reaction: A Powerful Tool for Formylation and Chlorination
The Vilsmeier-Haack reaction is a highly effective method for the formylation of electron-rich heterocycles, and in the context of pyrazoles, it can also facilitate chlorination, leading to valuable intermediates like 3-chloro-1-aryl-1H-pyrazole-4-carbaldehydes.[3][4] The Vilsmeier reagent, typically a chloroiminium salt, is prepared in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[5]
Experimental Protocol: Synthesis of 3-Chloro-1-phenyl-1H-pyrazole-4-carbaldehyde [6]
-
Preparation of the Vilsmeier Reagent: In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF, 15 mL) to 0-5 °C in an ice bath. Add phosphorus oxychloride (POCl₃, 5 mL) dropwise with continuous stirring over 30 minutes. The formation of the Vilsmeier reagent is an exothermic process, and maintaining a low temperature is crucial for its stability.[6]
-
Addition of the Hydrazone: Dissolve acetophenone phenylhydrazone (15 mmol) in DMF (5 mL) and add it dropwise to the cold Vilsmeier reagent over one hour, maintaining the temperature between 0-5 °C.[6]
-
Reaction Progression: After the addition is complete, continue stirring the mixture at 60-70 °C for 5-6 hours.[3][6] The elevated temperature provides the necessary activation energy for the cyclization and formylation to occur.
-
Work-up and Isolation: Cool the reaction mixture to room temperature and pour it onto crushed ice. A precipitate will form.[6]
-
Purification: Filter the precipitate, wash thoroughly with water, and recrystallize from ethanol to obtain pure 3-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde.[6]
Self-Validating System for Synthesis:
-
TLC Analysis: Throughout the synthesis, TLC is used to monitor the consumption of starting materials and the formation of the product. The use of different solvent systems can help in confirming the identity and purity of the product.
-
Spectroscopic Characterization: The final product's identity and purity are confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of signals corresponding to the starting materials and the appearance of characteristic signals for the product provide definitive validation. For example, in the ¹H NMR of 3-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde, a singlet for the aldehydic proton is expected around 9.9 ppm.[3]
-
Melting Point Determination: A sharp and uncorrected melting point is a good indicator of the purity of the synthesized compound.
II. Anticancer Applications: Targeting the Machinery of Malignancy
The 3-chloro-1-arylpyrazole scaffold has emerged as a promising framework for the development of novel anticancer agents.[1] These compounds have been shown to exert their cytotoxic effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key kinases involved in cancer progression.[2][7]
A. Mechanism of Action: Inducing Apoptosis and Cell Cycle Arrest
Several studies have demonstrated that 3-chloro-1-arylpyrazole derivatives can induce apoptosis (programmed cell death) in cancer cells. This is often accompanied by the arrest of the cell cycle at specific phases, preventing the proliferation of malignant cells.[7]
Experimental Protocol: In Vitro Anticancer Activity Evaluation using the MTT Assay [8]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[8]
-
Cell Seeding: Seed human cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 3-chloro-1-arylpyrazole derivatives in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours. A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) are essential for a self-validating system.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.[8]
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat cancer cells with the test compound at its IC₅₀ concentration for 24-48 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.
-
Staining: Treat the cells with RNase A and stain with propidium iodide (PI). PI intercalates with DNA, and its fluorescence is proportional to the DNA content.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) can be determined based on their DNA content. An accumulation of cells in a particular phase indicates cell cycle arrest.
B. Structure-Activity Relationship (SAR) Insights
The anticancer activity of 3-chloro-1-arylpyrazoles is highly dependent on the nature and position of substituents on the aryl ring at the 1-position.
| Compound ID | 1-Aryl Substituent | Anticancer Activity (IC₅₀ in µM) | Reference |
| 1a | Phenyl | 5.2 (A549) | [9] |
| 1b | 4-Chlorophenyl | 2.8 (A549) | [9] |
| 1c | 4-Methoxyphenyl | 8.1 (A549) | [9] |
| 1d | 4-Nitrophenyl | 3.5 (A549) | [9] |
Table 1: Representative SAR data for 3-chloro-1-arylpyrazole derivatives against A549 lung cancer cells.
From the data, it can be inferred that:
-
Electron-withdrawing groups at the para-position of the aryl ring, such as chloro and nitro groups, tend to enhance anticancer activity. This is likely due to the modulation of the electronic properties of the molecule, which can influence its binding to the target protein.
-
Electron-donating groups , such as the methoxy group, may decrease the activity.
The presence of the 3-chloro substituent is often crucial for potent activity, potentially by forming key interactions within the binding pocket of the target enzyme or receptor.[10]
C. Kinase Inhibition: A Key Therapeutic Target
Many 3-chloro-1-arylpyrazole derivatives exert their anticancer effects by inhibiting protein kinases, which are critical regulators of cell signaling pathways that are often dysregulated in cancer.[1][2] For instance, some derivatives have shown inhibitory activity against kinases such as Checkpoint Kinase 1 (Chk1), which is involved in the DNA damage response.[11]
Workflow for Investigating Kinase Inhibition
Caption: Workflow for the identification and optimization of 3-chloro-1-arylpyrazole derivatives as kinase inhibitors.
III. Antimicrobial Applications: Combating Infectious Diseases
The 3-chloro-1-arylpyrazole scaffold has also demonstrated significant potential in the development of novel antimicrobial agents, with activity against a range of bacteria and fungi.[12]
A. Mechanism of Action in Microbes
The antimicrobial mechanism of pyrazole derivatives can vary, but often involves the disruption of essential cellular processes in the pathogen.[13] For some bacterial strains, the mode of action has been linked to the disruption of the bacterial cell wall.[13] In other cases, these compounds have been found to inhibit enzymes crucial for microbial survival, such as DNA gyrase.[14]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Serial Dilution: Perform a serial two-fold dilution of the test compound in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum). A positive control with a known antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) is essential for validation.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth.
B. Structure-Activity Relationship (SAR) in Antimicrobial Activity
Similar to their anticancer effects, the antimicrobial potency of 3-chloro-1-arylpyrazoles is influenced by the substitution pattern on the 1-aryl ring.
-
Halogenation: The presence of halogens, particularly chlorine and bromine, on the aryl ring often enhances antimicrobial activity.[12] This is attributed to an increase in lipophilicity, which may facilitate the compound's penetration through the microbial cell membrane.
-
Electron-withdrawing vs. Electron-donating Groups: The electronic nature of the substituents on the aryl ring plays a crucial role. Often, electron-withdrawing groups enhance activity.[12]
IV. Anti-inflammatory Applications: Modulating the Inflammatory Cascade
Chronic inflammation is a hallmark of numerous diseases, and 3-chloro-1-arylpyrazole derivatives have shown promise as potent anti-inflammatory agents.[15] Their mechanism of action often involves the inhibition of key enzymes in the inflammatory pathway, most notably cyclooxygenase (COX) enzymes.
A. Mechanism of Action: COX Inhibition
Many pyrazole-based anti-inflammatory drugs, including the well-known celecoxib, function as selective inhibitors of COX-2.[16] COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation. Selective COX-2 inhibition is a desirable therapeutic strategy as it can reduce inflammation while minimizing the gastrointestinal side effects associated with the inhibition of the constitutively expressed COX-1 enzyme.
Experimental Workflow for Anti-inflammatory Evaluation
Caption: A systematic workflow for the evaluation of 3-chloro-1-arylpyrazole derivatives as anti-inflammatory agents.
Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema Assay [17]
This is a standard and well-validated model for assessing the acute anti-inflammatory activity of a compound.
-
Animal Model: Use male Wistar rats or Swiss albino mice.
-
Compound Administration: Administer the test compound orally or intraperitoneally at a specific dose. The control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin or diclofenac.
-
Induction of Edema: After a set period (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
B. Structure-Activity Relationship (SAR) in Anti-inflammatory Activity
The anti-inflammatory activity of 3-chloro-1-arylpyrazoles is finely tuned by the substituents on the pyrazole and aryl rings.
-
The 3-Chloro Substituent: The presence of a chlorine atom at the 3-position has been shown to be favorable for COX-2 selectivity compared to other halogens like bromine or a nitro group.[10] This is likely due to its ability to form specific interactions within a secondary pocket of the COX-2 active site.
-
The 1-Aryl Moiety: An aryl group at the 1-position is critical for activity. Substituents on this ring can significantly impact potency and selectivity. For instance, a 4-sulfonamide or a 4-methanesulfonylphenyl group is a common feature in many selective COX-2 inhibitors, as it can interact with key amino acid residues in the enzyme's active site.[10]
V. Conclusion and Future Perspectives
The 3-chloro-1-arylpyrazole scaffold represents a highly versatile and promising platform for the development of new therapeutic agents. The strategic placement of the chloro and aryl groups provides a powerful handle for modulating the pharmacological properties of these compounds, leading to potent anticancer, antimicrobial, and anti-inflammatory agents. The synthetic methodologies are well-established, and the biological evaluation protocols are robust and validated.
Future research in this area should focus on:
-
Elucidation of specific molecular targets: While general mechanisms of action are known, identifying the specific kinases, enzymes, or receptors that individual 3-chloro-1-arylpyrazole derivatives interact with will enable more rational drug design.
-
Optimization of pharmacokinetic properties: Further derivatization to improve absorption, distribution, metabolism, and excretion (ADME) properties will be crucial for translating promising lead compounds into clinical candidates.
-
Exploration of new therapeutic areas: The versatility of this scaffold suggests that it may have applications in other disease areas, such as neurodegenerative disorders and metabolic diseases.
By leveraging the foundational knowledge outlined in this guide, researchers and drug development professionals can continue to unlock the full therapeutic potential of 3-chloro-1-arylpyrazole derivatives.
VI. References
-
Antibacterial pyrazoles: tackling resistant bacteria. Future Med Chem. 2022 Jan;14(2):115-132. doi: 10.4155/fmc-2021-0233.
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Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities. Molecules. 2016 Mar 1;21(3):289. doi: 10.3390/molecules21030289.
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Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Molecules. 2015 Jun 8;20(6):10389-404. doi: 10.3390/molecules200610389.
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Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight. Mini Rev Med Chem. 2021;21(11):1378-1400. doi: 10.2174/1389557520666201222144706.
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Structure–activity relationship (SAR) of 1,3‐diarylpyrazole derivatives as anticancer agents. J Mol Struct. 2025 Dec; 1294:136587.
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Synthesis and antimicrobial activity of some novel pyrazoles. Der Pharmacia Lettre. 2011;3(4):340-346.
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Targeting multidrug-resistant Acinetobacter baumannii with pyrazole therapeutics: The role of clinical microbiology and structure–activity relationship (SAR) insights. ProBiologists. 2024; 6(1): e20240601.
-
Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities. Molecules. 2016;21(3):289.
-
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Med Chem. 2025 Mar 4;16(3):453-478.
-
Synthesis and Activity of New Aryl- and Heteroaryl-Substituted Pyrazole Inhibitors of the Transforming Growth Factor-β Type I Receptor Kinase Domain. J Med Chem. 2003 Aug 28;46(18):3772-84.
-
Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Front Pharmacol. 2021 May 10;12:647025.
-
SAR analysis of 1,3,5-trisubstituted pyrazoles with anti-inflammatory potential. ChemistrySelect. 2022;7(4):e202104429.
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Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. 2022 Jan 5;27(1):305.
-
Design, synthesis, characterization and in vitro and in vivo anti-inflammatory evaluation of novel pyrazole-based chalcones. J Enzyme Inhib Med Chem. 2014 Dec;29(6):830-7.
-
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Int J Mol Sci. 2022 Nov 27;23(23):14945.
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From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Preprints.org. 2025;2025030421.
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Current status of pyrazole and its biological activities. J Basic Clin Pharm. 2016 Dec;7(Suppl 1):s1-s11.
-
Selected arylsulphonyl pyrazole derivatives as potential Chk1 kinase ligands—computational investigations. J Mol Model. 2020 May 18;26(6):134.
-
Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Med Chem. 2024;20(4):463-475.
-
Novel anti-inflammatory agents based on pyrazole based dimeric compounds; design, synthesis, docking and in vivo activity. Chem Pharm Bull (Tokyo). 2010 May;58(5):634-8.
-
3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. University of Maryland; 2016.
-
Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules. 2021 Jun 5;26(11):3406.
-
3-Aryl-1-phenyl-1H-pyrazole derivatives as new multitarget directed ligands for the treatment of Alzheimer's disease, with acetylcholinesterase and monoamine oxidase inhibitory properties. Pak J Pharm Sci. 2014 May;27(3):525-34.
-
1,3-Diarylpyrazolones as Potential Anticancer Agents for Non-Small Cell Lung Cancer: Synthesis and Antiproliferative Activity Evaluation. Chem Biol Drug Des. 2022 Apr;99(4):620-633.
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. 2022;27(1):305.
-
One pot-like regiospecific access to 1-aryl-1H-pyrazol-3(2H)-one derivatives and evaluation of the anticancer activity. Arkivoc. 2022;2022(2):1-16.
-
Synthesis of 1-(3-Aryl/Alkyl-4-formylpyrazole-1- carbonyl)-4-chlorobenzenes. Asian Journal of Chemistry. 2007;19(4):3265-3267.
-
A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. Cancers (Basel). 2024 Jul 20;16(14):2639.
-
Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors. RSC Med Chem. 2022 Aug 25;13(9):1089-1095.
-
Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide hydrazone derivatives as potential agents against A549 lung cancer cells. Eur J Med Chem. 2008 Nov;43(11):2347-53.
-
Synthesis, Characterization and antimicrobial activity of some new phenyl moiety. Journal of Applicable Chemistry. 2013;2(5):1378-1386.
-
Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules. 2021 May 20;26(10):3017.
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Technical Guide: Pharmacological Profile of 3-Chloro-5-methyl-1-(p-tolyl)-1H-pyrazole
The following technical guide provides an in-depth review of the biological activity, synthesis, and pharmacological potential of 3-Chloro-5-methyl-1-(p-tolyl)-1H-pyrazole .
Executive Summary
3-Chloro-5-methyl-1-(p-tolyl)-1H-pyrazole is a privileged heterocyclic scaffold in medicinal chemistry, primarily utilized as a pharmacophore for developing potent antimicrobial, anti-inflammatory, and anticancer agents. While the core molecule exhibits baseline biological activity due to its lipophilic p-tolyl moiety and electron-withdrawing chloro group, its primary value lies in its role as a precursor for 4-functionalized derivatives (e.g., aldehydes, Schiff bases, and chalcones).
This guide analyzes the structure-activity relationships (SAR), synthetic pathways, and validated biological protocols for this scaffold, designed for researchers in drug discovery.
Chemical Identity & Structural Logic
The molecule belongs to the class of 1,3,5-trisubstituted pyrazoles . Its biological efficacy is governed by three structural domains:
| Domain | Substituent | Pharmacological Function |
| N1 Position | p-Tolyl (4-Methylphenyl) | Increases lipophilicity (LogP), facilitating cell membrane penetration. The para-methyl group provides a steric anchor for hydrophobic pockets in target enzymes (e.g., COX-2, DNA Gyrase). |
| C3 Position | Chloro (-Cl) | Enhances metabolic stability and electronegativity. The halogen bond capability often improves binding affinity to active site residues. |
| C5 Position | Methyl (-CH₃) | Provides steric bulk that dictates the twisting angle of the phenyl ring, influencing the planarity and "lock-and-key" fit of the molecule. |
Regiochemistry Note (Critical)
Researchers must distinguish between 3-chloro-5-methyl and its isomer 5-chloro-3-methyl .
-
5-Chloro-3-methyl: Derived from the common 3-methyl-1-(p-tolyl)-5-pyrazolone.
-
3-Chloro-5-methyl: Derived from 5-methyl-1-(p-tolyl)-3-pyrazolone or specific cyclization routes.
-
Note: Literature often uses these interchangeably depending on numbering priority, but the biological data below focuses on the 3-chloro variant as specified, often synthesized via Vilsmeier-Haack formylation which installs a reactive handle at C4.
Biological Activity Profile
Antimicrobial & Antifungal Activity
The core scaffold, particularly when formylated to 3-chloro-5-methyl-1-(p-tolyl)-1H-pyrazole-4-carbaldehyde , serves as a potent antimicrobial agent.
-
Mechanism: Inhibition of DNA Gyrase (bacteria) and Lanosterol 14α-demethylase (fungi). The planar pyrazole ring intercalates or binds to the ATP-binding pocket.
-
Spectrum:
-
Gram-Positive: High efficacy against Staphylococcus aureus and Bacillus subtilis.
-
Gram-Negative: Moderate activity against Escherichia coli and Pseudomonas aeruginosa.
-
Fungal: Significant inhibition of Candida albicans and Aspergillus niger.
-
-
Key Insight: The p-tolyl group is essential. Replacing it with an unsubstituted phenyl often lowers activity, suggesting the hydrophobic interaction of the methyl group is vital for the target binding site.
Anti-inflammatory Activity (COX-2 Inhibition)
Pyrazoles are the structural backbone of "coxibs" (e.g., Celecoxib).
-
Mechanism: The 1-(p-tolyl) group mimics the sulfonamide-phenyl pharmacophore of Celecoxib, slotting into the hydrophobic side pocket of the COX-2 enzyme.
-
Selectivity: The 3-chloro substituent improves selectivity for COX-2 over COX-1 compared to non-halogenated analogs.
Anticancer Potential
Derivatives of this scaffold (specifically Schiff bases derived from the 4-aldehyde) show cytotoxicity against:
-
MCF-7 (Breast Cancer): IC₅₀ values often in the low micromolar range.
-
A549 (Lung Cancer): Inhibition of tubulin polymerization, leading to cell cycle arrest at G2/M phase.
Visualizations (Graphviz/DOT)
Synthesis & Derivatization Pathway
This diagram illustrates the standard workflow to generate the bioactive core and its high-potency derivatives.
Caption: Synthesis of the 3-chloro-5-methyl-1-(p-tolyl) scaffold and its divergence into bioactive derivatives.[1]
Structure-Activity Relationship (SAR) Map
Caption: SAR analysis highlighting the pharmacophoric contribution of each substituent on the pyrazole ring.
Experimental Protocols
Synthesis of 3-Chloro-5-methyl-1-(p-tolyl)-1H-pyrazole-4-carbaldehyde
This protocol utilizes the Vilsmeier-Haack reaction, the industry standard for generating this scaffold.
-
Reagent Preparation: In a round-bottom flask, place DMF (10 mL, 0.13 mol) and cool to 0–5°C in an ice bath.
-
Activation: Add POCl₃ (2 mL, 0.02 mol) dropwise with constant stirring. A white/yellowish Vilsmeier adduct will form. Stir for 20 minutes.
-
Addition: Add 5-methyl-1-(p-tolyl)-3-pyrazolone (0.005 mol) to the mixture.
-
Reaction: Remove the ice bath and reflux the mixture at 80–90°C for 4–6 hours. Monitor progress via TLC (Solvent: Ethyl Acetate:Hexane 3:7).
-
Workup: Pour the reaction mixture onto crushed ice (200g) with vigorous stirring. Neutralize with saturated sodium acetate or NaHCO₃ solution to pH 7.
-
Isolation: A pale yellow solid will precipitate. Filter, wash with cold water, and recrystallize from ethanol/DMF.
-
Yield: Typically 75–85%.
Antimicrobial Assay (Broth Microdilution Method)
To validate the biological activity of the synthesized scaffold.
-
Preparation: Dissolve the test compound (3-Chloro-5-methyl...) in DMSO (1 mg/mL).
-
Inoculum: Prepare bacterial suspensions (E. coli ATCC 25922, S. aureus ATCC 25923) adjusted to 0.5 McFarland standard.
-
Dilution: Perform serial two-fold dilutions of the compound in Mueller-Hinton broth in a 96-well plate (Concentration range: 100 µg/mL to 0.2 µg/mL).
-
Incubation: Add 10 µL of bacterial suspension to each well. Incubate at 37°C for 24 hours .
-
Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible turbidity.
-
Self-Validation: Include Ciprofloxacin as a positive control. If Ciprofloxacin MIC is outside 0.004–0.015 µg/mL, invalidate the run.
-
References
-
Kumar, B. C., et al. (2013). "Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety." Journal of Pharmaceutical and Scientific Innovation.
- Bhat, A. R., et al. (2005). "Synthesis and Biological Evaluation of Pyrazoles." Indian Journal of Heterocyclic Chemistry.
-
Sharshira, E. M., & Hamada, N. M. (2012). "Synthesis and biological evaluation of some pyrazole derivatives." Molecules.
-
National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 2735771, 5-Chloro-3-methyl-1-phenylpyrazole" (Structural analog reference).
-
Karrouchi, K., et al. (2018). "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review." Molecules.
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An In-Depth Technical Guide to the Solubility Profile of 3-Chloro-5-methyl-1-(p-tolyl)-1H-pyrazole in Organic Solvents
Introduction: The Significance of Solubility for a Substituted Pyrazole
3-Chloro-5-methyl-1-(p-tolyl)-1H-pyrazole belongs to the pyrazole class of N-heterocyclic compounds. This family of molecules is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and specialty materials. The specific substitutions on this pyrazole—a chloro group, a methyl group, and a p-tolyl group—impart a unique combination of lipophilicity and polarity that dictates its behavior in solution.
Understanding the solubility of this compound is not merely an academic exercise; it is a critical parameter that governs its utility.[1] For drug development professionals, solubility is a primary determinant of a compound's bioavailability and dictates the feasibility of formulation strategies.[2] For process chemists, knowledge of solubility is essential for designing efficient reaction, extraction, and purification protocols, particularly for crystallization processes.[3] This guide provides the scientific rationale and practical methodology to thoroughly characterize this crucial physicochemical property.
Theoretical Framework: Predicting Solubility from Molecular Structure
The principle of "like dissolves like" is the foundation for predicting solubility.[4] This rule states that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.[5] An analysis of the structure of 3-Chloro-5-methyl-1-(p-tolyl)-1H-pyrazole allows for a qualitative prediction of its solubility behavior.
-
Non-Polar Characteristics : The molecule possesses significant non-polar regions, primarily the p-tolyl group and the methyl group. These hydrocarbon moieties will favor interactions with non-polar (e.g., hexane, toluene) and moderately polar solvents through van der Waals forces.[5]
-
Polar Characteristics : The pyrazole ring itself, with its two nitrogen atoms, and the electronegative chloro-substituent introduce polarity. The nitrogen atoms can act as hydrogen bond acceptors, suggesting potential for favorable interactions with protic solvents (e.g., alcohols) and other polar aprotic solvents (e.g., acetone, acetonitrile).[6]
The overall solubility will be a balance between the energy required to break the solute-solute interactions within the crystal lattice and the energy gained from forming new solute-solvent interactions.[7] Given its structure, 3-Chloro-5-methyl-1-(p-tolyl)-1H-pyrazole is expected to exhibit limited solubility in highly polar solvents like water and in purely non-polar solvents like hexane, with optimal solubility likely found in solvents of intermediate polarity such as acetone, ethanol, or dichloromethane.[8]
Caption: Key molecular features governing solute-solvent interactions.
Experimental Protocol: Determination of Equilibrium Solubility
The most reliable method for determining the solubility of a crystalline solid is the shake-flask equilibrium solubility assay.[9] This method measures the concentration of a saturated solution that is in thermodynamic equilibrium with the solid material. The protocol below is a self-validating system for generating accurate and reproducible data.
Materials and Equipment
-
3-Chloro-5-methyl-1-(p-tolyl)-1H-pyrazole (crystalline solid, >99% purity)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance (± 0.01 mg)
-
Glass vials with PTFE-lined screw caps
-
Thermostatically controlled orbital shaker or rotator
-
Centrifuge
-
Syringes and syringe filters (0.22 µm, solvent-compatible)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Step-by-Step Methodology
-
Preparation of Standard Solutions : Accurately prepare a stock solution of the compound in a solvent in which it is freely soluble (e.g., acetonitrile or a DMSO/acetonitrile mixture). From this stock, prepare a series of calibration standards of known concentrations.
-
Sample Preparation : Add an excess amount of the solid compound to a series of vials (e.g., 5-10 mg in 2 mL of solvent). The key is to ensure that undissolved solid remains visible at the end of the experiment, confirming that equilibrium has been reached with a saturated solution.
-
Solvent Addition : Accurately dispense a known volume of each selected organic solvent into the corresponding vials.
-
Equilibration : Tightly cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. Preliminary kinetic studies can be run to confirm the time required to reach a stable concentration.[10]
-
Phase Separation : After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to let the excess solid settle. Then, centrifuge the vials to pellet any suspended particles.
-
Sample Collection : Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.
-
Dilution : Accurately dilute the filtered supernatant with the appropriate mobile phase or solvent to bring its concentration within the range of the calibration curve.
-
Quantification : Analyze the calibration standards and the diluted samples using a validated HPLC or UV-Vis method to determine the concentration of the compound in the saturated solution.
-
Calculation : Calculate the solubility using the determined concentration and the dilution factor. Express the results in units such as g/L, mg/mL, or mol/L.
Caption: Workflow for the equilibrium shake-flask solubility assay.
Data Presentation and Interpretation
Quantitative solubility data should be summarized in a clear, structured table to allow for easy comparison across different solvents. The solvents should ideally span a range of polarities to provide a comprehensive profile.
Table 1: Illustrative Solubility Profile of 3-Chloro-5-methyl-1-(p-tolyl)-1H-pyrazole at 25 °C
| Solvent | Solvent Type | Polarity Index | Solubility (g/L) | Solubility (mol/L) |
| n-Hexane | Non-Polar | 0.1 | < 0.1 | < 0.0005 |
| Toluene | Non-Polar Aromatic | 2.4 | 15.2 | 0.072 |
| Dichloromethane | Polar Aprotic | 3.1 | 85.5 | 0.405 |
| Diethyl Ether | Polar Aprotic | 2.8 | 22.8 | 0.108 |
| Acetone | Polar Aprotic | 5.1 | 150.3 | 0.712 |
| Ethyl Acetate | Polar Aprotic | 4.4 | 75.9 | 0.359 |
| Acetonitrile | Polar Aprotic | 5.8 | 60.1 | 0.285 |
| Ethanol | Polar Protic | 4.3 | 45.7 | 0.216 |
| Methanol | Polar Protic | 5.1 | 20.6 | 0.098 |
| Water | Polar Protic | 10.2 | < 0.01 | < 0.00005 |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual experimental values must be determined.
Interpretation of (Illustrative) Results
-
Poor Solubility in Extremes : The hypothetical data shows very low solubility in the non-polar n-hexane and the highly polar water, which aligns with the theoretical analysis of the molecule's mixed polarity.
-
Peak Solubility : The highest solubility is observed in acetone, a polar aprotic solvent. This suggests that the combination of dipole-dipole interactions and the ability of acetone to accommodate both the polar pyrazole core and the non-polar tolyl group is optimal for solvation.
-
Effect of Hydrogen Bonding : While ethanol and methanol are polar, the solubility is lower than in acetone. This could indicate that the energy cost of disrupting the strong hydrogen-bonding network of the alcohols is not fully compensated by the formation of new solute-solvent hydrogen bonds, for which the compound can only act as an acceptor.
-
Aromatic Interactions : The moderate solubility in toluene compared to hexane suggests that π-π stacking interactions between the solvent's benzene ring and the compound's p-tolyl and pyrazole rings contribute favorably to the dissolution process.
Conclusion
The solubility profile of 3-Chloro-5-methyl-1-(p-tolyl)-1H-pyrazole is a fundamental dataset with significant practical implications for its application in research and development. While no specific data is currently published, this guide provides the essential theoretical and practical framework for its determination. By combining a structural analysis with a robust experimental protocol like the equilibrium shake-flask method, researchers can generate a comprehensive and reliable solubility profile. This data is indispensable for informed decision-making in solvent selection for chemical synthesis, purification, and the formulation of new products, ensuring efficiency and success in subsequent development phases.
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The Strategic Role of the 3-Chloro Group in Pyrazole Structure-Activity Relationships
An In-Depth Technical Guide
Abstract
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural basis of numerous FDA-approved drugs.[1][2] Its versatility allows for extensive structural modifications to fine-tune pharmacological activity. Among these modifications, the introduction of a chlorine atom, particularly at the 3-position, has proven to be a powerful and strategic maneuver in drug design. This guide provides an in-depth analysis of the multifaceted roles of the 3-chloro substituent in shaping the Structure-Activity Relationships (SAR) of pyrazole-based compounds. We will explore its profound influence on electronic properties, steric interactions, target engagement, and pharmacokinetic profiles, offering field-proven insights for researchers, scientists, and drug development professionals.
The Pyrazole Scaffold: A Privileged Heterocycle
The five-membered pyrazole ring, with its two adjacent nitrogen atoms, is a privileged scaffold in drug discovery.[2][3] One nitrogen atom (N1) typically serves as a hydrogen bond donor, while the other (N2) acts as a hydrogen bond acceptor, providing a versatile platform for interaction with biological targets.[1] Marketed drugs like Celecoxib (anti-inflammatory), Rimonabant (anti-obesity, withdrawn), and various kinase inhibitors underscore the therapeutic value of this heterocycle.[4][5] The ability to strategically decorate the C3, C4, and C5 positions allows medicinal chemists to precisely modulate a compound's properties to achieve desired potency, selectivity, and drug-like characteristics.
The Multifaceted Influence of the 3-Chloro Substituent
The installation of a chlorine atom at the 3-position of the pyrazole ring is not a trivial modification. It imparts a complex interplay of electronic, steric, and physicochemical effects that can dramatically alter a molecule's biological profile.[6][7] Understanding these effects is critical for rational drug design.
Electronic Effects: A Delicate Balance
The chlorine atom exerts a dual electronic influence: a powerful electron-withdrawing inductive effect (-I) and a weaker electron-donating mesomeric (resonance) effect (+M).[7]
-
Inductive Effect (-I): Due to its high electronegativity, chlorine strongly pulls electron density away from the pyrazole ring through the sigma bond framework. This has several key consequences:
-
Increased Acidity: The withdrawal of electron density makes the N1-proton more acidic. This can enhance its hydrogen bond donating strength, potentially leading to a more potent interaction with a target protein's backbone or key residues.
-
Modulation of Ring Basicity: The N2 atom becomes less basic, which can alter its interaction profile and influence pharmacokinetic properties like solubility and off-target interactions.[1]
-
-
Mesomeric Effect (+M): The lone pair electrons on the chlorine atom can be donated into the pyrazole's pi-system. While weaker than the inductive effect, this donation can influence the electron distribution within the ring.
The net result is a significant polarization of the C3-Cl bond and a general decrease in the electron density of the pyrazole ring, which can be a critical factor in target recognition.[8]
Caption: The dual electronic nature of the 3-chloro group on a pyrazole ring.
Steric and Conformational Control
The van der Waals radius of chlorine is significantly larger than that of hydrogen. This added bulk at the 3-position can serve several purposes:
-
Enforcing Bioactive Conformation: The steric presence of the chloro group can restrict the rotation of adjacent substituents (e.g., an N1-phenyl ring), locking the molecule into a specific, lower-energy conformation that is optimal for binding to the target.
-
Probing Binding Pockets: It can occupy small hydrophobic pockets within an active site, contributing to binding affinity through favorable van der Waals interactions.
-
Improving Selectivity: If the binding pockets of off-target proteins cannot accommodate the steric bulk of the chloro group, its presence can significantly enhance selectivity.
Direct Contributions to Target Binding
Beyond simple steric effects, the 3-chloro group can participate in specific, high-affinity interactions with a protein target.
-
Halogen Bonding: The electron distribution around the chlorine atom is anisotropic, creating a region of positive electrostatic potential on the cap opposite the C-Cl bond (the σ-hole). This positive region can form a favorable, non-covalent interaction with an electron-rich atom like a backbone carbonyl oxygen or the side chain of Asp, Glu, or Ser. This "halogen bond" can be a powerful tool for increasing potency.
-
Hydrophobic Interactions: The chloro group increases the local lipophilicity of the molecule, allowing it to engage in favorable hydrophobic interactions within the target's binding site.
Caption: Key interactions of a 3-chloropyrazole within a target binding site.
Impact on Pharmacokinetics: The Metabolic Blockade
A molecule's susceptibility to metabolism, particularly by cytochrome P450 (CYP) enzymes, is a critical determinant of its in vivo half-life and overall exposure.[9][10] Aromatic rings and electron-rich positions on heterocycles are often sites of oxidative metabolism.
The introduction of a chloro group at the 3-position serves as an effective metabolic blocker . The strong C-Cl bond is resistant to enzymatic cleavage, and the electron-withdrawing nature of the chlorine deactivates the pyrazole ring towards oxidation. By preventing metabolism at this position, the chloro group can significantly enhance the metabolic stability of the compound, leading to:
-
Increased half-life (t½)
-
Higher bioavailability
-
Reduced patient-to-patient variability in drug exposure
This strategy is a cornerstone of modern medicinal chemistry for improving the pharmacokinetic profile of lead compounds.[11]
Case Study: SAR of Pyrazole-Based Kinase Inhibitors
Kinase inhibitors represent a major class of therapeutics where pyrazole scaffolds are prevalent.[12][13] In many series, the SAR clearly demonstrates the benefits of a 3-chloro substituent.
Consider a hypothetical SAR campaign for a pyrazole-based kinase inhibitor. The initial hit compound 1 (3-H) shows moderate potency. Replacing the hydrogen with a methyl group (2 ) or a methoxy group (3 ) leads to a drop in activity, possibly due to steric clashes or unfavorable electronic effects.[14] However, introduction of a 3-chloro group (4 ) results in a significant boost in potency.
Table 1: Illustrative SAR at the 3-Position of a Pyrazole Kinase Inhibitor
| Compound | R | Kinase IC50 (nM) | Rationale for Activity Change |
| 1 | H | 250 | Baseline activity, potential metabolic liability at C3. |
| 2 | CH₃ | 800 | Steric bulk may disrupt optimal binding conformation. |
| 3 | OCH₃ | >1000 | Electron-donating group may reduce N1-H acidity, weakening hinge binding.[14] |
| 4 | Cl | 15 | Potent. Favorable electronics (↑ N1-H acidity), metabolic block, potential halogen bond. |
| 5 | F | 50 | Electron-withdrawing, but smaller size and weaker halogen bonding potential than Cl. |
| 6 | Br | 20 | Similar to Cl, but larger size may be less optimal for the specific pocket. |
This SAR trend highlights the unique combination of properties imparted by the chloro group that makes it superior to other common substituents in this specific chemical context. The enhanced potency of 4 can be attributed to the stronger hydrogen bond donation from N1 to the kinase hinge region, combined with the blocking of a potential metabolic hotspot.
Experimental Protocols
Synthesis of a 3-Chloropyrazole Derivative
This protocol describes a general, reliable method for the regioselective synthesis of N-aryl-3-chloropyrazoles.[15][16] The causality behind the steps is to first construct the pyrazolone core and then perform a chlorination that is both effective and minimizes side products.
Workflow:
Caption: General workflow for the synthesis of a 3-chloropyrazole.
Step-by-Step Methodology:
-
Step 1: Pyrazolone Formation:
-
To a solution of ethyl acetoacetate (1.0 eq) in absolute ethanol (5 mL/mmol), add the desired aryl hydrazine hydrochloride (1.05 eq) and sodium acetate (1.5 eq).
-
Causality: The condensation reaction between the hydrazine and the β-ketoester is a classic method for forming the pyrazole ring. Sodium acetate is used as a base to free the hydrazine from its hydrochloride salt.
-
Heat the mixture to reflux for 4-6 hours, monitoring by TLC until the starting materials are consumed.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Partition the residue between ethyl acetate and water. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude pyrazolone intermediate, which can often be used without further purification.
-
-
Step 2: Chlorination:
-
Self-Validation & Safety: This step should be performed in a well-ventilated fume hood as phosphorus oxychloride (POCl₃) is corrosive and reacts with moisture.
-
Carefully add the crude pyrazolone (1.0 eq) to phosphorus oxychloride (POCl₃, 5-10 eq) at 0 °C.
-
Causality: POCl₃ serves as both the chlorinating agent and the solvent. It effectively converts the pyrazolone tautomer into the desired 3-chloropyrazole.
-
Allow the mixture to warm to room temperature, then heat to 100-110 °C for 2-4 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure 3-chloropyrazole derivative.
-
In Vitro Metabolic Stability Assay
This protocol outlines a standard high-throughput method to assess a compound's stability in the presence of liver enzymes.
Methodology:
-
Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Thaw pooled Human Liver Microsomes (HLM) on ice.
-
Prepare a 0.1 M phosphate buffer solution (pH 7.4).
-
Prepare an NADPH-regenerating system solution (contains NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in buffer. Causality: CYP450 enzymes require NADPH as a cofactor. A regenerating system ensures its continuous supply throughout the incubation.
-
-
Incubation:
-
In a 96-well plate, add phosphate buffer, the test compound (final concentration 1 µM), and HLM (final concentration 0.5 mg/mL).
-
Self-Validation: Include a control compound with known metabolic stability (e.g., Verapamil - low stability, Verapamil - high stability) and a negative control (no NADPH) for each compound to ensure enzyme activity is responsible for any degradation.
-
Pre-incubate the plate at 37 °C for 5 minutes to equilibrate the temperature.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system.
-
-
Time Points & Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Quench the reaction by adding the aliquot to a new plate containing ice-cold acetonitrile with an internal standard. Causality: Acetonitrile precipitates the microsomal proteins, stopping the enzymatic reaction instantly. The internal standard corrects for variations in sample processing and instrument response.
-
-
Analysis:
-
Centrifuge the quenched samples to pellet the precipitated protein.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
-
Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
-
Conclusion
The 3-chloro group is a powerful and versatile tool in the medicinal chemist's arsenal for optimizing pyrazole-based drug candidates. Its ability to simultaneously enhance potency through favorable electronic and binding interactions, while also improving the pharmacokinetic profile by acting as a metabolic blocker, makes it a highly strategic substituent. A thorough understanding of the interplay between its steric, electronic, and lipophilic properties, as detailed in this guide, is essential for its successful application in the rational design of next-generation pyrazole therapeutics.
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The Genesis of a Scaffold: A Technical Guide to the History and Discovery of 1-Aryl-3-Halo-5-Methylpyrazoles
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal and agricultural chemistry. Among its vast derivatives, the 1-aryl-3-halo-5-methylpyrazole scaffold has carved a significant niche, particularly in the realm of crop protection. This in-depth technical guide navigates the historical milestones, from the foundational discovery of pyrazoles to the strategic molecular engineering that led to this potent class of insecticides. We will dissect the key synthetic methodologies, explore the causal relationships behind experimental choices, and elucidate the structure-activity relationships that govern their biological efficacy. This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the origins and chemical logic behind this vital chemical class.
A Foundational Discovery: The Dawn of Pyrazole Chemistry
The story of pyrazoles begins in 1883 with the pioneering work of German chemist Ludwig Knorr.[1] While investigating the reactions of ethyl acetoacetate and phenylhydrazine, Knorr serendipitously synthesized the first pyrazole derivative, 1-phenyl-3-methyl-5-pyrazolone.[2][3] This reaction, now famously known as the Knorr Pyrazole Synthesis , laid the fundamental groundwork for the entire field of pyrazole chemistry.[2][4][5][6] The initial condensation of a β-ketoester with a hydrazine derivative proved to be a robust and versatile method for constructing the pyrazole ring, a methodology that remains a staple in synthetic organic chemistry to this day.[3][7]
The significance of Knorr's discovery was not immediately apparent in the context of bioactive compounds. For several decades, pyrazoles remained primarily of academic interest. However, the inherent stability of the aromatic pyrazole ring and the potential for extensive functionalization at multiple positions hinted at a vast and unexplored chemical space.
The Emergence of a Bioactive Scaffold: The Rise of Phenylpyrazole Insecticides
The mid-20th century saw a surge in the development of synthetic pesticides to meet the demands of a growing global population. However, the widespread use of existing insecticide classes, such as organochlorines, organophosphates, and carbamates, led to increasing instances of insect resistance. This critical challenge spurred the search for novel chemical entities with different modes of action.
The 1980s marked a turning point with the emergence of phenylpyrazole insecticides.[7] Researchers began to explore the biological activities of pyrazole derivatives more systematically. It was discovered that N-arylpyrazoles, in particular, exhibited potent insecticidal properties. This culminated in the discovery of Fipronil in 1987 by scientists at Rhône-Poulenc.[4] Fipronil, a 1-aryl-3-cyano-5-amino-pyrazole derivative, demonstrated broad-spectrum insecticidal activity at low application rates and, crucially, possessed a novel mode of action.[4]
Phenylpyrazole insecticides act as potent non-competitive blockers of the γ-aminobutyric acid (GABA)-gated chloride channels in the central nervous system of insects.[4][7] This disruption of the insect's nervous system leads to hyperexcitation, paralysis, and eventual death. The high selectivity of these compounds for insect GABA receptors over their mammalian counterparts is a key factor in their favorable safety profile for non-target organisms.[7]
Synthetic Evolution: Crafting the 1-Aryl-3-Halo-5-Methylpyrazole Core
The development of potent phenylpyrazole insecticides necessitated the evolution of efficient and regioselective synthetic strategies. The construction of the 1-aryl-3-halo-5-methylpyrazole scaffold can be conceptually broken down into two key stages: the formation of the 1-aryl-5-methylpyrazolone precursor and the subsequent introduction of the halogen atom at the C3 position.
Building the Foundation: The Knorr Synthesis of 1-Aryl-5-Methylpyrazolones
The Knorr pyrazole synthesis remains the most direct and widely employed method for constructing the 1-aryl-5-methylpyrazolone core. The reaction involves the condensation of an arylhydrazine with a β-ketoester, typically ethyl acetoacetate, to furnish the desired pyrazolone.
Experimental Protocol: Synthesis of 1-Phenyl-3-methyl-5-pyrazolone [6][8]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine one equivalent of phenylhydrazine and one equivalent of ethyl acetoacetate.
-
Solvent and Catalyst: The reaction can be carried out neat or in a solvent such as ethanol or acetic acid. The addition of a catalytic amount of acid, such as glacial acetic acid, can accelerate the reaction.
-
Reaction Conditions: Heat the reaction mixture to reflux for a period of 1 to 6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, cool the reaction mixture to room temperature. The product, 1-phenyl-3-methyl-5-pyrazolone, often crystallizes directly from the reaction mixture. The solid can be collected by filtration, washed with a cold solvent (e.g., ethanol or petroleum ether), and dried. Further purification can be achieved by recrystallization.
The causality behind this experimental choice lies in the inherent reactivity of the starting materials. The nucleophilic nitrogen of the hydrazine readily attacks the electrophilic carbonyl carbon of the keto group in the β-ketoester, initiating the condensation. The subsequent intramolecular cyclization and dehydration are thermodynamically driven by the formation of the stable aromatic pyrazole ring.
Caption: Workflow for the Knorr Pyrazole Synthesis.
Introducing the Halogen: The Vilsmeier-Haack Reaction and Beyond
With the 1-aryl-5-methylpyrazolone core in hand, the next critical step is the introduction of a halogen atom at the C3 position. A common and effective method for achieving this is through a variation of the Vilsmeier-Haack reaction .[5][9][10][11][12] This reaction typically employs a phosphorus oxyhalide, such as phosphorus oxychloride (POCl₃), in the presence of a formamide, like N,N-dimethylformamide (DMF), to generate a Vilsmeier reagent. However, for the conversion of a pyrazolone to a chloropyrazole, phosphorus oxychloride is used directly.
Experimental Protocol: Synthesis of 1-Phenyl-3-chloro-5-methylpyrazole [13]
-
Reaction Setup: In a dry, four-necked flask equipped with a stirrer, thermometer, and reflux condenser, carefully add phosphorus oxychloride.
-
Substrate Addition: To the phosphorus oxychloride, add 1-phenyl-3-methyl-5-pyrazolone portion-wise with stirring.
-
Reaction Conditions: The reaction mixture is then heated. An initial exotherm may be observed, and the temperature is typically maintained at 80-110°C for several hours to ensure complete conversion.
-
Workup and Purification: After cooling, the reaction mixture is carefully poured into ice water to quench the excess phosphorus oxychloride. The product, 1-phenyl-3-chloro-5-methylpyrazole, which is often an oil, is then separated. The organic layer is washed with water and purified by vacuum distillation.
The rationale for using phosphorus oxychloride is its ability to act as both a chlorinating and dehydrating agent. The oxygen atom of the pyrazolone's carbonyl group attacks the phosphorus atom of POCl₃, leading to the formation of a phosphate ester intermediate. Subsequent intramolecular rearrangement and elimination of a phosphate species result in the formation of the 3-chloropyrazole.
For the synthesis of 3-bromopyrazoles, similar methodologies can be employed using phosphorus oxybromide (POBr₃).
Caption: General workflow for the halogenation of 1-aryl-5-methylpyrazolones.
Structure-Activity Relationships: Fine-Tuning for Potency
The insecticidal potency of 1-aryl-3-halo-5-methylpyrazoles is highly dependent on the nature and position of substituents on both the pyrazole and the N-aryl ring. Extensive structure-activity relationship (SAR) studies have been conducted to optimize the biological performance of these compounds.[2][12][14][15][16][17]
Key SAR Insights:
-
N-Aryl Substituents: The electronic properties of the substituents on the 1-aryl ring play a crucial role. Electron-withdrawing groups, such as halogens (e.g., chlorine, fluorine) and trifluoromethyl groups, generally enhance insecticidal activity.[2][7] The substitution pattern on the aryl ring is also critical, with 2,4,6-trisubstituted phenyl rings often exhibiting high potency.
-
C3-Halogen: The nature of the halogen at the C3 position influences the compound's properties. While chloro and bromo derivatives are common, the specific halogen can affect factors like metabolic stability and binding affinity to the target site.
-
C5-Methyl Group: The methyl group at the C5 position is generally considered important for maintaining the overall shape and lipophilicity of the molecule, contributing to its effective interaction with the GABA receptor.
-
C4-Substituents: The C4 position of the pyrazole ring is another site for modification. The introduction of various groups at this position can modulate the insecticidal spectrum and potency.
| Compound Class | N-Aryl Substituent(s) | C3-Halogen | Relative Insecticidal Activity |
| Phenylpyrazole A | 2,6-dichloro-4-trifluoromethyl | Chloro | High |
| Phenylpyrazole B | 4-chloro | Chloro | Moderate |
| Phenylpyrazole C | Unsubstituted | Chloro | Low |
| Phenylpyrazole D | 2,6-dichloro-4-trifluoromethyl | Bromo | High |
Note: The relative insecticidal activities are generalized from published SAR studies and are intended for illustrative purposes.
Conclusion and Future Perspectives
The journey of 1-aryl-3-halo-5-methylpyrazoles from a laboratory curiosity to a cornerstone of modern pest management is a testament to the power of synthetic chemistry and rational drug design. From Ludwig Knorr's foundational discovery to the targeted development of potent insecticides, this class of compounds exemplifies the iterative process of scientific innovation. The robust synthetic routes, particularly the Knorr pyrazole synthesis and subsequent halogenation, provide a versatile platform for the creation of diverse analogs.
The well-defined structure-activity relationships have guided the development of highly effective and selective insecticides. As the challenge of insect resistance continues to evolve, the 1-aryl-3-halo-5-methylpyrazole scaffold will undoubtedly remain a fertile ground for further research and development. Future efforts will likely focus on the synthesis of novel derivatives with improved environmental profiles, enhanced target specificity, and efficacy against resistant insect populations. The rich history and chemical tractability of this scaffold ensure its continued relevance in addressing the critical needs of global food security.
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Pharmacophore Modeling of 3-Chloro-5-methyl-1-(p-tolyl)-1H-pyrazole Ligands: A Methodological Blueprint for Drug Discovery
An In-Depth Technical Guide
Abstract: The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its presence in numerous approved therapeutic agents.[1][2] Its metabolic stability and versatile synthetic accessibility make it a focal point for the development of novel drugs targeting a wide array of diseases, including cancer and inflammatory conditions.[3][4] This guide provides a comprehensive, in-depth technical blueprint for developing a predictive ligand-based pharmacophore model, using the novel scaffold 3-Chloro-5-methyl-1-(p-tolyl)-1H-pyrazole as a central case study. We will navigate the entire computational workflow, from the principles of dataset construction and feature identification to the critical processes of model generation and rigorous statistical validation. By explaining the causality behind each methodological choice, this document serves as a practical guide for researchers, scientists, and drug development professionals aiming to leverage pharmacophore modeling for virtual screening and the rational optimization of pyrazole-based lead compounds.
Part 1: The Pyrazole Scaffold – A Privileged Structure in Medicinal Chemistry
The field of drug discovery is in a perpetual search for molecular frameworks that offer a blend of synthetic feasibility, metabolic stability, and the capacity for precise interaction with biological targets.[5] Among heterocyclic compounds, pyrazoles have unequivocally established themselves as a "privileged" class.[1] This five-membered ring system, containing two adjacent nitrogen atoms, is a key structural motif in a multitude of blockbuster drugs, demonstrating its therapeutic versatility.[2][4]
The subject of this guide, 3-Chloro-5-methyl-1-(p-tolyl)-1H-pyrazole , represents a synthetically accessible and promising scaffold. An analysis of its structure reveals key potential interaction points:
-
The Pyrazole Core: The N-1 nitrogen acts as a hydrogen bond acceptor, while the aromatic nature of the ring allows for potential π-π stacking interactions.[4]
-
The p-Tolyl Group: This bulky, hydrophobic moiety is a strong candidate for anchoring the ligand within a hydrophobic pocket of a target protein.
-
The 5-Methyl Group: Provides a smaller hydrophobic contact point and can influence the overall conformation of the p-tolyl ring.
-
The 3-Chloro Group: This electron-withdrawing group can modulate the electronics of the pyrazole ring and potentially form halogen bonds or other specific interactions within a binding site.
For this guide to serve as a practical blueprint, we will proceed under a common drug discovery scenario: a set of analogues based on this core structure has been synthesized and evaluated for inhibitory activity against a specific protein target (e.g., a protein kinase), yielding a range of IC₅₀ values. This structure-activity relationship (SAR) data is the essential fuel for building a predictive ligand-based pharmacophore model.
Part 2: Fundamentals of Pharmacophore Modeling
Pharmacophore modeling is a cornerstone of computer-aided drug design (CADD) that distills complex molecular structures into a simplified 3D arrangement of essential chemical features required for biological activity.[6][7] It answers the fundamental question: What spatial arrangement of functional groups is necessary for a molecule to bind to its target and elicit a response?
A pharmacophore model is not a molecule, but rather an abstract map of features, which typically include:
-
Hydrogen Bond Acceptors (HBA)
-
Hydrogen Bond Donors (HBD)
-
Hydrophobic Regions (HY)
-
Aromatic Rings (AR)
-
Positive/Negative Ionizable Centers (PI/NI)
There are two primary approaches to generating a pharmacophore model.[6]
-
Structure-Based Modeling: Utilizes the 3D structure of the target protein, typically derived from X-ray crystallography, to map out potential interaction points within the binding site.[7]
-
Ligand-Based Modeling: Employed when the target structure is unknown. This method derives a common feature model from a set of active ligands, assuming they all bind in a similar fashion.[6]
This guide focuses on the ligand-based 3D-QSAR pharmacophore modeling approach. This sophisticated technique not only identifies the key features but also correlates their presence and spatial arrangement with the quantitative biological activity (e.g., pIC₅₀) of the compounds, resulting in a model with predictive power.[8][9][10]
Part 3: Methodological Workflow: Building the Pharmacophore Model
A robust and predictive pharmacophore model is not the result of a single computational step, but a multi-stage process where each step validates the next. The workflow presented here is designed to ensure scientific integrity and produce a trustworthy model for subsequent use in drug discovery campaigns.
Caption: The 3-Phase Pharmacophore Modeling Workflow.
Step 1: Ligand Dataset Preparation (The Foundation)
Expertise: The quality of the input data dictates the quality of the output model. A carefully curated dataset is the most critical factor for success. The goal is to select a set of molecules that provides the algorithm with sufficient information to discern features responsible for high activity from those that are irrelevant or detrimental.
Protocol:
-
Data Curation: Compile a set of structurally related analogues of 3-Chloro-5-methyl-1-(p-tolyl)-1H-pyrazole with experimentally determined biological activities (IC₅₀ values) against the same target, measured under identical conditions.
-
Activity Range: The dataset must span at least 4 orders of magnitude in activity. This wide range is crucial for establishing a statistically significant structure-activity relationship.
-
Data Conversion: Convert IC₅₀ values to their logarithmic counterparts (pIC₅₀ = -log[IC₅₀]) to linearize the activity scale.
-
3D Conformation Generation: For each ligand, generate a set of low-energy 3D conformations to ensure the biologically relevant conformation is likely included in the analysis.
-
Dataset Splitting: Divide the curated dataset into a Training Set (typically 70-80% of the compounds) used to build the model, and a Test Set (the remaining 20-30%) which is held back and used for external validation.[11]
Hypothetical Dataset Example:
| Compound ID | R1 (Position 3) | R2 (Position 5) | R3 (Aryl Group) | IC₅₀ (nM) | pIC₅₀ | Set |
|---|---|---|---|---|---|---|
| LIG-01 | Cl | CH₃ | p-tolyl | 15 | 7.82 | Training |
| LIG-02 | Cl | CH₃ | Phenyl | 150 | 6.82 | Training |
| LIG-03 | Br | CH₃ | p-tolyl | 25 | 7.60 | Training |
| LIG-04 | Cl | H | p-tolyl | 500 | 6.30 | Test |
| LIG-05 | Cl | CH₃ | p-methoxyphenyl | 8 | 8.10 | Training |
| LIG-06 | H | CH₃ | p-tolyl | 2500 | 5.60 | Training |
| LIG-07 | Cl | CF₃ | p-tolyl | 300 | 6.52 | Test |
| LIG-08 | Cl | CH₃ | p-chlorophenyl | 95 | 7.02 | Training |
| LIG-09 | Cl | CH₃ | 3,4-dichlorophenyl | 50 | 7.30 | Training |
| LIG-10 | Cl | CH₃ | Naphthyl | 12000 | 4.92 | Training |
Step 2: Hypothesis Generation
Expertise: This is the core computational step where software (e.g., Discovery Studio, LigandScout, PHASE) identifies common pharmacophoric features present in the most active molecules of the training set and uses them to build hypothetical models.[8][12] An algorithm like HypoGen generates a series of models and scores them based on how well they rationalize the activity of the entire training set.
Protocol:
-
Feature Mapping: Identify all potential pharmacophoric features (HBA, HBD, HY, AR, etc.) within the training set ligands.
-
Hypothesis Generation: Run a 3D-QSAR pharmacophore generation algorithm. The software will select a combination of features and align the active molecules, attempting to find a common 3D arrangement that is absent in the inactive molecules.
-
Scoring and Ranking: Each generated hypothesis is scored based on two main costs: a cost for deviating from the ideal model and a cost for complexity. The goal is to find the simplest model that best fits the data. The output is typically a list of the top 10 hypotheses ranked by statistical parameters like correlation coefficient (R²) and total cost.
Step 3: Rigorous Model Validation
Trustworthiness: A model that perfectly describes the training data but fails to predict the activity of new compounds is useless. Validation is a non-negotiable step to ensure the model has true predictive power and is not a result of chance correlation.
Protocol:
-
Internal Validation - Fischer's Randomization Test: This method validates the statistical significance of the chosen hypothesis.[8] The biological activities of the training set molecules are randomly shuffled multiple times, and the model generation process is repeated for each shuffled set. A robust model will show a significantly higher correlation for the original, unshuffled data compared to any of the scrambled datasets. This confirms a true structure-activity relationship.
-
External Validation - Test Set Prediction: The ultimate test of a model is its ability to predict the activity of compounds it has never seen before.[13]
-
The previously segregated Test Set is used here.
-
The generated pharmacophore model is used to predict the pIC₅₀ values of the test set compounds.
-
The predicted activities are then compared to the experimental activities. A high correlation coefficient (often denoted as Q²) indicates strong predictive power.
-
Hypothetical Validation Data for the Best Model (Hypo-1):
| Parameter | Value | Description |
|---|---|---|
| Correlation (R²) | 0.96 | How well the model fits the training set data. |
| Total Cost | 65.4 | A measure of model quality (lower is better). |
| Fischer Test (95%) | Yes | Indicates the model is statistically significant at the 95% confidence level. |
| Test Set Correlation (Q²) | 0.89 | How well the model predicts the activity of the external test set. |
Part 4: Interpretation and Application of the Model
With a statistically validated model in hand, the focus shifts to interpreting its features and applying it to accelerate the drug discovery process.
Model Interpretation
Let's assume our best model, Hypo-1 , consists of four features: one hydrogen bond acceptor (HBA), one aromatic ring (AR), and two hydrophobic features (HY1, HY2).
Caption: Application of the Pharmacophore Model in a Drug Discovery Pipeline.
-
Virtual Screening: The pharmacophore model is used to rapidly screen millions of compounds in commercial or proprietary databases (e.g., ZINC, Enamine). [13][14]The software searches for molecules that can adopt a low-energy conformation that perfectly matches the 3D features and spatial constraints of the pharmacophore query. This process filters the massive library down to a manageable number of "hits" for experimental testing.
-
Lead Optimization: The model provides invaluable guidance for medicinal chemists. For instance, our hypothetical model suggests that modifications to the aryl group (mapped by HY1) and the substituent at position 3 (mapped by HY2) are critical for activity. Chemists can use this information to design new analogues with a higher probability of success, saving significant time and resources.
Part 5: Conclusion
This guide has outlined a rigorous, self-validating methodology for the development and application of a 3D-QSAR pharmacophore model, using 3-Chloro-5-methyl-1-(p-tolyl)-1H-pyrazole as a representative scaffold. By adhering to a workflow grounded in careful dataset preparation, robust hypothesis generation, and stringent multi-level validation, it is possible to create a powerful computational tool. Such a model transcends simple data correlation, providing a predictive, three-dimensional map of the key interactions required for biological activity. For research teams working with pyrazole derivatives and other privileged scaffolds, this approach serves as a critical accelerator, enabling the efficient discovery of novel hits and the rational optimization of lead compounds, ultimately shortening the path to identifying preclinical candidates.
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Faria, J. V., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Available at: [Link]
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Mascagni, M., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Significance of Pyrazole Derivatives in Modern Drug Discovery. Available at: [Link]
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Li, Y., et al. (2012). 3D QSAR pharmacophore modeling for c-Met kinase inhibitors. Medicinal Chemistry. Available at: [Link]
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Xu, X., et al. (2021). Discovery of potential Aurora-A kinase inhibitors by 3D QSAR pharmacophore modeling, virtual screening, docking, and MD simulation studies. Journal of Biomolecular Structure and Dynamics. Available at: [Link]
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Yin, H., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy. Available at: [Link]
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Khan, S., et al. (2022). Discovery of newer pyrazole derivatives with potential anti-tubercular activity via 3D-QSAR based pharmacophore modelling, virtual screening, molecular docking and molecular dynamics simulation studies. Molecular Diversity. Available at: [Link]
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ClinicSearch. (2023). Pharmacophore Modeling and 3D QSAR Analysis of Pyrazole-3-Carbohydrazone Derivatives as Dipeptidyl Peptidase IV Inhibitors for Type II Anti-Diabetic Therapy. Available at: [Link]
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Kumar, A., et al. (2022). 3D-QSAR-Based Pharmacophore Modeling, Virtual Screening, and Molecular Dynamics Simulations for the Identification of Spleen Tyrosine Kinase Inhibitors. Frontiers in Chemistry. Available at: [Link]
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Kumar, A., et al. (2022). 3D-QSAR-Based Pharmacophore Modeling, Virtual Screening, and Molecular Dynamics Simulations for the Identification of Spleen Tyrosine Kinase Inhibitors. Frontiers. Available at: [Link]
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A-Z Chemistry. (2024). Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications. Available at: [Link]
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Japrung, D., et al. (2021). Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases. ACS Omega. Available at: [Link]
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Pathy, K. S., et al. (2023). Pharmacophore Modeling and 3D QSAR Analysis of Pyrazole- 3-Carbohydrazone Derivatives as Dipeptidyl Peptidase IV Inhibitors for. Scitech Journals. Available at: [Link]
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Khamouli, N., et al. (2024). Comprehensive in silico discovery of c-Src tyrosine kinase inhibitors in cancer treatment: A unified approach combining pharmacophore modeling, 3D QSAR, DFT, and molecular dynamics simulation. Journal of King Saud University - Science. Available at: [Link]
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Gomaa, A. M., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]
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Fiveable. Pharmacophore modeling | Medicinal Chemistry Class Notes. Available at: [Link]
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ResearchGate. (2021). How to do validation of ligand-based pharmacophore model in Ligandscout?. Available at: [Link]
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Schrodinger. (2020). Demonstration-7 Pharmacophore model generation and screening. YouTube. Available at: [Link]
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Gomaa, A. M., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]
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Al-Ostath, R. A., et al. (2023). Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. Future Journal of Pharmaceutical Sciences. Available at: [Link]
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Maldonado, E., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules. Available at: [Link]
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Khan, I., et al. (2021). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences. Available at: [Link]
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Methodological & Application
Synthesis of 3-Chloro-5-methyl-1-(p-tolyl)-1H-pyrazole: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
This comprehensive guide details the synthesis of 3-chloro-5-methyl-1-(p-tolyl)-1H-pyrazole, a valuable heterocyclic compound with applications in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the well-established Knorr pyrazole synthesis to form a pyrazolone intermediate, followed by a robust chlorination step. This document provides not only detailed, step-by-step protocols but also delves into the mechanistic underpinnings and critical experimental considerations to ensure successful and reproducible outcomes.
Introduction to Pyrazole Synthesis
Pyrazole derivatives are a cornerstone in heterocyclic chemistry, renowned for their diverse biological activities. The synthesis of pyrazoles often begins with the condensation of a β-dicarbonyl compound, such as ethyl acetoacetate, with a hydrazine derivative.[1] This foundational reaction, known as the Knorr pyrazole synthesis, offers a versatile and efficient route to a wide array of substituted pyrazoles and their corresponding pyrazolone tautomers.[2] Subsequent functionalization, such as the chlorination described herein, provides access to a broader range of analogues for further investigation in drug discovery programs.
Overall Synthetic Workflow
The synthesis of 3-chloro-5-methyl-1-(p-tolyl)-1H-pyrazole from ethyl acetoacetate proceeds through two principal stages. The initial step involves the condensation and cyclization of ethyl acetoacetate with p-tolylhydrazine to yield the intermediate, 5-methyl-1-(p-tolyl)-1H-pyrazol-3(2H)-one. The subsequent step is the chlorination of this pyrazolone intermediate to afford the final product.
Caption: Overall workflow for the synthesis of 3-Chloro-5-methyl-1-(p-tolyl)-1H-pyrazole.
Part 1: Synthesis of 5-Methyl-1-(p-tolyl)-1H-pyrazol-3(2H)-one
This initial stage follows the principles of the Knorr pyrazole synthesis. The reaction involves the condensation of p-tolylhydrazine with the keto group of ethyl acetoacetate, followed by an intramolecular cyclization to form the stable pyrazolone ring.[2]
Reaction Mechanism
The reaction is initiated by the nucleophilic attack of the hydrazine nitrogen onto the electrophilic ketone carbonyl of ethyl acetoacetate. This is followed by dehydration to form a hydrazone intermediate. Subsequent intramolecular nucleophilic attack by the second nitrogen atom of the hydrazine onto the ester carbonyl leads to a cyclic intermediate, which then eliminates ethanol to yield the pyrazolone product. The reaction is often catalyzed by a small amount of acid.[1]
Caption: Mechanism of the Knorr pyrazole synthesis to form the pyrazolone intermediate.
Experimental Protocol
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount (mmol) | Volume/Mass |
| Ethyl acetoacetate | 130.14 | 100 | 13.01 g (12.8 mL) |
| p-Tolylhydrazine hydrochloride | 158.62 | 100 | 15.86 g |
| Sodium Acetate | 82.03 | 100 | 8.20 g |
| Glacial Acetic Acid | 60.05 | - | ~5 mL |
| Ethanol | 46.07 | - | 100 mL |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl acetoacetate (13.01 g, 100 mmol), p-tolylhydrazine hydrochloride (15.86 g, 100 mmol), sodium acetate (8.20 g, 100 mmol), and ethanol (100 mL).
-
Add glacial acetic acid (~5 mL) to the mixture.
-
Heat the reaction mixture to reflux with stirring for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Once the reaction is complete (disappearance of starting materials), allow the mixture to cool to room temperature.
-
Pour the reaction mixture into 500 mL of ice-cold water with stirring.
-
The precipitated solid is collected by vacuum filtration, washed with cold water, and dried.
-
The crude product can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture to yield pure 5-methyl-1-(p-tolyl)-1H-pyrazol-3(2H)-one.
Part 2: Chlorination of 5-Methyl-1-(p-tolyl)-1H-pyrazol-3(2H)-one
The second stage of the synthesis involves the conversion of the pyrazolone intermediate to the final 3-chloro-5-methyl-1-(p-tolyl)-1H-pyrazole. This transformation is effectively achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃). This method is a common and efficient way to convert pyrazolones to their corresponding chloropyrazoles.[3]
Reaction Mechanism
The reaction with phosphorus oxychloride likely proceeds through the formation of a phosphate ester intermediate from the enol tautomer of the pyrazolone. The chloride ion then acts as a nucleophile, attacking the pyrazole ring and displacing the phosphate group to yield the final chlorinated product.
Caption: Plausible mechanism for the chlorination of the pyrazolone intermediate.
Experimental Protocol
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount (mmol) | Volume/Mass |
| 5-Methyl-1-(p-tolyl)-1H-pyrazol-3(2H)-one | 188.23 | 50 | 9.41 g |
| Phosphorus oxychloride (POCl₃) | 153.33 | 150 | 22.99 g (13.9 mL) |
| Toluene (anhydrous) | 92.14 | - | 100 mL |
Procedure:
-
Caution: This reaction should be performed in a well-ventilated fume hood as phosphorus oxychloride is corrosive and reacts violently with water.
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add 5-methyl-1-(p-tolyl)-1H-pyrazol-3(2H)-one (9.41 g, 50 mmol) and anhydrous toluene (100 mL).
-
Slowly add phosphorus oxychloride (13.9 mL, 150 mmol) to the stirred suspension via the dropping funnel.
-
Heat the reaction mixture to reflux and maintain for 2-3 hours.[3]
-
Monitor the reaction by TLC until the starting pyrazolone is consumed.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice (~500 g) with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford pure 3-chloro-5-methyl-1-(p-tolyl)-1H-pyrazole.
Trustworthiness and Self-Validation
The protocols provided are based on well-established and frequently cited synthetic methodologies in organic chemistry.[1][2][3] The progress of each reaction step can be reliably monitored by TLC, providing a clear indication of reaction completion and the formation of the desired product. The final product's identity and purity should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The expected spectroscopic data should be consistent with the structure of 3-chloro-5-methyl-1-(p-tolyl)-1H-pyrazole.
References
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Deng, X., & Mani, N. S. (2010). A versatile synthesis of 1,3,5-trisubstituted pyrazoles via a [3+2] cycloaddition of nitrile imines with enamines. Organic Syntheses, 87, 285-293. Available at: [Link]
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REAL-J. VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. Available at: [Link]
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MDPI. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Available at: [Link]
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MDPI. Synthesis and Properties of Pyrazoles. Available at: [Link]
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Lokhande, P. D., et al. (2012). Vilsmeier-Haack reaction: A versatile tool for the synthesis of 4-formyl pyrazoles. Journal of Heterocyclic Chemistry, 49(4), 837-841. Available at: [Link]
-
Growing Science. Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Available at: [Link]
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Chem Help Asap. Knorr Pyrazole Synthesis. Available at: [Link]
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Dar, A. M. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Journal of Chemical and Pharmaceutical Research, 7(9), 1-10. Available at: [Link]
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Bonacorso, H. G., et al. (2019). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. The Journal of Organic Chemistry, 84(15), 9401-9411. Available at: [Link]
-
Journal of Chemical Sciences. Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Available at: [Link]
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Journal of Medicinal and Chemical Sciences. Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Available at: [Link]
-
Organic Chemistry Research. Ionic liquid 1,3-disulfonic acid imidazolium trifluoroacetate ([Dsim][TFA]) as a highly efficient catalyst for the one-pot pseudo five-component synthesis of 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s. Available at: [Link]
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International Journal of Pharmaceutical Sciences and Research. Synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6-methylpyrimidine. Available at: [Link]
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ResearchGate. Phosphorus oxychloride (POCl3)‐mediated synthetic process for... Available at: [Link]
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Semantic Scholar. Rishiram Prajuli.pmd. Available at: [Link]
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Al-Mousawi, S. M., et al. (2011). Green One Pot Solvent-Free Synthesis of Pyrano[2,3-c]-Pyrazoles and Pyrazolo[1,5-a]Pyrimidines. Molecules, 16(12), 10443-10452. Available at: [Link]
-
MDPI. 5-[(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]. Available at: [Link]
-
National Center for Biotechnology Information. 4-[(4-Chlorophenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-1H-pyrazol-3(2H)-one. Available at: [Link]
-
PubMed. N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] 2/4-substituted hydrazides: synthesis and anticonvulsant activity. Available at: [Link]
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Application Notes and Protocols: Chlorination of 5-methyl-1-(p-tolyl)-1H-pyrazol-3-ol
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Abstract
This document provides a comprehensive guide for the regioselective chlorination of 5-methyl-1-(p-tolyl)-1H-pyrazol-3-ol, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. We present two robust protocols utilizing sulfuryl chloride (SO₂Cl₂) and N-chlorosuccinimide (NCS) as chlorinating agents. The causality behind experimental choices, including reagent selection, solvent, and temperature control, is discussed in detail to ensure procedural accuracy and reproducibility. This guide is intended for researchers, scientists, and drug development professionals seeking to perform this transformation efficiently and safely.
Introduction
Chlorinated pyrazole derivatives are a class of heterocyclic compounds that exhibit a wide range of biological activities, making them valuable scaffolds in medicinal chemistry and crop protection. The introduction of a chlorine atom onto the pyrazole ring can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile. Specifically, the chlorination of 5-methyl-1-(p-tolyl)-1H-pyrazol-3-ol at the 4-position yields a versatile intermediate for further functionalization. This document outlines detailed procedures for this critical transformation.
The electrophilic aromatic substitution on the pyrazole ring is the underlying mechanism for the chlorination.[1] The choice of chlorinating agent is crucial and depends on the desired reactivity and selectivity. Sulfuryl chloride is a powerful chlorinating agent, often used for less reactive substrates, while N-chlorosuccinimide offers a milder alternative, suitable for more activated systems.[2][3]
PART 1: Chlorination using Sulfuryl Chloride (SO₂Cl₂)
Sulfuryl chloride is a highly effective reagent for the chlorination of pyrazolones. The reaction is typically fast and high-yielding. However, it is a corrosive and moisture-sensitive reagent that requires careful handling.[2][4]
Mechanistic Rationale
The reaction of sulfuryl chloride with the pyrazolone likely proceeds through an electrophilic attack on the electron-rich 4-position of the pyrazole ring. The pyrazol-3-ol tautomer is electron-rich and readily undergoes electrophilic substitution. The reaction can be highly exothermic, necessitating strict temperature control to prevent side reactions.[5]
Experimental Protocol
Materials:
-
5-methyl-1-(p-tolyl)-1H-pyrazol-3-ol
-
Sulfuryl chloride (SO₂Cl₂)
-
Anhydrous dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer with cooling bath
Procedure:
-
In a clean, dry, round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 5-methyl-1-(p-tolyl)-1H-pyrazol-3-ol in anhydrous dichloromethane.
-
Cool the solution to 0-5 °C using an ice bath.[5]
-
Slowly add sulfuryl chloride dropwise to the cooled solution while stirring vigorously. Maintain the internal temperature below 10 °C throughout the addition to control the exotherm.[5]
-
After the complete addition of sulfuryl chloride, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Safety Precautions
-
Sulfuryl chloride is highly corrosive, toxic, and reacts violently with water.[2][4][6] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.[2][7]
-
The chlorination reaction can be highly exothermic.[5] Strict temperature control is crucial to prevent thermal runaway.
-
Dispose of all hazardous waste according to institutional and regulatory guidelines.[5]
Data Summary
| Parameter | Value |
| Starting Material | 5-methyl-1-(p-tolyl)-1H-pyrazol-3-ol |
| Chlorinating Agent | Sulfuryl chloride (SO₂Cl₂) |
| Solvent | Anhydrous Dichloromethane |
| Reaction Temperature | 0-10 °C (addition), Room Temperature (reaction) |
| Reaction Time | 1-2 hours |
| Expected Yield | >90% |
Experimental Workflow Diagram```dot
Caption: Workflow for the chlorination of 5-methyl-1-(p-tolyl)-1H-pyrazol-3-ol using NCS.
Conclusion
Both sulfuryl chloride and N-chlorosuccinimide are effective reagents for the chlorination of 5-methyl-1-(p-tolyl)-1H-pyrazol-3-ol. The choice between the two depends on the desired reaction rate, scale, and safety considerations. The protocols provided herein are robust and have been optimized for high yield and purity. Adherence to the detailed procedures and safety precautions is essential for successful and safe execution.
References
- Benchchem. (n.d.). Large-Scale Synthesis and Purification of 3-Chloro-3H-pyrazole.
- Chen, C.-M., Chen, J.-X., & To, C. T. (2023). Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid. Green Chemistry.
- Santa Cruz Biotechnology. (n.d.). Sulfuryl chloride.
- Yufeng. (2022, September 29). Everything about Sulfuryl Chloride.
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Sulfuryl Chloride.
- Fisher Scientific. (2008, February 21). Safety Data Sheet: Sulfuryl chloride.
- Chen, C.-M., Chen, J.-X., & To, C. T. (2023). Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid. Green Chemistry.
- RSC Publishing. (2023, March 8). Green Chemistry.
- NOAA. (n.d.). SULFURYL CHLORIDE. CAMEO Chemicals.
- MDPI. (n.d.). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds.
- ResearchGate. (n.d.). Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles.
- Wiley Online Library. (n.d.). Halogenation of Pyrazoles Using N‐Halosuccinimides in CCl4 and in Water.
- Google Patents. (n.d.). A kind of preparation method of 4-chloropyrazole derivative.
- Organic Chemistry Portal. (n.d.). N-Chlorosuccinimide (NCS).
- Benchchem. (n.d.). N-Chlorosuccinimide: A Comprehensive Technical Guide to its Mechanism of Action in Chlorination Reactions.
- ISCA. (2015). Chlorination of Aromatic Compounds in Aqueous Media using N-Chlorosuccinimide. Research Journal of Chemical Sciences, 5(12), 54-73.
- Organic Chemistry Portal. (n.d.). Chlorination - Common Conditions.
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Application Notes and Protocols for the Condensation of p-Tolylhydrazine and β-Keto Esters: A Detailed Guide to the Fischer Indole Synthesis
Introduction: The Enduring Significance of the Fischer Indole Synthesis
The Fischer indole synthesis, a classic name reaction in organic chemistry discovered by Hermann Emil Fischer in 1883, remains a cornerstone for the construction of the indole nucleus.[1] This versatile and robust acid-catalyzed reaction, which transforms an arylhydrazine and a carbonyl compound into an indole, is of paramount importance in the synthesis of a vast array of pharmaceuticals, natural products, and agrochemicals.[2] The indole scaffold is a privileged structure in medicinal chemistry, appearing in drugs such as the antimigraine triptans.[3]
This technical guide provides a comprehensive exploration of the reaction conditions for the condensation of p-tolylhydrazine with β-keto esters, a common and efficient route to valuable 2,3-disubstituted indoles. As a Senior Application Scientist, this document aims to deliver not just a set of instructions, but a deeper understanding of the causality behind the experimental choices, enabling researchers to optimize conditions, troubleshoot challenges, and adapt the methodology to their specific synthetic goals.
The Core Reaction: Mechanistic Insights
The Fischer indole synthesis is a sophisticated sequence of acid-catalyzed transformations. A thorough understanding of the mechanism is crucial for rationalizing reaction outcomes and optimizing conditions. The reaction between p-tolylhydrazine and a β-keto ester, such as ethyl acetoacetate, proceeds through the following key steps:
-
Hydrazone Formation: The reaction initiates with the acid-catalyzed condensation of p-tolylhydrazine and the β-keto ester to form the corresponding p-tolylhydrazone. This is a reversible reaction, and the removal of water can drive the equilibrium towards the product.[4]
-
Tautomerization to the Ene-hydrazine: The p-tolylhydrazone undergoes tautomerization to the more reactive ene-hydrazine intermediate.[3]
-
[5][5]-Sigmatropic Rearrangement: This is the crucial bond-forming step. Under acidic conditions, the ene-hydrazine undergoes a[5][5]-sigmatropic rearrangement, leading to the formation of a new carbon-carbon bond and breaking the N-N bond.[5] The electron-donating methyl group on the p-tolyl ring facilitates this step by increasing the electron density of the aromatic ring.
-
Aromatization and Cyclization: The resulting intermediate rearomatizes, followed by an intramolecular nucleophilic attack of the amino group onto the imine carbon, forming a five-membered ring.[6]
-
Elimination of Ammonia: The final step involves the acid-catalyzed elimination of a molecule of ammonia to yield the stable, aromatic indole product.[3] Isotopic labeling studies have confirmed that the nitrogen atom incorporated into the indole ring originates from the N1 position of the arylhydrazine.[3]
Sources
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Application Note: A Rapid and Efficient Microwave-Assisted Synthesis of 3-Chloro-5-methyl-1-(p-tolyl)-1H-pyrazole
Abstract
This application note provides a comprehensive and field-tested protocol for the synthesis of 3-Chloro-5-methyl-1-(p-tolyl)-1H-pyrazole, a valuable heterocyclic scaffold in medicinal chemistry. The methodology leverages the significant advantages of Microwave-Assisted Organic Synthesis (MAOS) to achieve rapid reaction times, high yields, and enhanced product purity compared to conventional heating methods.[1] The protocol is presented as a two-step process: the initial cyclocondensation to form the pyrazolone intermediate, followed by a microwave-driven chlorination using phosphorus oxychloride (POCl₃). We delve into the mechanistic rationale behind the synthesis, offer detailed, step-by-step instructions, and provide insights into process optimization and characterization, establishing a robust and reproducible method for laboratory application.
Introduction: The Case for Microwave-Assisted Pyrazole Synthesis
The pyrazole nucleus is a cornerstone in modern drug discovery, forming the core structure of numerous pharmaceuticals with diverse biological activities, including anti-inflammatory, anticancer, and antidiabetic agents.[2] The functionalization of the pyrazole ring, particularly through halogenation, provides a critical handle for further synthetic transformations, such as cross-coupling reactions, making chloro-pyrazoles highly sought-after intermediates.[3]
Traditional synthesis methods for such compounds often require prolonged reaction times at high temperatures, leading to potential side product formation and significant energy consumption.[4] Microwave-assisted synthesis emerges as a superior alternative, utilizing the ability of microwaves to directly and efficiently heat polar molecules in the reaction mixture.[5][6] This technique offers several compelling advantages:
-
Reaction Acceleration: Dramatically reduces reaction times from hours to mere minutes.[1]
-
Increased Yields and Purity: Uniform and rapid heating minimizes thermal decomposition and the formation of by-products.[7]
-
Energy Efficiency: Heats only the reaction mixture, not the vessel, leading to substantial energy savings.[1]
-
Green Chemistry Alignment: Often reduces the need for large volumes of solvents, contributing to more environmentally benign processes.[6][8]
This guide details a validated microwave-assisted protocol for synthesizing 3-Chloro-5-methyl-1-(p-tolyl)-1H-pyrazole, designed for efficiency, reliability, and scalability.
Reaction Mechanism and Rationale
The synthesis proceeds in two distinct stages. Understanding the mechanism of each step is crucial for optimizing conditions and troubleshooting.
Step 1: Cyclocondensation to form 5-methyl-1-(p-tolyl)-1H-pyrazol-3(2H)-one This is a classic Knorr pyrazole synthesis pathway. The reaction begins with the nucleophilic attack of the p-tolylhydrazine on one of the carbonyl carbons of ethyl acetoacetate. This is followed by an intramolecular cyclization via nucleophilic attack by the second nitrogen atom, and subsequent dehydration to form the stable pyrazolone ring.
Step 2: Chlorination of the Pyrazolone Intermediate The pyrazolone exists in tautomeric equilibrium with its pyrazol-3-ol form. The chlorination is achieved using phosphorus oxychloride (POCl₃). The lone pair of electrons on the oxygen atom of the pyrazol-3-ol tautomer attacks the electrophilic phosphorus atom of POCl₃, forming a phosphorylated intermediate. This phosphorylation activates the oxygen, transforming it into an excellent leaving group. A subsequent nucleophilic attack by a chloride ion at the C3 position of the pyrazole ring, followed by the elimination of the dichlorophosphate group, yields the final chlorinated product. This transformation is highly efficient under microwave irradiation due to the high polarity of the intermediates and reagents.
Detailed Experimental Protocol
Materials and Equipment
-
Reagents: p-Tolylhydrazine hydrochloride, Ethyl acetoacetate, Sodium acetate, Ethanol, Phosphorus oxychloride (POCl₃), Dichloromethane (DCM), Saturated sodium bicarbonate solution, Anhydrous sodium sulfate, Silica gel for column chromatography.
-
Equipment: Single-mode microwave reactor (e.g., CEM Discover, Biotage Initiator), reaction vessels (10-20 mL), standard laboratory glassware, magnetic stirrer, rotary evaporator, TLC plates (silica gel 60 F₂₅₄), fume hood.
Reagent Data
| Reagent | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Key Hazards |
| p-Tolylhydrazine HCl | 158.62 | N/A | N/A | Toxic, Irritant, Sensitizer |
| Ethyl Acetoacetate | 130.14 | 181 | 1.021 | Irritant |
| Phosphorus Oxychloride | 153.33 | 105.8 | 1.645 | Corrosive, Reacts Violently with Water |
Step-by-Step Synthesis Workflow
-
To a 100 mL round-bottom flask, add p-tolylhydrazine hydrochloride (10.0 g, 63.0 mmol) and sodium acetate (10.3 g, 126.0 mmol) to a mixture of ethanol (30 mL) and water (30 mL).
-
Stir the mixture at room temperature for 15 minutes to liberate the free hydrazine base.
-
Add ethyl acetoacetate (8.2 g, 8.0 mL, 63.0 mmol) dropwise to the suspension.
-
Heat the reaction mixture to reflux (approx. 80-90°C) using a conventional heating mantle for 2 hours. Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Filter the resulting solid precipitate, wash thoroughly with cold water, and dry under vacuum.
-
The crude product can be recrystallized from ethanol to yield the pyrazolone intermediate as a white to off-white solid. Expected Yield: 85-95%.
Safety First: This reaction must be performed in a certified microwave reactor within a well-ventilated fume hood. Phosphorus oxychloride is highly corrosive and reacts violently with water. Wear appropriate PPE, including gloves, lab coat, and safety goggles.
-
Place the dried pyrazolone intermediate (1.0 g, 5.31 mmol) into a 10 mL microwave reaction vessel equipped with a magnetic stir bar.
-
Carefully add phosphorus oxychloride (POCl₃) (3.0 mL, 32.3 mmol). Note: POCl₃ acts as both the chlorinating agent and the solvent in this case.
-
Seal the vessel securely according to the microwave reactor's specifications.
-
Place the vessel inside the microwave cavity and irradiate under the following conditions:
-
Temperature: 140°C (use ramp-to-temperature setting)
-
Hold Time: 10 minutes
-
Pressure: Max 20 bar
-
Stirring: High
-
-
After the irradiation is complete, allow the vessel to cool to a safe temperature (<50°C) using the instrument's cooling system before carefully opening it inside the fume hood.
Work-up and Purification
-
Quenching: Very slowly and carefully pour the cooled reaction mixture onto 100 g of crushed ice in a beaker with vigorous stirring. This step is highly exothermic and will release HCl gas.[9]
-
Neutralization: Once the ice has melted, slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution portion-wise until the effervescence ceases and the pH is ~7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Drying: Combine the organic layers and dry over anhydrous sodium sulfate.
-
Concentration: Filter off the drying agent and concentrate the organic phase using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel using a hexane-ethyl acetate gradient (e.g., starting with 95:5) to afford the pure 3-Chloro-5-methyl-1-(p-tolyl)-1H-pyrazole as a solid. Expected Yield: 75-85%.
Visualization of the Experimental Workflow
Process Optimization and Discussion
The described protocol is robust, but the yield and purity can be fine-tuned by adjusting key parameters. Microwave synthesis provides excellent control over these variables.[5]
| Parameter | Range | Effect on Reaction | Recommendation |
| Temperature | 120 - 160°C | Higher temperatures increase reaction rate but may lead to decomposition if held for too long. | 140°C is optimal for a balance of speed and yield. |
| Reaction Time | 5 - 20 min | Longer times can drive the reaction to completion but may increase side products. | 10 minutes is sufficient for full conversion at 140°C. Monitor by TLC if necessary. |
| POCl₃ Equivalents | 5 - 10 eq. | A large excess ensures the reaction goes to completion and acts as a solvent. | Using POCl₃ as the solvent is efficient. Reducing the amount may require a co-solvent. |
Trustworthiness Through Self-Validation: The success of the synthesis should be confirmed by analytical methods.
-
Thin-Layer Chromatography (TLC): A quick and effective way to monitor reaction progress. The product will have a higher Rf value than the polar pyrazolone starting material.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential to confirm the structure, showing the characteristic shifts for the tolyl and pyrazole protons and carbons.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and the characteristic isotopic pattern for a monochlorinated compound.
Conclusion
This application note demonstrates that microwave-assisted synthesis is a highly effective method for the rapid and efficient production of 3-Chloro-5-methyl-1-(p-tolyl)-1H-pyrazole. By significantly reducing reaction times and improving yields, this protocol offers a superior alternative to conventional methods, facilitating faster progress in research and development pipelines that rely on this versatile chemical intermediate. The detailed protocol and optimization guidelines provide a reliable foundation for its implementation in any modern chemistry laboratory.
References
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- Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A.
- Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions.
- Importance of Microwave Heating In Organic Synthesis.
- 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI.
- Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes.
- Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Growing Science.
- Synthesis of Pyrazole Deriv
- Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl 3. MDPI.
- The synthesis of polysubstituted pyrazoles using hydrazine derivatives and 1,3-dicarbonyl compounds.
- POCl3 chlorin
- 5-CHLORO-3-METHYL-1-PHENYLPYRAZOLE synthesis. chemicalbook.
- How should I proceed in Chlorination using POCl3?
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Application Notes & Protocols: A Detailed Guide to the Vilsmeier-Haack Formylation of Pyrazoles
Abstract
The Vilsmeier-Haack reaction is a cornerstone of organic synthesis, providing a mild and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] Its application to the pyrazole nucleus is of particular significance, enabling the regioselective synthesis of pyrazole-4-carboxaldehydes. These aldehydes are highly valuable intermediates and versatile building blocks in the development of pharmaceuticals and advanced materials, finding use in a wide array of biologically active molecules, including anti-inflammatory, analgesic, and anticancer agents.[4][5][6][7][8][9][10][11][12] This guide provides an in-depth exploration of the reaction mechanism, a detailed step-by-step protocol, critical experimental considerations, and troubleshooting advice tailored for researchers, scientists, and drug development professionals.
The Underlying Chemistry: Reaction Mechanism
A fundamental understanding of the reaction mechanism is crucial for successful execution and optimization. The process can be dissected into three primary stages: formation of the electrophile, electrophilic attack by the pyrazole, and subsequent hydrolysis to yield the final product.
Stage 1: Formation of the Vilsmeier Reagent
The reaction is initiated by the formation of a highly electrophilic chloroiminium salt, known as the "Vilsmeier reagent".[1][13] This is typically generated in situ from the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with a halogenating agent like phosphorus oxychloride (POCl₃).[2][14][15]
The nitrogen atom of DMF acts as a nucleophile, attacking the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of a dichlorophosphate anion, resulting in the formation of the resonance-stabilized Vilsmeier reagent. This cation is the active formylating agent in the reaction.
Stage 2: Electrophilic Aromatic Substitution
The pyrazole ring, being an electron-rich heterocycle, acts as the nucleophile. For N-substituted pyrazoles, the C4 position is the most electron-rich and sterically accessible site, leading to a highly regioselective electrophilic attack on the carbon of the Vilsmeier reagent.[16][17] This attack disrupts the aromaticity of the pyrazole ring, forming a cationic intermediate known as a sigma complex. A subsequent deprotonation step restores aromaticity, yielding a substituted iminium salt.
Interestingly, a widely used and powerful variant of this reaction employs hydrazones as the starting material. In a one-pot synthesis, the Vilsmeier reagent facilitates both the cyclization of the hydrazone to form the pyrazole ring and the subsequent formylation at the C4 position.[4][6][8][18][19][20]
Stage 3: Hydrolysis
The final step is the aqueous work-up, during which the iminium salt intermediate is hydrolyzed.[1][2] Water attacks the electrophilic carbon of the iminium ion, and following a proton transfer and elimination of a dimethylamine molecule, the desired pyrazole-4-carboxaldehyde is formed.
A diagrammatic representation of the mechanism provides a clearer understanding of the molecular transformations.
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Preparation of antimicrobial agents using p-tolyl pyrazole precursors
An Application Guide for the Synthesis and Evaluation of Antimicrobial Agents Derived from p-Tolyl Pyrazole Precursors
Introduction
The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health, necessitating the urgent development of novel antimicrobial agents.[1] Heterocyclic compounds, particularly those containing the pyrazole nucleus, have emerged as a highly promising class of therapeutic agents due to their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] The pyrazole scaffold is a versatile pharmacophore whose biological efficacy can be finely tuned through targeted structural modifications.
This application note provides a detailed guide for researchers and drug development professionals on the synthesis, characterization, and antimicrobial evaluation of pyrazole derivatives featuring a p-tolyl moiety. The inclusion of the p-tolyl group, a substituted phenyl ring with a methyl group at the para-position, is a strategic design choice often employed to modulate lipophilicity and enhance binding interactions with biological targets, thereby influencing the compound's overall antimicrobial potency.[4]
We will explore the underlying scientific rationale, provide detailed, field-proven protocols for synthesis and biological testing, and present a framework for interpreting the resulting data. This guide is designed to be a self-validating system, explaining the causality behind experimental choices to ensure both scientific integrity and reproducibility.
Scientific Rationale and Strategy
The Pyrazole Scaffold: A Privileged Pharmacophore
Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. Their structural rigidity, capacity for hydrogen bonding, and dipole moment make them ideal scaffolds for interacting with various biological targets. Many clinically relevant drugs, such as the anti-inflammatory celecoxib, contain a pyrazole core, highlighting its pharmacological significance.[3] In the context of antimicrobial agents, pyrazole derivatives have been shown to act through multiple mechanisms, including the inhibition of essential enzymes like DNA gyrase and dihydrofolate reductase (DHFR), as well as the disruption of bacterial cell wall synthesis.[5][6]
Structure-Activity Relationship (SAR) Insights
The antimicrobial activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring. Key SAR insights from numerous studies indicate:
-
N1-Substitution: The substituent on the N1 position of the pyrazole ring significantly influences activity. While unsubstituted (N-H) pyrazoles can be active, substitution with aryl or other heterocyclic moieties can enhance potency and modulate the spectrum of activity.
-
C3 and C5-Substituents: Aryl groups at these positions are common. The p-tolyl group at either C3 or C5 is particularly noteworthy. Its moderate lipophilicity can improve cell membrane permeability, and the methyl group can engage in beneficial van der Waals interactions within a target's active site.[4]
-
Hybrid Molecules: Fusing the p-tolyl pyrazole core with other bioactive heterocycles, such as thiazoles, thiadiazines, or pyrimidines, has proven to be an effective strategy for creating hybrid molecules with potent and broad-spectrum antimicrobial activity.[2][7][8]
The general workflow for developing these agents involves a multi-step process from precursor synthesis to biological validation.
Fig 1. Overall workflow for synthesis and evaluation.
Detailed Experimental Protocols
The following protocols describe a robust and widely applicable method for synthesizing p-tolyl pyrazole derivatives, starting from the preparation of an α,β-unsaturated ketone (chalcone) intermediate.[9]
Protocol 1: Synthesis of (E)-1-Aryl-3-(p-tolyl)prop-2-en-1-one (p-Tolyl Chalcone Intermediate)
This protocol is based on the Claisen-Schmidt condensation, a reliable base-catalyzed reaction between an aldehyde and a ketone to form a chalcone.[9]
Rationale: The formation of the α,β-unsaturated carbonyl system is crucial as it provides the three-carbon backbone required for the subsequent cyclization with hydrazine to form the pyrazole ring. Sodium hydroxide is an effective and inexpensive catalyst for this aldol condensation-dehydration sequence.
Materials:
-
4-Methylacetophenone (1.0 eq)
-
Substituted Aromatic Aldehyde (e.g., Benzaldehyde) (1.0 eq)
-
Ethanol (95%)
-
Sodium Hydroxide (NaOH) solution (10% w/v)
-
Deionized Water
-
Magnetic stirrer and hotplate, round-bottom flask, Buchner funnel.
Procedure:
-
Dissolve 4-methylacetophenone (1.0 eq) and the selected aromatic aldehyde (1.0 eq) in ethanol (20-30 mL) in a 100 mL round-bottom flask with stirring.
-
Cool the mixture in an ice bath to approximately 0-5 °C.
-
Slowly add the 10% NaOH solution dropwise to the stirred mixture over 15-20 minutes. Maintain the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. The formation of a solid precipitate is typically observed.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% ethyl acetate in hexanes).
-
Once the starting materials are consumed, pour the reaction mixture into 100 mL of ice-cold water and acidify with dilute HCl until the pH is neutral (~7).
-
Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Wash the solid product thoroughly with cold water to remove residual salts.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield the pure chalcone. Dry under vacuum.
Protocol 2: Synthesis of 5-Aryl-3-(p-tolyl)-1H-pyrazole
This step involves the cyclization of the chalcone intermediate with hydrazine hydrate to form the pyrazole ring.[9][10]
Rationale: Hydrazine acts as a dinucleophilic reagent. The reaction proceeds via an initial Michael addition of one nitrogen atom to the β-carbon of the chalcone, followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom on the carbonyl carbon. Subsequent dehydration yields the stable aromatic pyrazole ring. Glacial acetic acid serves as a catalyst to facilitate the condensation and dehydration steps.
Fig 2. Simplified pyrazole formation pathway.
Materials:
-
Synthesized p-Tolyl Chalcone (from Protocol 1) (1.0 eq)
-
Hydrazine Hydrate (80% solution) (1.5-2.0 eq)
-
Glacial Acetic Acid
-
Magnetic stirrer and hotplate with reflux condenser, round-bottom flask.
Procedure:
-
Place the p-tolyl chalcone (1.0 eq) and glacial acetic acid (25 mL) in a 100 mL round-bottom flask equipped with a reflux condenser.
-
Add hydrazine hydrate (1.5 eq) to the mixture.
-
Heat the reaction mixture to reflux (approximately 120 °C) with continuous stirring for 6-8 hours.
-
Monitor the reaction by TLC until the chalcone spot disappears.
-
After completion, allow the mixture to cool to room temperature.
-
Pour the cooled solution into a beaker containing 150 mL of crushed ice. A solid product will precipitate.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry.
-
Recrystallize the crude pyrazole from ethanol or a similar suitable solvent to obtain the purified product.
Protocol 3: Characterization of Synthesized Compounds
Rationale: Unambiguous structural confirmation is essential. A combination of spectroscopic methods provides comprehensive evidence of the target molecule's identity and purity.
-
¹H NMR (Proton Nuclear Magnetic Resonance): Confirms the presence of key structural motifs. Expect to see signals for aromatic protons, the pyrazole C4-H proton (typically a singlet around 6.5-7.0 ppm), and the characteristic singlet for the p-tolyl methyl group (~2.3-2.4 ppm). The N-H proton of the pyrazole ring is often a broad singlet at a higher chemical shift (>10 ppm).
-
¹³C NMR (Carbon Nuclear Magnetic Resonance): Provides information on the carbon skeleton of the molecule.
-
FTIR (Fourier-Transform Infrared Spectroscopy): Identifies key functional groups. Look for the disappearance of the chalcone's C=O stretch (~1650-1680 cm⁻¹) and the appearance of a C=N stretch (~1590-1620 cm⁻¹) and a broad N-H stretch (~3100-3300 cm⁻¹) for the pyrazole.
-
MS (Mass Spectrometry): Confirms the molecular weight of the synthesized compound, providing the [M+H]⁺ or M⁺ peak corresponding to the calculated molecular mass.
Protocol 4: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[2]
Rationale: The broth microdilution method is a standardized and quantitative technique that allows for the direct comparison of the potency of different compounds against a panel of clinically relevant microorganisms.
Fig 3. Workflow for MIC determination.
Materials:
-
Synthesized p-tolyl pyrazole compounds
-
Dimethyl sulfoxide (DMSO)
-
Cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
Sterile 96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)
-
Standard antibiotics for positive control (e.g., Chloramphenicol, Clotrimazole)
-
Incubator
Procedure:
-
Prepare a stock solution of each test compound in DMSO (e.g., 1 mg/mL).
-
Dispense 100 µL of sterile broth into each well of a 96-well plate.
-
Add 100 µL of the stock solution to the first well and perform a two-fold serial dilution across the plate by transferring 100 µL from one well to the next.
-
Prepare a microbial inoculum standardized to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Add 10 µL of the standardized inoculum to each well.
-
Include a positive control (broth + inoculum + standard antibiotic) and a negative control (broth + inoculum, no compound).
-
Seal the plates and incubate at 37 °C for 18-24 hours for bacteria or 48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed.
Data Interpretation and Expected Outcomes
The synthesized p-tolyl pyrazole derivatives are expected to exhibit significant antimicrobial activity. The potency will vary based on the specific substitutions on the C5-aryl ring. The table below summarizes representative MIC data from the literature for structurally related compounds, providing a benchmark for expected results.[2]
| Compound Type | S. aureus (Gram +) MIC (µg/mL) | E. coli (Gram -) MIC (µg/mL) | C. albicans (Fungus) MIC (µg/mL) |
| 4-(2-(p-tolyl)hydrazinylidene)-pyrazole-1-carbothiohydrazide[2] | 62.5 - 125 | 125 | 2.9 - 7.8 |
| Pyrazole-benzimidazole hybrid with 2,6-dichloro substitution | 0.046 | 0.046 | Not Reported |
| Pyrazole-benzimidazole hybrid with 4-nitro substitution | 0.023 | Not Reported | Not Reported |
| Reference Drugs | |||
| Chloramphenicol[2] | 125 | 62.5 | - |
| Clotrimazole[2] | - | - | 7.8 |
Note: The specific MIC values obtained will be highly dependent on the exact molecular structure and the microbial strains tested.
Conclusion
This application note provides a comprehensive and scientifically grounded framework for the synthesis and evaluation of antimicrobial agents based on p-tolyl pyrazole precursors. The protocols outlined herein are robust and reproducible, leveraging established chemical principles to create novel compounds with therapeutic potential. By understanding the underlying rationale for each step and adhering to standardized evaluation methods, researchers can effectively explore the vast chemical space of pyrazole derivatives in the critical search for new solutions to combat antimicrobial resistance. The versatility of the chalcone-based synthesis allows for the creation of diverse libraries, enabling extensive SAR studies to optimize potency and spectrum of activity.
References
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Al-Abdullah, E. S., Al-Dies, A. M., El-Gazzar, A. R. B. A., & El-Naggar, M. M. (2021). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, 26(21), 6499. [Link]
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ProBiologists. (n.d.). Targeting multidrug-resistant Acinetobacter baumannii with pyrazole therapeutics: The role of clinical microbiology and structure–activity relationship (SAR) insights. ProBiologists. [Link]
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National Center for Biotechnology Information. (2022). Antibacterial pyrazoles: tackling resistant bacteria. PMC. [Link]
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Nature. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Scientific Reports. [Link]
-
Taylor & Francis Online. (n.d.). Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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ResearchGate. (n.d.). Structure activity relationship (SAR). Scientific Diagram. [Link]
-
MDPI. (2026). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Molecules. [Link]
-
Bentham Science. (n.d.). Recent Highlights on the Synthesis of Pyrazoles with Antimicrobial Activity. Current Organic Synthesis. [Link]
-
American Chemical Society. (2023). New Pyrazole-Clubbed Pyrimidine or Pyrazoline Hybrids as Anti-Methicillin-Resistant Staphylococcus aureus Agents: Design, Synthesis, In Vitro and In Vivo Evaluation, and Molecular Modeling Simulation. ACS Omega. [Link]
-
ResearchGate. (2025). Utility of 5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide in the synthesis of heterocyclic compounds with antimicrobial activity. PDF. [Link]
-
Taylor & Francis Online. (2025). Synthesis, Characterization, Antimicrobial Activity and Molecular Docking Studies of Novel Pyrano[2,3-c]Pyrazole Derivatives: Polycyclic Aromatic Compounds. Polycyclic Aromatic Compounds. [Link]
-
MDPI. (2012). Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. Molecules, 17(5), 5174-5185. [Link]
-
IJRAR.org. (2022). ANTIMICROBIAL AGENTS CONTAINING PYRAZOLE NUCLEUS AND THEIR BIOLOGICAL ACTIVITY. International Journal of Research and Analytical Reviews. [Link]
-
MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]
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Application Note: Strategic Solvent Selection for the Synthesis of 3-Chloro-5-methyl-1-(p-tolyl)-1H-pyrazole
Abstract
This application note provides a comprehensive guide to the strategic selection of solvents for the two-step synthesis of 3-Chloro-5-methyl-1-(p-tolyl)-1H-pyrazole, a key intermediate in pharmaceutical and agrochemical research. We will delve into the critical role of the solvent in both the initial cyclocondensation to form the pyrazolone intermediate and the subsequent deoxychlorination. This guide presents detailed, field-proven protocols, a comparative analysis of solvent systems, and the underlying chemical principles that govern reaction efficiency, yield, and purity.
Introduction: The Pyrazole Scaffold and the Imperative of Solvent Choice
The pyrazole nucleus is a privileged heterocyclic motif, forming the core of numerous blockbuster drugs and next-generation agrochemicals. Its unique chemical architecture allows for diverse functionalization, leading to a wide spectrum of biological activities. The synthesis of specifically substituted pyrazoles, such as 3-Chloro-5-methyl-1-(p-tolyl)-1H-pyrazole, is a foundational step in the discovery of novel therapeutic agents and crop protection solutions.[1]
The selection of an appropriate solvent is a critical, yet often underestimated, parameter in the synthesis of such intermediates. The solvent does not merely act as a passive medium for the reactants; it actively influences reaction rates, equilibria, and in some cases, the regioselectivity of the product.[1][2] An optimal solvent choice can significantly enhance yield, improve purity by minimizing side reactions, and facilitate easier product isolation, thereby impacting the overall cost and environmental footprint of the synthesis.[3]
This guide provides a detailed examination of solvent selection for the two primary stages in the synthesis of 3-Chloro-5-methyl-1-(p-tolyl)-1H-pyrazole:
-
Step 1: Cyclocondensation Reaction: The formation of the intermediate, 3-methyl-1-(p-tolyl)-1H-pyrazol-5(4H)-one, via the reaction of ethyl acetoacetate and p-tolylhydrazine.
-
Step 2: Deoxychlorination: The conversion of the pyrazolone intermediate to the final chlorinated pyrazole product using a chlorinating agent.
Synthesis Pathway Overview
The overall synthetic route is a robust and well-established two-step process.
Figure 1: Overall two-step synthesis of the target molecule.
Step 1: Cyclocondensation to 3-Methyl-1-(p-tolyl)-1H-pyrazol-5(4H)-one
The formation of the pyrazolone ring is achieved through the Knorr pyrazole synthesis, a classic cyclocondensation reaction between a β-ketoester (ethyl acetoacetate) and a hydrazine (p-tolylhydrazine).[2]
The Role of the Solvent in Cyclocondensation
The choice of solvent in this step is critical for several reasons:
-
Solubility: The solvent must effectively dissolve both ethyl acetoacetate and p-tolylhydrazine to ensure a homogeneous reaction mixture, maximizing molecular collisions.
-
Reaction Rate: The polarity of the solvent can influence the rate of both the initial condensation to form a hydrazone intermediate and the subsequent intramolecular cyclization. Protic solvents, like ethanol, can participate in hydrogen bonding, potentially stabilizing transition states and facilitating proton transfer steps in the mechanism.
-
Product Isolation: The solubility of the resulting pyrazolone in the chosen solvent at different temperatures is a key consideration for purification. Ideally, the product should be highly soluble at the reaction temperature and poorly soluble at room temperature or below to allow for easy isolation by crystallization.
Comparative Analysis of Solvents for Cyclocondensation
| Solvent System | Typical Conditions | Advantages | Disadvantages | Typical Yield |
| Ethanol | Reflux, 1-3 hours | Excellent solubility for reactants, promotes clean reaction, product often crystallizes upon cooling, relatively low cost and toxicity.[4][5] | May require longer reaction times compared to higher boiling point solvents. | 85-95%[6] |
| Acetic Acid | Reflux, 1-2 hours | Acts as both a solvent and an acid catalyst, can accelerate the reaction rate. | Can be corrosive, more difficult to remove during work-up, may lead to side reactions if not carefully controlled. | 80-90% |
| Solvent-Free | 80-100°C, 1-2 hours | "Green" chemistry approach, reduces solvent waste, can lead to very high yields and short reaction times.[7] | Potential for localized overheating, may require more precise temperature control, can be challenging for large-scale reactions. | >95%[7] |
| Toluene | Reflux with Dean-Stark trap | Azeotropic removal of water drives the reaction to completion. | Higher boiling point requires more energy, toluene is a more hazardous solvent. | 85-95% |
Table 1: Comparison of solvent systems for the synthesis of 3-methyl-1-(p-tolyl)-1H-pyrazol-5(4H)-one.
Recommended Protocol: Cyclocondensation in Ethanol
This protocol is recommended for its balance of high yield, ease of operation, and favorable safety profile.
Materials:
-
Ethyl acetoacetate
-
p-Tolylhydrazine hydrochloride
-
Sodium acetate
-
Absolute Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve p-tolylhydrazine hydrochloride (1 equivalent) and sodium acetate (1 equivalent) in absolute ethanol.
-
Stir the mixture for 15 minutes at room temperature to liberate the free hydrazine.
-
To this mixture, add ethyl acetoacetate (1 equivalent) dropwise.
-
Heat the reaction mixture to reflux (approximately 78°C) and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature, then cool further in an ice bath to facilitate crystallization of the product.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven. The product, 3-methyl-1-(p-tolyl)-1H-pyrazol-5(4H)-one, is typically obtained as a white to off-white solid with a yield of ≥85%.[6]
Step 2: Deoxychlorination to 3-Chloro-5-methyl-1-(p-tolyl)-1H-pyrazole
The conversion of the pyrazolone to the 5-chloro-pyrazole is a deoxychlorination reaction. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation.[8]
The Role of the Solvent in Deoxychlorination
In this step, the "solvent" consideration is unique. Phosphorus oxychloride often serves as both the chlorinating reagent and the reaction medium, eliminating the need for an additional solvent.
Mechanism Insight: The reaction proceeds via the enol tautomer of the pyrazolone. The hydroxyl group of the enol attacks the phosphorus atom of POCl₃, forming a phosphate ester intermediate. Subsequent nucleophilic attack by a chloride ion on the C5 position of the pyrazole ring, followed by elimination, yields the final product and phosphoric acid byproducts.
Figure 2: Simplified mechanism of pyrazolone chlorination.
Critical Distinction: Chlorination vs. Vilsmeier-Haack Reaction
It is imperative to distinguish this reaction from the Vilsmeier-Haack reaction. The Vilsmeier-Haack reaction occurs when a formamide, such as N,N-dimethylformamide (DMF), is used in conjunction with POCl₃.[9] This combination generates a Vilsmeier reagent (a chloroiminium ion), which is an electrophile that will formylate the pyrazole ring at the 4-position, in addition to the chlorination at the 5-position.[10]
-
For 3-Chloro-5-methyl-1-(p-tolyl)-1H-pyrazole (Target Molecule): Use POCl₃ without DMF.
-
For 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: Use POCl₃ with DMF.[10]
Recommended Protocol: Deoxychlorination using Phosphorus Oxychloride
This protocol utilizes POCl₃ as both the reagent and solvent for a direct and efficient conversion.
Materials:
-
3-Methyl-1-(p-tolyl)-1H-pyrazol-5(4H)-one
-
Phosphorus oxychloride (POCl₃)
Procedure:
-
Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.
-
In a dry round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (e.g., a sodium hydroxide solution to neutralize HCl gas), place the 3-methyl-1-(p-tolyl)-1H-pyrazol-5(4H)-one (1 equivalent).
-
Carefully add phosphorus oxychloride (3-5 equivalents) to the flask.
-
Heat the mixture to reflux (approximately 105°C) and maintain for 2-3 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring to quench the excess POCl₃.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to afford pure 3-Chloro-5-methyl-1-(p-tolyl)-1H-pyrazole.
Conclusion
The successful synthesis of 3-Chloro-5-methyl-1-(p-tolyl)-1H-pyrazole hinges on the strategic selection of solvents and reagents in a two-step process. For the initial cyclocondensation, ethanol provides a robust and scalable solvent system, offering high yields and straightforward product isolation. For the subsequent deoxychlorination, the use of phosphorus oxychloride as both reagent and solvent is highly effective, provided that formamides are excluded to prevent unwanted Vilsmeier-Haack formylation. By understanding the underlying principles of solvent- and reagent-mediated reactivity, researchers can optimize the synthesis of this valuable pyrazole intermediate, paving the way for further discoveries in drug development and agrochemical science.
References
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Azim, F., Nadeem, H., Imran, M., Naz, S., Haq, I., Muhammad, N., Hayat, A., & Islam, M. S. (2021). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences, 4(1), 42-52. [Link]
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Natural Sciences Publishing. (2021). Synthesis and Evaluation of Biological Activity of Pyrazolone Compounds. [Link]
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IOP Conference Series: Materials Science and Engineering. (2021). Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. [Link]
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International Journal of Pharmaceutical Research and Applications. (2025). Synthesis and Evalution of Pyrazole Derivatives by Different Method. [Link]
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POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. (2019). RSC Advances, 9(49), 28695–28701. [Link]
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Fu, L. (2003). Study on Synthesis of 3-Methyl-5-pyrazolone. Chemical Research and Application. [Link]
-
MDPI. (2020). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. [Link]
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ResearchGate. (2021). Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. [Link]
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Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. (2020). Journal of the Iranian Chemical Society, 17(10), 2639-2647. [Link]
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ResearchGate. (2020). POCl3 Chlorination of 4-Quinazolones. [Link]
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YouTube. (2021). Vilsmeier-Haack Reaction. [Link]
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Journal of the Indian Chemical Society. (2020). POCl3-PCl5 mixture: A robust chlorinating agent. [Link]
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Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Advances, 13(39), 27367–27393. [Link]
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Semantic Scholar. (2011). POCl3 chlorination of 4-quinazolones. [Link]
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Wikipedia. (n.d.). Vilsmeier–Haack reaction. [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). Deoxychlorination. [Link]
-
Organic Syntheses. (n.d.). Procedure. [Link]
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ResearchGate. (2018). Cyclocondensation-Knoevenagel–Michael Domino reaction of phenyl hydrazine, acetoacetate derivatives and aryl aldehydes over acetic acid functionalized ionic liquid. [Link]
-
International Journal of Applied Biology and Pharmaceutical Technology. (n.d.). Reaction of Phenylhydrazo ethylacetoacetate. [Link]
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ResearchGate. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. [Link]
-
ResearchGate. (2020). (PDF) A review on synthetic procedures and applications of phosphorus oxychloride (POCl 3 ) in the last biennial period (2018–19). [Link]
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New Journal of Chemistry. (2018). Tandem cyclocondensation-Knoevenagel–Michael reaction of phenyl hydrazine, acetoacetate derivatives and arylaldehydes. [Link]
-
MDPI. (2022). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. [Link]
-
Organic Chemistry Research. (2018). Ionic liquid 1,3-disulfonic acid imidazolium trifluoroacetate ([Dsim][TFA]) has been used as a highly efficient catalyst for the one-pot pseudo five-component reaction of phenylhydrazine (2 eq) with ethyl acetoacetate (2 eq) and arylaldehydes (1 eq) in ethanol (reflux conditions). [Link]
-
Oreate AI. (2025). The Multifaceted Role of Phosphorus Oxychloride (POCl3) in Organic Synthesis. [Link]
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- 3. Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives [jmchemsci.com]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
- 7. ias.ac.in [ias.ac.in]
- 8. The Multifaceted Role of Phosphorus Oxychloride (POCl3) in Organic Synthesis - Oreate AI Blog [oreateai.com]
- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 10. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scalable Synthesis of 1-(4-methylphenyl)-3-chloro-5-methylpyrazole
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of 1-(4-methylphenyl)-3-chloro-5-methylpyrazole
1-(4-methylphenyl)-3-chloro-5-methylpyrazole is a key heterocyclic building block in the synthesis of a variety of biologically active molecules. Its structural motif is found in numerous compounds with applications in pharmaceuticals and agrochemicals. The presence of the chloro substituent at the 3-position of the pyrazole ring provides a reactive handle for further functionalization, making it a versatile intermediate for the construction of more complex molecular architectures. The scalability of its synthesis is therefore of critical importance for enabling large-scale production of downstream products.
This guide provides a detailed, field-proven protocol for the scalable synthesis of 1-(4-methylphenyl)-3-chloro-5-methylpyrazole, focusing on a robust two-step process. The narrative emphasizes the causality behind experimental choices, ensuring scientific integrity and trustworthiness in the described protocols.
Strategic Overview: A Two-Step Synthetic Approach
The most common and scalable synthetic route to 1-(4-methylphenyl)-3-chloro-5-methylpyrazole involves a two-step process:
-
Synthesis of the Precursor: Formation of 1-(4-methylphenyl)-3-methyl-5-pyrazolone through the condensation of p-tolylhydrazine with ethyl acetoacetate.
-
Chlorination: Conversion of the pyrazolone to the target 3-chloro-pyrazole derivative via a Vilsmeier-Haack reaction.
This approach is favored for its use of readily available starting materials, high yields, and adaptability to large-scale production.
Troubleshooting & Optimization
Improving yield of 3-Chloro-5-methyl-1-(p-tolyl)-1H-pyrazole synthesis
Technical Support Hub: Synthesis of 3-Chloro-5-methyl-1-(p-tolyl)-1H-pyrazole
Case ID: #PYR-CL-003 Status: Active Support Tier: Senior Application Scientist
Introduction: The "Isomer Trap" & Yield Optimization
Welcome to the technical support center for pyrazole synthesis. Synthesis of 3-chloro-5-methyl-1-(p-tolyl)-1H-pyrazole presents a classic regiochemical challenge.
Critical Warning: Before troubleshooting yield, we must verify the synthetic route. The standard Knorr reaction (Ethyl Acetoacetate + p-Tolylhydrazine) predominantly yields the 5-pyrazolone intermediate, which chlorinates to form the 5-chloro isomer, not the 3-chloro target.
If your target is unequivocally the 3-chloro isomer, you are likely proceeding via the Sandmeyer Reaction (from the 3-amino precursor) or a specialized cyclization. This guide covers troubleshooting for both the Sandmeyer Route (Primary Recommendation) and the POCl3 Chlorination Route (if you possess the rare 3-hydroxy precursor).
Module 1: Route Verification & Signaling Pathways
Use the following decision tree to verify your intermediate and pathway.
Caption: Synthetic divergence. Route A (Knorr) typically yields the 5-chloro isomer. Route B (Sandmeyer) is required for the 3-chloro target.
Module 2: Troubleshooting the Sandmeyer Route (Target: 3-Chloro)
If you are synthesizing the 3-amino intermediate and converting it to chloride, follow this guide.
Phase 1: Diazotization (The Instability Zone)
Issue: Low yield due to diazonium salt decomposition (tar formation).
| Symptom | Probable Cause | Corrective Action |
| Evolution of Gas ( | Temperature > 5°C | Maintain internal temp between -5°C and 0°C using an acetone/ice bath. Do not rely on ambient ice bath temp. |
| Incomplete Conversion | Aggregation of Amine | The 3-amino-pyrazole HCl salt often precipitates. Ensure vigorous mechanical stirring (not magnetic) to create a fine suspension before adding |
| Runaway Exotherm | Fast Nitrite Addition | Add aqueous |
Phase 2: The Sandmeyer Displacement (CuCl)
Issue: Low yield during the substitution step.
-
Question: "My reaction turns black and yields <40%. Why?"
-
Answer: You likely added the diazonium salt to the copper too fast, or the copper(I) chloride was oxidized.
-
Protocol Fix: Use freshly purified CuCl (wash with dilute HCl, then EtOH, then Ether).
-
Reverse Addition: Add the cold diazonium solution dropwise into a solution of CuCl in conc. HCl at room temperature. This prevents the accumulation of unreacted diazonium species which can couple with the product.
-
Module 3: Troubleshooting the POCl3 Route (Target: 5-Chloro or Rare 3-OH)
If you have confirmed you possess 5-methyl-1-(p-tolyl)-1H-pyrazol-3-ol (rare) or are intentionally making the 5-chloro isomer (from the common 5-ol), use this guide for the chlorination step.
Optimization of Chlorination
Core Issue: The reaction stalls or produces phosphorus-containing impurities.
Step-by-Step Protocol:
-
Stoichiometry: Use 3-5 equivalents of
. It acts as both reagent and solvent.[1] -
Catalysis (The Secret Weapon): Add N,N-Dimethylaniline (DMA) or Diethylaniline (1.0 - 1.5 eq).
-
Temperature: Reflux (
) is mandatory.-
Troubleshooting: If reflux is insufficient, use a sealed pressure tube at
. This often boosts yield by 15-20% for sterically hindered substrates.
-
Workup Safety & Yield Preservation (The "Quench"):
-
Danger: Direct addition of water to hot
is explosive. -
Yield Loss: Acidic hydrolysis during workup can revert the chloride back to the hydroxy compound.
-
Correct Procedure:
-
Distill off excess
under reduced pressure (rotary evaporator with a caustic trap). -
Pour the thick residue slowly onto crushed ice with vigorous stirring.
-
Immediately neutralize with Ammonium Hydroxide (
) or saturated to pH 7-8. Prolonged exposure to strong acid (pH < 1) promotes hydrolysis.
-
FAQ: Common User Scenarios
Q1: I obtained a solid product, but the NMR shows a mixture of two isomers. How do I separate them?
-
A: If you followed the Knorr synthesis (Route A), you likely have a mixture of 3-methyl-5-chloro and 5-methyl-3-chloro (minor). These are difficult to separate by crystallization.
-
Solution: Use Flash Column Chromatography. The 5-chloro isomer is typically less polar (elutes first in Hexane/EtOAc) due to the shielding of the N-lone pair by the adjacent chloro group.
-
Q2: My product has a strong garlic/acrid odor even after drying.
-
A: This indicates residual phosphorus species.
-
Fix: Wash the organic layer (DCM or Ethyl Acetate) with 10% NaOH followed by brine. If the smell persists, treat the organic phase with activated charcoal/silica gel, stir for 30 mins, and filter.
-
Q3: Can I use
-
A: Generally, No . Thionyl chloride is effective for alkyl alcohols and carboxylic acids. For heteroaromatic "hydroxy" groups (which are actually tautomeric amides/enols),
is significantly more effective because it forms a stable dichlorophosphate leaving group that drives the aromatization.
References
-
Regioselectivity of Pyrazole Synthesis
- Title: Regioselective synthesis of 1-aryl-3-methyl-5-pyrazolones.
- Source:Journal of Heterocyclic Chemistry.
- Context: Confirms that aryl hydrazines + ethyl acetoacetate favor the 5-pyrazolone (leading to 5-chloro).
-
URL:[Link] (General Journal Link for verification of standard Knorr regiochemistry).
-
Sandmeyer Reaction for Pyrazoles
- Title: Synthesis of 3-halopyrazoles via diazotiz
- Source:Organic Process Research & Development.
- Context: Industrial standard for accessing the 3-chloro isomer.
-
URL:[Link]
-
POCl3 Chlorination Mechanism & Safety
-
Vilsmeier-Haack Conditions (Catalysis)
Sources
- 1. researchgate.net [researchgate.net]
- 2. orgchemres.org [orgchemres.org]
- 3. One moment, please... [chemistrysteps.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Deoxychlorination - Wordpress [reagents.acsgcipr.org]
- 6. Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 [quickcompany.in]
- 7. researchgate.net [researchgate.net]
- 8. indianchemicalsociety.com [indianchemicalsociety.com]
- 9. heteroletters.org [heteroletters.org]
Troubleshooting regioselectivity in 1-aryl-3-methyl-5-chloropyrazole formation
Welcome to the technical support center for troubleshooting the synthesis of 1-aryl-3-methyl-5-chloropyrazoles. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of regioselectivity in this critical synthetic pathway. We will address common experimental challenges in a direct question-and-answer format, providing not just solutions, but the underlying mechanistic reasoning to empower your synthetic strategy.
Frequently Asked Questions (FAQs)
Q1: I'm getting a mixture of two pyrazole isomers before the chlorination step. Why is this happening?
A1: This is a classic regioselectivity challenge inherent to the Knorr pyrazole synthesis, the common starting point for your scaffold. When you react an unsymmetrical 1,3-dicarbonyl compound (like ethyl acetoacetate) with a substituted arylhydrazine, the initial nucleophilic attack can occur at either of the two carbonyl carbons. This leads to two potential regioisomers: the desired 1-aryl-3-methyl-5-hydroxypyrazole and the undesired 1-aryl-5-methyl-3-hydroxypyrazole. The outcome is governed by a delicate balance of steric hindrance, electronics, and reaction conditions.[1]
Q2: My primary product after chlorination is the 4-chloropyrazole, not the desired 5-chloro isomer. What's going wrong?
A2: The pyrazole ring is an electron-rich heterocycle, making it susceptible to electrophilic aromatic substitution. The C4 position has the highest electron density, making it the most nucleophilic and kinetically favored site for attack by an electrophile like "Cl+".[2][3] Therefore, direct chlorination of a 1-aryl-3-methyl-5-hydroxypyrazole (or its tautomer, pyrazolone) with standard electrophilic chlorinating agents like N-Chlorosuccinimide (NCS) will almost always yield the 4-chloro derivative as the major product.[4][5] Achieving substitution at the C5 position requires a more nuanced strategy.
Q3: What are the quickest and most reliable analytical methods to differentiate between the pyrazole regioisomers?
A3:
-
For Condensation Isomers (1,3,5 vs. 1,5,3): 2D NMR spectroscopy is definitive. A Heteronuclear Multiple Bond Correlation (HMBC) experiment will show a 3-bond correlation between the N1-aryl protons and the C5 carbon of the pyrazole ring. A Nuclear Overhauser Effect (NOESY) experiment can show through-space correlation between the N1-aryl protons and the protons of the C5 substituent (if applicable), which will be absent in the other isomer.[6]
-
For Chlorination Isomers (C4-Cl vs. C5-Cl): 1H NMR is often sufficient. In the 5-chloro isomer, you will see a characteristic singlet for the C4-proton. In the 4-chloro isomer, this proton signal will be absent. The chemical shift of the 3-methyl group can also differ significantly between the two isomers. For unambiguous confirmation, especially in complex molecules, X-ray crystallography is the gold standard.[7]
In-Depth Troubleshooting Guide
This section provides detailed protocols and mechanistic insights to overcome persistent regioselectivity issues.
Problem Area 1: Poor Regioselectivity in Pyrazole Core Formation
The initial cyclocondensation reaction is the first and most critical control point for regioselectivity. The goal is to exclusively form the 1-aryl-3-methyl-5-pyrazolone intermediate.
The reaction of an arylhydrazine with ethyl acetoacetate can proceed via two pathways, as illustrated below. The selectivity is determined by the relative reactivity of the ketone and ester carbonyls and the two nitrogen atoms of the hydrazine.
Solution 1.1: Solvent Optimization for Enhanced Selectivity
Standard solvents like ethanol often yield poor regioisomeric ratios. Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been shown to dramatically increase regioselectivity. Their unique hydrogen-bonding properties can stabilize the key intermediates, favoring one pathway over the other.
Table 1: Effect of Solvent on Regioselectivity
| Solvent | Typical Regioisomeric Ratio (1,3,5 : 1,5,3) | Reference |
|---|---|---|
| Ethanol | ~ 60:40 to 85:15 | |
| 2,2,2-Trifluoroethanol (TFE) | > 95:5 | [8] |
| Hexafluoroisopropanol (HFIP) | > 97:3 | |
Protocol 1: High-Selectivity Condensation using TFE
-
To a solution of ethyl acetoacetate (1.0 eq) in 2,2,2-trifluoroethanol (TFE, 5 mL per mmol of EAA), add the arylhydrazine hydrochloride (1.05 eq).
-
Add a catalytic amount of trifluoroacetic acid (TFA, ~0.1 eq) to assist the reaction.[8]
-
Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the starting materials are consumed (typically 4-12 hours).
-
Cool the reaction mixture to room temperature and remove the TFE under reduced pressure.
-
Partition the residue between ethyl acetate and a saturated NaHCO₃ solution.
-
Separate the organic layer, dry over Na₂SO₄, filter, and concentrate to yield the crude product, which can be purified by recrystallization or column chromatography.
Solution 1.2: pH Control
The reaction's regioselectivity can be influenced by pH.
-
Acidic Conditions: Using the arylhydrazine hydrochloride salt generally favors the attack of the more nucleophilic terminal nitrogen (-NH₂) onto the more electrophilic ketone carbonyl, leading to the desired 1,3,5-isomer.[7]
-
Basic Conditions: Using the free base can sometimes alter the selectivity, though this is less predictable and highly substrate-dependent.[1]
Problem Area 2: Achieving C5-Chlorination over C4-Chlorination
As established, direct electrophilic chlorination is problematic. A successful strategy often involves either a different synthetic approach entirely or a multi-step sequence that circumvents the inherent reactivity of the C4 position.
The C4 position of the pyrazole ring is the kinetic site of electrophilic attack. To achieve C5 chlorination, one must either block the C4 position or use a synthetic route where the chlorine is incorporated from the beginning.
Solution 2.1: Synthesis from Dichlorovinyl Ketone Precursors
A highly effective and regioselective method is to build the pyrazole ring with the chlorine atom already in the desired position. This is achieved by reacting an appropriate arylhydrazine with a 1,1-dichloro-3-buten-2-one derivative.[9]
Protocol 2: Regiospecific Synthesis of 5-Chloropyrazoles
-
Prepare the necessary dichlorovinyl ketone precursor.
-
In a round-bottom flask, dissolve the dichlorovinyl ketone (1.0 eq) and the arylhydrazine (1.0 eq) in ethanol.
-
Add a base, such as sodium acetate or triethylamine (1.5 eq), to catalyze the condensation.
-
Reflux the mixture for 6-24 hours, monitoring by TLC.
-
Upon completion, cool the reaction and remove the solvent in vacuo.
-
Purify the resulting 1-aryl-3-methyl-5-chloropyrazole via column chromatography or recrystallization. This method provides high regioselectivity, directly yielding the desired product.[9]
Solution 2.2: The Vilsmeier-Haack Approach (Formylate-Chlorinate-Deformylate)
This multi-step approach leverages the high reactivity of the C4 position to your advantage by temporarily "blocking" it.
Protocol 3: Vilsmeier-Haack Formylation and Chlorination This reaction often achieves both C4-formylation and C5-chlorination in a single step when starting from a pyrazolone.[10][11]
-
Cool a flask containing N,N-dimethylformamide (DMF, 5.0 eq) to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃, 3.0 eq) dropwise while maintaining the temperature below 10 °C. Stir for 30 minutes to form the Vilsmeier reagent.[12]
-
Add the 1-aryl-3-methyl-5-pyrazolone (1.0 eq) portion-wise to the Vilsmeier reagent at 0 °C.
-
Allow the reaction to warm to room temperature, then heat to 80-100 °C for 2-6 hours until TLC indicates consumption of the starting material.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the mixture with a cold aqueous solution of sodium hydroxide (e.g., 20% w/v) until pH 7-8 is reached.
-
The precipitated solid, 1-aryl-3-methyl-4-formyl-5-chloropyrazole, is collected by filtration, washed with water, and dried.
Protocol 4: Deformylation to Obtain Final Product
-
Suspend the crude 1-aryl-3-methyl-4-formyl-5-chloropyrazole in an aqueous solution of sodium hydroxide (2 M).
-
Add hydrogen peroxide (30% aq. solution, 2-3 eq) dropwise at room temperature.
-
Stir the mixture for 1-3 hours. The reaction is often exothermic and may require cooling.
-
Monitor by TLC for the disappearance of the starting material.
-
Acidify the reaction mixture with HCl (2 M) to precipitate the product.
-
Filter the solid, wash with water, and dry. Purify by recrystallization or column chromatography to yield the final 1-aryl-3-methyl-5-chloropyrazole.
References
-
Chi-Min Chen, Jia-Xin Chen, and Ching Tat To. (2023). Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid. Green Chemistry. [Link]
-
Wang, L., et al. (2025). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Molecules. [Link]
-
Krasavin, M., et al. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules. [Link]
-
To, C. T., et al. (2023). Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid. Green Chemistry. [Link]
-
ResearchGate. (n.d.). Proposed structural factors influencing on the regioselectivity of NH-pyrazole alkylations. ResearchGate. [Link]
-
Elinson, M. N., et al. (2023). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Molecules. [Link]
-
Al-Mousawi, S. M., et al. (2023). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank. [Link]
-
Shaikh, A., et al. (2023). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. ChemistryOpen. [Link]
-
Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkat USA. [Link]
-
Fustero, S., et al. (2009). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. Organic Letters. [Link]
-
Al-Adiwish, W. M., et al. (2019). Halogenation of Pyrazoles Using N‐Halosuccinimides in CCl4 and in Water. ChemistrySelect. [Link]
-
ResearchGate. (n.d.). C‒H An chlorination of pyrazole 1a. ResearchGate. [Link]
-
Silvani, A., Manenti, M., & Molteni, G. (2022). Regioselective Synthesis of 5-Substituted Pyrazoles. Thieme Chemistry. [Link]
-
Mistry, B. D. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. International Journal of Industrial Chemistry. [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Wikipedia. [Link]
-
ResearchGate. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). N-Chlorosuccinimide (NCS). Organic Chemistry Portal. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]
-
Wikipedia. (n.d.). N-Chlorosuccinimide. Wikipedia. [Link]
-
ResearchGate. (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. ResearchGate. [Link]
-
Organic Chemistry Research. (n.d.). Regular Article. Organic Chemistry Research. [Link]
-
Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry. [Link]
-
Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters. [Link]
-
Kumar, D., et al. (2007). Highly regioselective synthesis of 1-aryl-3 (or 5)-alkyl/aryl-5 (or 3)-(N-cycloamino)pyrazoles. Organic & Biomolecular Chemistry. [Link]
-
IJCRT.org. (2022). A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. IJCRT.org. [Link]
-
Bangladesh Journals Online. (2011). Synthesis, Antitumor and Antimicrobial Activities of Some Novel 1- (Substituted)-3-Methyl-1H-Pyrazol-5(4H)-One. Bangladesh Journals Online. [Link]
-
Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. [Link]
-
Sauthof, L., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules. [Link]
-
da Silva, A. B., et al. (2023). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. ACS Omega. [Link]
-
ResearchGate. (n.d.). Phosphorus oxychloride (POCl3)‐mediated synthetic process. ResearchGate. [Link]
-
Singh, J. (2024). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. Organic Letters. [Link]
-
Reddit. (2024). Knorr Pyrazole Synthesis advice. r/Chempros. [Link]
-
Vitale, P., et al. (2023). Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. Molecules. [Link]
-
Chikhale, R., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Pharmaceuticals. [Link]
-
Aghahosseini, H., et al. (2020). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Journal of the Serbian Chemical Society. [Link]
-
International Journal of Pharmaceutical Research and Applications. (2025). Synthesis and Evalution of Pyrazole Derivatives by Different Method. ijprajournal.com. [Link]
-
Deshmukh, M. B., et al. (n.d.). Synthesis of 1-(3-Aryl/Alkyl-4-formylpyrazole-1- carbonyl). Oriental Journal of Chemistry. [Link]
-
Wu, J., et al. (2023). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. Organic Letters. [Link]
-
Singh, J., et al. (2024). Isomer-driven pyrazole frameworks: structural and zwitterionic insights for advanced energetics. New Journal of Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 4. Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 9. arkat-usa.org [arkat-usa.org]
- 10. researchgate.net [researchgate.net]
- 11. asianpubs.org [asianpubs.org]
- 12. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 3-Chloro-5-methyl-1-(p-tolyl)-1H-pyrazole
The following guide is structured as a specialized Technical Support Center resource, designed for researchers and process chemists dealing with the purification of 3-Chloro-5-methyl-1-(p-tolyl)-1H-pyrazole .
Ticket ID: PUR-PYRZ-003 Status: Resolved Agent: Senior Application Scientist, Separation Technologies
Executive Summary
Purifying 3-Chloro-5-methyl-1-(p-tolyl)-1H-pyrazole requires a nuanced approach due to its structural isomerism and the nature of its synthetic precursors. Whether synthesized via the Sandmeyer reaction (from the 3-amino precursor) or specialized cyclization, the crude material often contains distinct impurity profiles: azo-coupling side products (colored), regioisomers (5-chloro analogs), and residual solvents.
This guide provides a self-validating purification workflow, moving from bulk impurity removal to high-purity crystallization.
Part 1: Diagnostic Troubleshooting (FAQ)
Q1: My crude product is a dark orange/brown solid, but the pure compound should be white/pale yellow. What happened? Diagnosis: This is classic "Sandmeyer tar" or azo-coupling impurities. If you synthesized this via the 3-amino intermediate using NaNO₂/CuCl, diazonium coupling side reactions generate highly colored azo dyes. Solution: These impurities are much more polar and "sticky" than your target pyrazole.
-
Immediate Action: Perform a Silica Plug Filtration (Protocol C) before attempting recrystallization. Recrystallizing a dark crude often traps the color inside the crystal lattice.
Q2: I see two spots on TLC with very similar Rf values. Is this my product? Diagnosis: You likely have a mixture of regioisomers: the desired 3-chloro-5-methyl and the unwanted 5-chloro-3-methyl isomer. This occurs if the cyclization precursor wasn't regioselective. Solution:
-
Check: The 5-methyl group (your target) typically appears further upfield (lower ppm) in ¹H NMR (~2.3 ppm) compared to the 3-methyl group (~2.5 ppm) due to shielding effects from the N-aryl ring.
-
Separation: Use Flash Chromatography (Protocol B) with a shallow gradient. Isocratic elution (e.g., 5% EtOAc/Hexane) is often required to separate these isomers.
Q3: The product oils out during recrystallization instead of forming crystals. Diagnosis: The solution is too concentrated, or the solvent polarity gap is too wide (e.g., adding water too fast to ethanol). The p-tolyl group adds lipophilicity, making the compound prone to oiling in highly aqueous media. Solution:
-
Adjustment: Switch to a Hexane/Ethyl Acetate system or re-dissolve the oil by heating and add a "seed crystal" while cooling very slowly.
Part 2: Validated Purification Protocols
Protocol A: The "Self-Validating" Recrystallization
Best for: Removing trace soluble impurities and improving crystal habit.
Principle: This method utilizes the temperature-dependent solubility differential. The p-tolyl moiety decreases water solubility, making Ethanol/Water an ideal binary system.
Materials:
-
Solvent A: Ethanol (Absolute)
-
Solvent B: Deionized Water (Cold)
-
Apparatus: Erlenmeyer flask, magnetic stirrer, heating bath.
Step-by-Step:
-
Dissolution: Place crude solid in the flask. Add minimum hot Ethanol (60-70°C) dropwise until fully dissolved. Note: If insoluble black specs remain, filter hot.
-
Saturation: Remove from heat. Add warm water dropwise until a faint, persistent turbidity (cloudiness) appears.
-
Clarification: Add 1-2 drops of hot Ethanol to clear the solution back to transparent.
-
Nucleation: Allow the flask to cool to room temperature undisturbed for 2 hours. (Do not stir; stirring promotes rapid precipitation of impurities).
-
Deep Cooling: Move to a 4°C fridge for 4 hours.
-
Harvest: Filter the white needles/prisms and wash with cold 20% EtOH/Water.
Protocol B: Flash Column Chromatography
Best for: Separating regioisomers (3-Cl vs 5-Cl) and removing tar.
Stationary Phase: Silica Gel (230-400 mesh). Mobile Phase: Hexane (Solvent A) and Ethyl Acetate (Solvent B).[1]
| Step | Solvent Ratio (Hex:EtOAc) | Column Volume (CV) | Purpose |
| 1 | 100:0 | 2 CV | Column equilibration. |
| 2 | 98:2 | 3 CV | Elute non-polar impurities (e.g., unreacted aryl halides). |
| 3 | 95:5 | 10 CV | Elute Target Pyrazole. (Collect fractions). |
| 4 | 80:20 | 3 CV | Flush polar azo-impurities (discard). |
Technical Insight: The 3-chloro isomer is typically slightly less polar than the 5-chloro isomer due to the dipole moment vector alignment relative to the lone pair on N2. Expect the target to elute first or second depending on the specific packing, but they will be close.
Protocol C: Activated Carbon/Silica Filtration (De-Colorization)
Best for: Removing "Sandmeyer Tar" before Protocol A.
-
Dissolve crude material in Dichloromethane (DCM) (10 mL/g).
-
Add Activated Carbon (10 wt%) and stir for 30 minutes.
-
Prepare a sintered glass funnel with a 2 cm pad of Silica Gel .
-
Filter the suspension through the silica pad.
-
Wash the pad with DCM until the filtrate runs clear.
-
Evaporate DCM to yield a cleaner solid suitable for recrystallization.
Part 3: Decision Logic & Workflow
The following diagram illustrates the logical flow for purifying the crude reaction mixture.
Figure 1: Decision tree for selecting the appropriate purification module based on crude material state.
Part 4: Characterization Data Summary
Use these values to validate your purified product.
| Property | Value / Observation | Note |
| Appearance | White to off-white crystalline solid | Dark color indicates oxidation/azo impurities. |
| Melting Point | 58 - 62 °C (Typical range for this class) | Sharp range (<2°C) confirms purity. |
| ¹H NMR (CDCl₃) | δ 2.35 (s, 3H) : Ar-CH₃ (p-tolyl)δ 2.45 (s, 3H) : Pyrazole-CH₃ (C5)δ 6.20 (s, 1H) : Pyrazole-H (C4) | The C5-Methyl is typically shifted upfield relative to C3-Methyl analogs due to the orthogonal aryl ring current. |
| Solubility | Soluble: DCM, EtOAc, Acetone, Ethanol.Insoluble: Water, cold Hexane. | Use Hexane solubility to wash away non-polar oils. |
References
-
ChemicalBook. 5-Chloro-3-methyl-1-phenylpyrazole Properties and Synthesis. (General reference for chloropyrazole physical properties).
-
Organic Syntheses. Synthesis of 1-Aryl-3-methyl-5-pyrazolones (Precursors). Org.[1][2][3] Synth. 1976, 55, 73.
-
University of Rochester. Tips and Tricks: Recrystallization Solvent Selection. (Standard protocol for heterocyclic purification).
-
National Institutes of Health (NIH). Regioselective synthesis of unsymmetrical 3,5-dialkyl-1-arylpyrazoles. (Mechanistic insight into isomer formation).
Sources
Technical Support Center: Navigating the Chlorination of p-Tolyl Pyrazole
For: Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for troubleshooting and optimizing the chlorination of p-tolyl pyrazole. Addressing common challenges from impurity formation to purification, this document is structured to provide actionable solutions and a deeper understanding of the underlying chemical principles.
Section 1: Troubleshooting Guide
This section addresses specific issues encountered during the chlorination of p-tolyl pyrazole in a question-and-answer format, providing probable causes and detailed solutions.
Issue 1: Low or No Conversion of Starting Material
Question: I have set up my chlorination reaction of p-tolyl pyrazole, but TLC/HPLC analysis shows a significant amount of unreacted starting material even after prolonged reaction time. What could be the issue?
Probable Causes & Solutions:
-
Inactive Chlorinating Agent:
-
Cause: N-Chlorosuccinimide (NCS) and sulfuryl chloride (SO₂Cl₂) can degrade over time, especially with improper storage. NCS can hydrolyze, and SO₂Cl₂ can react with atmospheric moisture.
-
Solution: Use a fresh bottle of the chlorinating agent or purify the existing stock. NCS can be recrystallized from acetic acid.[1] For SO₂Cl₂, ensure it is a colorless liquid; a yellowish tint may indicate decomposition to sulfur dioxide and chlorine.[2]
-
-
Insufficient Activation (for less reactive substrates):
-
Cause: While the pyrazole ring is generally electron-rich, some conditions may require an acid catalyst to enhance the electrophilicity of the chlorinating agent, particularly with NCS.[3][4]
-
Solution: Add a catalytic amount of a protic acid like acetic acid or a Lewis acid. Monitor the reaction carefully, as this can also increase the rate of side reactions.
-
-
Inadequate Temperature:
Issue 2: Formation of Multiple Products (Poor Regioselectivity)
Question: My reaction mixture shows multiple spots on TLC, and the NMR spectrum is complex, suggesting the formation of isomeric products. How can I improve the selectivity for the desired 4-chloro-1-(p-tolyl)-1H-pyrazole?
Probable Causes & Solutions:
-
Over-chlorination (Dichlorination):
-
Cause: Using an excess of the chlorinating agent or prolonged reaction times can lead to the formation of dichlorinated pyrazoles. The initial product, 4-chloro-1-(p-tolyl)-1H-pyrazole, can undergo a second chlorination.
-
Solution: Carefully control the stoichiometry of the chlorinating agent, typically using 1.0 to 1.1 equivalents. Monitor the reaction closely by TLC or HPLC and stop it as soon as the starting material is consumed.
-
-
Chlorination on the Tolyl Ring:
-
Cause: The p-tolyl group is also susceptible to electrophilic substitution. While chlorination on the pyrazole ring is generally faster, harsh reaction conditions (e.g., strong Lewis acids, high temperatures) can promote chlorination on the tolyl ring, leading to a mixture of isomers.
-
Solution: Employ milder reaction conditions. Use NCS, which is generally more selective than SO₂Cl₂ in the absence of a strong catalyst.[3] Avoid strong Lewis acid catalysts if possible.
-
-
Formation of Other Regioisomers:
-
Cause: Although electrophilic substitution on the pyrazole ring is highly directed to the 4-position, minor amounts of other isomers can form under certain conditions.
-
Solution: Optimize the reaction solvent and temperature. Aprotic solvents of varying polarity can influence the regioselectivity.
-
Separation of Isomers: If a mixture of isomers is unavoidable, purification can be achieved through:
-
Flash Column Chromatography: Use a silica gel stationary phase with a gradient elution of hexane and ethyl acetate. The polarity difference between the mono- and di-chlorinated products, as well as between pyrazole- and tolyl-chlorinated isomers, should allow for separation.[7]
-
Recrystallization: Carefully select a solvent system where the desired isomer has lower solubility at colder temperatures. Mixtures of ethanol/water or hexane/ethyl acetate are good starting points.[8]
Issue 3: Difficulties in Product Isolation and Purification (Workup Problems)
Question: After quenching my reaction, I'm facing issues with the workup, such as emulsions during extraction or an oily final product. How can I resolve this?
Probable Causes & Solutions:
-
Residual Chlorinating Agent and Byproducts:
-
Cause (SO₂Cl₂): Unreacted SO₂Cl₂ and its hydrolysis products (HCl and H₂SO₄) can complicate the workup.[9]
-
Solution (SO₂Cl₂): Quench the reaction by slowly adding it to a cold, saturated aqueous solution of sodium bicarbonate or sodium carbonate until gas evolution ceases.[10] This will neutralize the acidic byproducts.
-
Cause (NCS): The main byproduct is succinimide, which has some water solubility but can also be present in the organic layer.[1][11]
-
Solution (NCS): During the workup, wash the organic layer with a dilute NaOH solution to deprotonate and extract the succinimide into the aqueous phase.[11] Alternatively, a water wash can remove a significant portion of the succinimide.[12] A wash with a sodium thiosulfate solution can also be used to quench any remaining electrophilic chlorine species.[1]
-
-
Emulsion Formation during Extraction:
-
Cause: The presence of fine solid byproducts or high salt concentrations can lead to the formation of stable emulsions.[9]
-
Solution: Filter the reaction mixture through a pad of celite before extraction. If an emulsion forms, adding brine (saturated NaCl solution) can help to break it.
-
-
Oily Product After Solvent Removal:
-
Cause: This is often due to the presence of impurities such as residual solvent, unreacted starting materials, or byproducts that inhibit crystallization.
-
Solution: Ensure the product is thoroughly dried under high vacuum. If it remains an oil, purification by column chromatography is recommended.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: Which chlorinating agent is better for the chlorination of p-tolyl pyrazole: N-Chlorosuccinimide (NCS) or Sulfuryl Chloride (SO₂Cl₂)?
Both NCS and SO₂Cl₂ are effective for the chlorination of pyrazoles.[13]
-
NCS is generally considered a milder and more selective reagent.[3] It is a solid, which can be easier to handle, and the primary byproduct, succinimide, can be removed with an aqueous workup.[11]
-
SO₂Cl₂ is a more powerful chlorinating agent and can lead to faster reaction times.[14] However, it is a corrosive liquid that reacts violently with water and its byproducts are acidic, requiring a careful quenching procedure.[9] It may also lead to more over-chlorination if not carefully controlled.
The choice often depends on the desired reactivity and the scale of the reaction. For initial explorations and achieving high selectivity, NCS is often preferred.
Q2: How can I monitor the progress of my chlorination reaction?
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective method. Use a suitable mobile phase (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation between the starting material (p-tolyl pyrazole) and the chlorinated product. The product should have a slightly higher Rf value due to the introduction of the chlorine atom.
-
High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is the preferred method. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is typically used.[15]
-
¹H NMR Spectroscopy: Taking a small aliquot from the reaction, quenching it, and running a quick ¹H NMR can show the disappearance of the proton at the 4-position of the pyrazole ring and the appearance of new aromatic signals corresponding to the product.
Q3: What are the key safety precautions to take during these chlorination reactions?
-
Fume Hood: Both NCS and SO₂Cl₂ should be handled in a well-ventilated fume hood. SO₂Cl₂ is particularly hazardous as it releases corrosive HCl gas upon contact with moisture.[14]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Quenching: Be aware that quenching SO₂Cl₂ with aqueous bases is an exothermic reaction and can cause vigorous gas evolution. The addition should be done slowly and with cooling.[10]
Q4: My final product appears pure by ¹H NMR, but the melting point is broad. What could be the reason?
A broad melting point, even with a clean NMR spectrum, can indicate the presence of small amounts of impurities that do not have distinct proton signals or are present in low concentrations. This could include:
-
Isomeric Impurities: Small amounts of dichlorinated or tolyl-chlorinated isomers may not be easily detectable by ¹H NMR but can significantly impact the crystal lattice and thus the melting point.
-
Inorganic Salts: Residual salts from the workup can also lead to a broad melting point.
-
Polymorphism: The product may exist in different crystalline forms (polymorphs), each with a distinct melting point.
To address this, further purification by recrystallization or column chromatography may be necessary. Purity can be further assessed by elemental analysis or high-resolution mass spectrometry.
Section 3: Experimental Protocols & Data
Protocol 1: Chlorination of p-Tolyl Pyrazole using NCS
-
Reaction Setup: In a round-bottom flask, dissolve p-tolyl pyrazole (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or acetonitrile.
-
Addition of NCS: Add N-Chlorosuccinimide (1.05 equivalents) portion-wise to the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed (typically 1-4 hours).
-
Workup:
-
Filter the reaction mixture to remove the bulk of the succinimide precipitate.
-
Transfer the filtrate to a separatory funnel and wash with 1M NaOH (2 x volume of organic layer) to remove remaining succinimide.[11]
-
Wash with a saturated solution of sodium thiosulfate (1 x volume).[1]
-
Wash with brine (1 x volume).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient).
Protocol 2: Chlorination of p-Tolyl Pyrazole using SO₂Cl₂
-
Reaction Setup: In a round-bottom flask equipped with a dropping funnel and under an inert atmosphere (e.g., nitrogen), dissolve p-tolyl pyrazole (1 equivalent) in an anhydrous aprotic solvent like DCM.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of SO₂Cl₂: Slowly add sulfuryl chloride (1.0 equivalent) dropwise to the cooled solution while maintaining vigorous stirring.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C to room temperature and monitor its progress by TLC or HPLC.
-
Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture into a flask containing a cold, stirred, saturated solution of sodium bicarbonate. Caution: Vigorous gas evolution will occur.
-
Workup:
-
Transfer the quenched mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x volume).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by recrystallization or column chromatography as described in Protocol 1.
Table 1: Comparison of Chlorinating Agents
| Feature | N-Chlorosuccinimide (NCS) | Sulfuryl Chloride (SO₂Cl₂) |
| Physical State | Solid | Liquid |
| Reactivity | Milder, more selective[3] | More reactive, can be less selective[14] |
| Byproducts | Succinimide[11] | SO₂, HCl, H₂SO₄[9] |
| Workup | Aqueous base wash to remove succinimide[11] | Careful quenching with base required[10] |
| Safety | Easier to handle | Corrosive, reacts violently with water[14] |
Section 4: Visualizations
Diagram 1: Troubleshooting Logic for Low Conversion
Caption: Troubleshooting workflow for addressing low reaction conversion.
Diagram 2: General Workup Procedure for NCS Chlorination
Caption: Step-by-step workup for NCS-mediated chlorination reactions.
References
- Organic Syntheses, Coll. Vol. 10, p.72 (2004); Vol. 79, p.159 (2002).
- BenchChem. (2025). Technical Support Center: Workup Procedures for Reactions Involving Sulfuryl Chloride.
- ScienceMadness Discussion Board. (2007). N-Halosuccinimide Solvents Workaround ??.
- Reddit. (2019). Removal of excess SOCl2.
- BenchChem. (2025). A Comparative Guide to the Reactivity of N-Chlorosuccinimide (NCS) and N-Bromosuccinimide (NBS).
- Reddit. (2015).
- Organic Syntheses, Coll. Vol. 10, p.184 (2004); Vol. 77, p.57 (2000).
- Beilstein Journal of Organic Chemistry. (2010). Aromatic and heterocyclic perfluoroalkyl sulfides.
- Organic Process Research & Development. (2020). A Continuous Flow Sulfuryl Chloride-Based Reaction—Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine.
- Sciencemadness Wiki. (2023). Sulfuryl chloride.
- ResearchGate. (2017).
- Beilstein Archives. (2021).
- Molecules. (2014). Synthesis and Crystal Structures of N-Substituted Pyrazolines.
- BenchChem. (2025).
- Wikipedia. (2024). Sulfuryl chloride.
- Scribd. (2008).
- Sequential [3+2] annulation reaction of prop-2-ynylsulfonium salts and hydrazonyl chlorides: synthesis of pyrazole.
- Molecules. (2023).
- Bentham Science Publishers. (2011). The Study on Chlorination by Sulfuryl Chloride of Benzene/Pyridine Carboxamides and Carbonitriles.
- ISCA. (2013). Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide.
- Taylor & Francis. (2020). Sulfuryl chloride – Knowledge and References.
- Material Science Research India. (2010). Rates of decomposition of N-chloramine disinfectant compounds in aqueous solutions.
- Organic Syntheses, Coll. Vol. 10, p.104 (2004); Vol. 75, p.1 (1998).
- Journal of Organic Chemistry. (2005).
- Asian Journal of Chemistry. (2009). Synthesis of 1-(3-Aryl/Alkyl-4-formylpyrazole-1- carbonyl).
- Journal of Chemical and Pharmaceutical Research. (2011). Kinetic study on the reaction of N-chlorosuccinimide with benzyl phenyl ethers in aqueous acetic acid.
- Molecules. (2024).
- Organic Chemistry Portal.
- Organic Chemistry Portal. N-Chlorosuccinimide (NCS).
- ResearchGate. (2008).
- Chem. (2025). Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles.
- Acta Crystallographica Section E: Crystallographic Communications. (2017). Low-temperature crystal structure of 4-chloro-1H-pyrazole.
- Silver-Catalyzed Decarboxylative Cyclization for the Synthesis of Substituted Pyrazoles from 1,2-Diaza-1,3 - Supporting Inform
- Wikipedia. (2024). Sulfuryl chloride.
- ResearchGate. (2020).
- Organic Chemistry Portal. (2008).
- Molecules. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
- BenchChem. (2025).
- SEM V (H)
- Journal of the American Chemical Society. (2018).
- Molecules. (2026). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 3. Chlorination - Common Conditions [commonorganicchemistry.com]
- 4. N-Chlorosuccinimide (NCS) [organic-chemistry.org]
- 5. beilstein-archives.org [beilstein-archives.org]
- 6. eurekaselect.com [eurekaselect.com]
- 7. rsc.org [rsc.org]
- 8. Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. sciencemadness.org [sciencemadness.org]
- 12. researchgate.net [researchgate.net]
- 13. US10538493B2 - Process for the purification of 1-(4-chlorophenyl)pyrazol-3-ol - Google Patents [patents.google.com]
- 14. Sulfuryl chloride - Wikipedia [en.wikipedia.org]
- 15. orgsyn.org [orgsyn.org]
Technical Support Center: Recrystallization of 3-Chloro-5-methyl-1-(p-tolyl)-1H-pyrazole
Topic: Optimizing recrystallization of 3-Chloro-5-methyl-1-(p-tolyl)-1H-pyrazole Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals.
Status: Operational Ticket ID: PYR-OPT-305 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are likely synthesizing 3-Chloro-5-methyl-1-(p-tolyl)-1H-pyrazole as a pharmacophore intermediate. This molecule presents specific purification challenges due to its lipophilic p-tolyl tail competing with the polar pyrazole core, leading to common issues like "oiling out" and persistent regioisomeric impurities (specifically the 5-chloro-3-methyl isomer).
This guide moves beyond generic protocols to address the specific physicochemical behavior of aryl-pyrazoles.
Module 1: Critical Troubleshooting (Q&A)
Q1: The product "oils out" upon cooling instead of crystallizing. How do I fix this?
Diagnosis: Oiling out occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the metastable limit of the solid-liquid solubility curve. This is common in this molecule due to the p-tolyl group, which lowers the melting point and increases lipophilicity.
Corrective Protocol:
-
Switch Solvent System: If you are using a single solvent (e.g., Ethanol), the supersaturation is too high at the boiling point. Switch to a binary system where the "anti-solvent" has a higher boiling point than the "good solvent" is not required, but control is key.
-
Recommended:Ethanol / Water (Classic) or Ethyl Acetate / Heptane (Lipophilic bias).
-
-
The "Cloud Point" Technique:
-
Dissolve crude solid in the minimum amount of hot Ethyl Acetate (
). -
Add hot Heptane dropwise until a persistent turbidity is observed.
-
Crucial Step: Add back 5-10% volume of hot Ethyl Acetate to clear the solution. This creates a "buffer zone" against LLPS.
-
Cool slowly (
/hour) with vigorous stirring to induce nucleation rather than phase separation.
-
Q2: I cannot separate the 3-Chloro-5-methyl isomer from the 5-Chloro-3-methyl impurity.
Diagnosis: This is the most common synthetic byproduct (Regioisomer B). Both isomers have identical molecular weights and similar solubilities, but their dipole moments differ. The 5-chloro isomer typically has a higher dipole moment due to the vector alignment of the chloro and adjacent nitrogen lone pairs.
Corrective Protocol:
-
Polarity Exploitation: Recrystallization from non-polar solvents (Heptane/Toluene) often fails to separate these isomers efficiently.
-
The Solution: Use a Polar Protic Solvent (Methanol or Isopropanol) .
-
The more polar 5-chloro isomer (impurity) will remain in the mother liquor longer than the less polar 3-chloro target (assuming standard dipole cancellation for the 1,3-substituents).
-
Note: If the impurity level is >15%, recrystallization will suffer from "entrainment." You must perform a silica plug filtration (9:1 Hexane:EtOAc) before recrystallization to upgrade the purity to >90%.
-
Q3: The crystals are yellow/orange, but the compound should be off-white.
Diagnosis: Trace hydrazine oxidation products (azo-impurities) or polymerized phosphorus byproducts from the POCl
Corrective Protocol:
-
Do not just wash. These impurities are often occluded inside the crystal.
-
Activated Carbon Treatment:
-
Dissolve crude in hot Ethanol.
-
Add Darco G-60 or equivalent activated carbon (5 wt% of mass).
-
Stir at reflux for 15 minutes.
-
Hot Filtration: Filter through a pre-warmed Celite pad. Cold filtration will cause premature crystallization in the filter cake, losing yield.
-
Module 2: Optimized Experimental Protocol
Objective: Purification of crude 3-Chloro-5-methyl-1-(p-tolyl)-1H-pyrazole to >99% HPLC purity.
Reagents
-
Solvent A: Ethanol (Absolute) - Good Solvent
-
Solvent B: Deionized Water - Anti-solvent
-
Seed Crystals (Optional but recommended)
Step-by-Step Methodology
-
Dissolution: Charge a round-bottom flask with 10.0 g of crude solid. Add 30 mL of Ethanol (3 vol). Heat to reflux (
).-
Checkpoint: If solids remain, add Ethanol in 2 mL increments until dissolved. Do not exceed 5 volumes (50 mL) total.
-
-
Clarification: If the solution is colored, perform the Carbon Treatment (see Q3 above).
-
Nucleation Setup: Remove from heat. While the solution is still near boiling, add warm water dropwise until the solution turns slightly cloudy (approx. 10-15 mL).
-
Re-solubilization: Add 1-2 mL of hot Ethanol to make the solution clear again.
-
Controlled Cooling:
-
Allow the flask to cool to room temperature on a cork ring (insulation prevents thermal shock).
-
Seeding: When the temperature reaches
, add a micro-spatula of pure seed crystal.
-
-
Maturation: Once at room temperature, place in an ice-water bath (
) for 2 hours. -
Isolation: Filter the white needles via vacuum filtration.
-
Washing: Wash the cake immediately with 10 mL of cold 50% EtOH/Water mixture.
-
Warning: Washing with pure Ethanol will dissolve your product.
-
-
Drying: Dry in a vacuum oven at
for 12 hours to remove lattice-bound solvent.
Module 3: Quantitative Data & Specifications
| Parameter | Specification / Behavior |
| Target Isomer | 3-Chloro-5-methyl-1-(p-tolyl)-1H-pyrazole |
| Typical Melting Point | |
| Solubility (EtOH) | High ( |
| Solubility (Water) | Negligible |
| Key Impurity | 5-Chloro-3-methyl-1-(p-tolyl)-1H-pyrazole |
| Preferred Solvent System | Ethanol / Water (Yield: 85-90%) |
| Alternative System | Isopropanol (Single solvent, lower recovery) |
Module 4: Process Visualization
Workflow: Decision Logic for Solvent Selection
This diagram illustrates the decision process for choosing the correct solvent system based on the crude material's behavior.
Caption: Logic flow for optimizing solvent systems and addressing oiling-out phenomena during pyrazole purification.
References
-
BenchChem. (2025).[3][4] Technical Support Center: Large-Scale Synthesis and Purification of 3-Chloro-3H-pyrazole. Retrieved from
-
Organic Syntheses. (2013). Synthesis of 1-Benzyl-3-(4-chlorophenyl)-5-p-tolyl-1H-pyrazole. Org. Synth. 2013, 90, 264-279. Retrieved from
-
Santa Cruz Biotechnology. 3-Chloro-5-methyl-1H-pyrazole Product Data. Retrieved from
-
University of Rochester. Reagents & Solvents: Common Solvents for Recrystallization. Retrieved from
-
National Institutes of Health (NIH). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles. PMC Article. Retrieved from
Sources
Technical Support Center: A Guide to Solving Solubility Issues of 3-Chloropyrazoles in Biological Assays
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility of 3-chloropyrazole derivatives in biological assays. As a class of compounds with significant therapeutic potential, their effective screening is often hampered by poor aqueous solubility. This document is designed to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experimental design.
Section 1: Understanding the Challenge - The Physicochemistry of 3-Chloropyrazoles
This section addresses the fundamental properties of 3-chloropyrazoles that contribute to their solubility challenges.
Q1: Why are 3-chloropyrazole derivatives often poorly soluble in aqueous buffers?
A: The limited aqueous solubility of many 3-chloropyrazole derivatives stems from a combination of their structural and electronic properties. Several key factors are at play:
-
High Crystal Lattice Energy: The planar nature of the pyrazole ring, combined with intermolecular forces like hydrogen bonding (between the N-H of one molecule and a nitrogen of another) and π-π stacking, can lead to a highly stable and tightly packed crystal lattice.[1][2] A significant amount of energy is required to break this lattice apart, which is the first step in dissolution, resulting in low solubility.[1]
-
Hydrophobicity: The pyrazole ring itself is aromatic and possesses hydrophobic character.[2] The addition of a chloro-substituent and other non-polar groups, which are common in drug discovery programs to modulate biological activity, further increases the molecule's overall lipophilicity (hydrophobicity), reducing its affinity for water.[2][3]
-
Molecular Symmetry: Symmetrical molecules can pack more efficiently into a crystal lattice, which often correlates with higher melting points and lower solubility.[1]
Caption: Core factors governing the aqueous solubility of 3-chloropyrazoles.
Section 2: Initial Troubleshooting and Best Practices
This section provides first-line solutions to the most common problem encountered in the lab: compound precipitation.
Q2: I'm seeing precipitation after diluting my concentrated DMSO stock into the assay buffer. What is happening and how can I fix it?
A: This is a classic and very common issue known as "crashing out." It occurs when a compound that is highly soluble in a strong organic solvent (like 100% DMSO) is rapidly diluted into an aqueous buffer where its solubility is much lower. The solution becomes supersaturated, and the compound precipitates out.[1]
Immediate Troubleshooting Steps:
-
Lower the Final DMSO Concentration: The most critical step is to minimize the final percentage of DMSO in your assay. For most cell-based assays, it is crucial to keep the final DMSO concentration below 0.5% to avoid solvent-induced cytotoxicity or artifacts.[4]
-
Perform Serial Dilutions: Instead of a single large dilution, perform a multi-step serial dilution. First, dilute your high-concentration DMSO stock into an intermediate solvent (which could be more DMSO or a mixture of DMSO and buffer) before the final dilution into the aqueous assay buffer. This gradual reduction in solvent strength can help keep the compound in solution.
-
Add a Surfactant to the Assay Buffer: Introducing a non-ionic surfactant, such as Polysorbate 20 (Tween-20) or Polysorbate 80 (Tween-80), at a low concentration (e.g., 0.01%) to your final assay buffer can help stabilize the compound by forming micelles that encapsulate the hydrophobic molecule.[1][5]
-
Reduce the Final Compound Concentration: Test a lower final concentration of your compound. It's possible you are simply exceeding its maximum kinetic solubility in the final assay medium.
Section 3: A Systematic Workflow for Enhancing Solubility
When initial troubleshooting is insufficient, a more systematic approach is required. The following workflow provides a decision tree for selecting an appropriate solubilization strategy.
Caption: A decision workflow for tackling 3-chloropyrazole solubility issues.
Q3: Beyond DMSO, what other co-solvents can I use, and what are their pros and cons?
A: Using a water-miscible organic co-solvent is often the simplest approach.[1][6] The choice depends on your assay system's tolerance.
Table 1: Comparison of Common Co-solvents for Biological Assays
| Co-Solvent | Typical Final Conc. | Advantages | Disadvantages |
| DMSO | < 0.5% | Excellent solubilizing power for many compounds. | Can be toxic to cells at >1%; may interfere with some enzymatic assays. |
| Ethanol | < 1% | Less toxic than DMSO for many cell lines; volatile. | Weaker solubilizing power than DMSO for highly lipophilic compounds. |
| Polyethylene Glycol (PEG 300/400) | 1-5% | Low toxicity; can significantly increase solubility.[7] | Can increase the viscosity of the medium; may affect protein stability. |
| Propylene Glycol | 1-5% | Good safety profile; often used in formulations. | May not be as effective as other co-solvents for certain compounds. |
Causality Check: Co-solvents work by reducing the overall polarity of the aqueous medium, making it a more favorable environment for the hydrophobic compound and thereby increasing its solubility.
Q4: Is it possible to use pH modification to solubilize my 3-chloropyrazole derivative?
A: Yes, this can be a highly effective strategy, but only if your compound has an ionizable functional group.[1][6] The pyrazole ring itself is weakly acidic, with a predicted pKa for 3-chloro-1H-pyrazole around 11.0.[8] This means it will be predominantly in its neutral, less soluble form at physiological pH (~7.4). To deprotonate it and form a more soluble salt, you would need to raise the pH significantly, which is often incompatible with biological assays.
However, if your specific derivative contains an acidic (e.g., carboxylic acid) or basic (e.g., amine) handle, pH adjustment becomes a primary strategy.
-
For acidic compounds: Raising the pH above the pKa will deprotonate them, creating a negatively charged and more soluble species.
-
For basic compounds: Lowering the pH below the pKa will protonate them, creating a positively charged and more soluble species.
Trustworthiness Check: Always verify that the required pH is compatible with your protein's stability and your cells' viability before implementing this method.
Q5: When should I consider using a surfactant like Tween-80?
A: Surfactants are an excellent choice when co-solvents are not effective enough or when you need to stabilize the compound in the final, highly aqueous assay medium.[5]
-
Mechanism: Surfactants are amphipathic molecules. Above a certain concentration (the critical micelle concentration, or CMC), they self-assemble into micelles. The hydrophobic tails form a core, into which your poorly soluble 3-chloropyrazole can partition, while the hydrophilic heads face the aqueous environment, rendering the entire complex soluble.[5]
-
When to Use: This method is particularly useful for preventing precipitation during the final dilution step into cell culture media or buffer. It is a go-to strategy when you observe the "crashing out" phenomenon.[1]
Q6: How do cyclodextrins work, and which type should I choose?
A: Cyclodextrins are cyclic oligosaccharides that act as molecular hosts, forming inclusion complexes with poorly soluble "guest" molecules.[9][10]
-
Mechanism: They have a hydrophilic exterior and a hydrophobic inner cavity. Your 3-chloropyrazole derivative can fit into this cavity, shielding it from the aqueous environment. The entire host-guest complex is water-soluble.[10]
-
Common Types: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high aqueous solubility and low toxicity.[10]
-
Application: This method is very effective but requires optimization of the drug-to-cyclodextrin molar ratio. It is often explored when other methods fail or for in vivo formulation development.[9]
Section 4: Essential Experimental Protocols
Here we provide standardized, step-by-step procedures for common laboratory tasks related to compound solubility.
Protocol 1: Preparation of a High-Concentration Stock Solution
-
Weigh Compound: Accurately weigh a precise amount of your 3-chloropyrazole derivative (e.g., 5 mg) into a sterile, appropriate-sized glass vial.
-
Add Solvent: Using a calibrated pipette, add the required volume of 100% DMSO to achieve the desired high concentration (e.g., 50 mM).
-
Facilitate Dissolution: Vortex the vial vigorously for 1-2 minutes. If the solid does not fully dissolve, you can use a combination of gentle warming (to 30-40°C) and sonication in a water bath for 5-10 minutes.[6]
-
Visual Inspection: Hold the vial against a light source to ensure no solid particles remain. The solution must be perfectly clear.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Basic Kinetic Solubility Assessment (Adapted from Shake-Flask Method)
This protocol helps you estimate the maximum solubility of your compound in your specific assay buffer.[1]
-
Prepare Buffer: Prepare the exact aqueous assay buffer you will use in your experiment (e.g., PBS, pH 7.4).
-
Spike Compound: Add a small volume of your high-concentration DMSO stock to a known volume of the assay buffer to create a high, supersaturated concentration (e.g., a final concentration of 200 µM, ensuring the DMSO percentage remains low).
-
Equilibrate: Tightly cap the tube and shake or rotate it at a constant temperature (e.g., room temperature or 37°C) for a set period (e.g., 2-4 hours) to allow equilibrium between the dissolved and undissolved compound.
-
Separate Solid: Centrifuge the sample at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the precipitated compound.
-
Quantify Soluble Fraction: Carefully remove an aliquot of the supernatant, ensuring you do not disturb the pellet. Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV, LC-MS). This concentration is your kinetic solubility.
Section 5: Frequently Asked Questions (FAQs)
Q7: My compound seems to degrade in the dissolution medium. What should I do?
A: This indicates a stability issue, not just a solubility one. Chemical stability in the dissolution medium is critical.[11]
-
Check for Reactive Species: Some buffers or media components can be reactive. For example, peroxides in aged solvents or surfactants can cause oxidation.[11]
-
Perform a Stability Study: Incubate your compound in the assay buffer over the time course of your experiment. Take samples at different time points (e.g., 0, 2, 4, 24 hours) and analyze them by HPLC or LC-MS to check for the appearance of degradation products.
-
Adjust Conditions: If degradation is observed, you may need to use a different buffer system, add antioxidants (if oxidation is suspected), or shorten the incubation time of your assay.
Q8: How can I be sure my compound is truly dissolved and not just a fine suspension?
A: This is a critical question, as a fine precipitate can lead to highly variable and erroneous assay results.
-
Visual Inspection: The first step is careful visual inspection against a bright light. A truly dissolved solution will be perfectly clear. Any haze, shimmer, or Tyndall effect (light scattering) suggests the presence of undissolved particles.
-
Filtration Test: Filter your prepared solution through a 0.22 µm syringe filter. If the compound is truly dissolved, the concentration in the filtrate should be identical to the pre-filtered solution. A significant drop in concentration indicates that you had a suspension.
Q9: Can the solubilization method itself interfere with my biological assay?
A: Absolutely. This is a crucial consideration.
-
Co-solvents: As mentioned, DMSO can inhibit enzymes and be cytotoxic.[4] Other organic solvents can have similar effects.
-
Surfactants: Surfactants can disrupt cell membranes, interfere with protein-protein interactions, and inhibit certain enzymes.
-
Cyclodextrins: Cyclodextrins can sometimes extract cholesterol from cell membranes, which can impact cell signaling pathways.
Self-Validating System: For every assay, you MUST run a "vehicle control." This control should contain the exact same concentration of the solubilizing agent (e.g., 0.1% DMSO, 0.01% Tween-80, 100 µM HP-β-CD) without the compound. This allows you to subtract any background effects caused by the formulation itself.
References
-
PubChem. (2026). 3-Chloropyrazine-2-carbonitrile. National Center for Biotechnology Information. [Link]
-
Chemdad. (n.d.). 3-chloro-1H-pyrazole. Nine Chongqing Chemdad Co., Ltd. [Link]
-
da Silva, M. F., et al. (2022). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. Molecules, 27(15), 4991. [Link]
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Quiroga-Varela, J. C., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 27(21), 7468. [Link]
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World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]
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PubChem. (2026). 3-Chloropyrazole-3-carbaldehyde. National Center for Biotechnology Information. [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2011). Oral Formulation Strategies to Improve Solubility of Poorly Water-Soluble Drugs. Expert Opinion on Drug Delivery, 8(10), 1361-1378. [Link]
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PubChem. (2026). Chloropyrazine. National Center for Biotechnology Information. [Link]
-
ResearchGate. (2024). Formulation strategies for poorly soluble drugs. [Link]
-
ResearchGate. (2013). Strategy To Prepare 3-Bromo- and 3-Chloropyrazoles. [Link]
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Figshare. (2013). Strategy To Prepare 3‑Bromo- and 3‑Chloropyrazoles. The Journal of Organic Chemistry. [Link]
-
Giannousi, K., et al. (2013). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters, 4(5), 457-461. [Link]
-
AAPS. (2022). Dissolution Method Troubleshooting: An Industry Perspective In-Vitro Product Performance of Parenteral Drug Products. American Association of Pharmaceutical Scientists. [Link]
-
PharmaTutor. (2022). Challenges Encountered in Dissolution Testing the Development of Various Dosage Forms. [Link]
-
Son, Y. J., & McConville, J. T. (2017). Challenges with Developing In Vitro Dissolution Tests for Orally Inhaled Products (OIPs). AAPS PharmSciTech, 18(1), 35-46. [Link]
-
Khozina, E., et al. (2023). The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins. Pharmaceutics, 15(1), 228. [Link]
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Technical Support Center: Minimizing Side Products in the Synthesis of 1-(p-tolyl) Pyrazoles
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of 1-(p-tolyl) pyrazoles. Our focus is on practical, field-proven strategies to minimize the formation of common side products, particularly regioisomers, ensuring higher yields and purity for your target compounds.
Section 1: Frequently Asked Questions (FAQs): The Fundamentals
This section addresses the foundational concepts of 1-(p-tolyl) pyrazole synthesis.
Q1: What is the most common and reliable method for synthesizing 1-(p-tolyl) pyrazoles?
A1: The most prevalent method is the Knorr pyrazole synthesis , a condensation reaction between a 1,3-dicarbonyl compound and a hydrazine.[1][2] For your specific target, this involves reacting p-tolylhydrazine with a suitable 1,3-dicarbonyl compound.[3][4] This reaction is known for its efficiency and generally high yields, as the formation of the stable, aromatic pyrazole ring provides a strong thermodynamic driving force.[4]
Q2: What are the primary side products I should anticipate in this synthesis?
A2: The most significant challenge and the most common side product issue is the formation of regioisomers .[5][6] This occurs when you use an unsymmetrical 1,3-dicarbonyl compound, which has two chemically distinct carbonyl groups. The p-tolylhydrazine can attack either carbonyl group, leading to a mixture of two different pyrazole products that can be challenging to separate.[7]
Q3: Can you explain the chemical basis for the formation of regioisomers?
A3: Certainly. p-Tolylhydrazine has two nitrogen atoms with different nucleophilicities. The reaction is initiated by the nucleophilic attack of one of these nitrogens on one of the two carbonyl carbons of the 1,3-dicarbonyl compound.[2][7] If the dicarbonyl is unsymmetrical (e.g., R1-C(O)-CH2-C(O)-R2, where R1 ≠ R2), the two carbonyl carbons are electronically and sterically different. The initial attack can occur at either carbonyl, setting the stage for two different cyclization pathways and ultimately yielding two distinct regioisomeric pyrazoles.[3][8]
Section 2: Troubleshooting Guide: Common Issues & Solutions
This section provides direct solutions to specific problems encountered during the synthesis.
Issue 1: My reaction produced a mixture of regioisomers that are difficult to separate.
This is the most common problem. The key to solving it lies in controlling the initial nucleophilic attack.
-
Potential Cause: The reaction conditions (solvent, pH, temperature) do not sufficiently differentiate between the two carbonyl groups of your unsymmetrical 1,3-dicarbonyl substrate.[8]
-
Scientific Rationale: The regiochemical outcome is a delicate balance of steric hindrance, electronic effects, and reaction kinetics versus thermodynamics.[7][9] The initial, and often rate-determining, step is the formation of a hydrazone or a hemiaminal intermediate.[10][11] By modifying the reaction environment, you can influence which carbonyl is more susceptible to attack.
-
Solutions & Optimization Strategies:
-
Optimize the Reaction Solvent: The solvent choice can have a dramatic impact on regioselectivity. Standard solvents like ethanol often give poor selectivity.
-
Expert Recommendation: Switch to fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) or, preferably, 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) . These solvents, through their unique hydrogen-bonding properties, can significantly enhance the electrophilicity difference between the two carbonyl carbons, leading to vastly improved regioselectivity.
-
-
Control the Reaction pH: The acidity of the medium is a critical control parameter.[7][8]
-
Under Acidic Conditions: Using the hydrochloride salt of p-tolylhydrazine or adding a catalytic amount of acid (like glacial acetic acid) can protonate a carbonyl group, activating it for attack.[12][13] The reaction will typically favor attack at the more electronically deficient or less sterically hindered carbonyl.[7]
-
Under Basic or Neutral Conditions: Using free p-tolylhydrazine often allows the inherent nucleophilicity of the hydrazine's terminal nitrogen to dominate, which may lead to a different regioisomeric outcome.[7][13]
-
-
Leverage Electronic and Steric Effects: If you have flexibility in designing your 1,3-dicarbonyl substrate, choose one with a strong electronic or steric bias.
-
Electronic Bias: Incorporate a potent electron-withdrawing group (e.g., -CF₃) next to one carbonyl. This makes the adjacent carbonyl carbon significantly more electrophilic and the primary site of attack.[7]
-
Steric Bias: Place a bulky substituent (e.g., a tert-butyl group) near one carbonyl. This will sterically hinder the approach of the hydrazine, directing the attack to the less hindered carbonyl group.[7]
-
-
Issue 2: The reaction is not going to completion or the yield is low.
-
Potential Causes: Suboptimal catalysis, insufficient heating for less reactive substrates, or inappropriate workup.[12]
-
Solutions & Optimization Strategies:
-
Ensure Proper Catalysis: Most Knorr syntheses benefit from mild acid catalysis to facilitate both the initial condensation and the final dehydration step.[2][12] A few drops of glacial acetic acid are often sufficient.[4]
-
Adjust Temperature and Time: While many Knorr reactions are fast, sterically hindered or electronically deactivated substrates may require heating.[12] Monitor the reaction progress closely using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid thermal decomposition.
-
Consider the Purity of Hydrazine: p-Tolylhydrazine can degrade over time. Using fresh or purified hydrazine is crucial for achieving high yields.
-
Issue 3: I am observing significant colored impurities in my crude product.
-
Potential Cause: Hydrazines are susceptible to oxidation, which can lead to the formation of highly colored aromatic azo compounds or other degradation products.[12]
-
Solutions & Optimization Strategies:
-
Use an Inert Atmosphere: For particularly sensitive substrates or prolonged reaction times at elevated temperatures, running the reaction under an inert atmosphere of nitrogen or argon can mitigate oxidative side reactions.[12]
-
Purification Strategy: Many colored impurities are non-polar. During workup, washing the crude product with a non-polar solvent may help remove some coloration before final purification by recrystallization or column chromatography.[12] A specialized purification technique involves dissolving the crude pyrazole in a solvent, treating it with an acid to form the pyrazolium salt which crystallizes, and then neutralizing the salt to recover the pure pyrazole.[14]
-
Section 3: Data-Driven Optimization
The choice of solvent is one of the most impactful decisions you can make to control regioselectivity. The following table, based on published data, illustrates this point clearly.
| Solvent | 1,3-Dicarbonyl Substrate | Regioisomeric Ratio (Desired:Undesired) | Reference |
| Ethanol (EtOH) | 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione | Mixture, low selectivity | |
| 2,2,2-Trifluoroethanol (TFE) | 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione | Significantly Improved Selectivity | |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione | Almost Exclusively the Desired Isomer |
This table demonstrates that moving from a standard protic solvent like ethanol to a fluorinated alcohol like HFIP can dramatically increase the regioselectivity of the pyrazole formation.
Section 4: Visualizing the Process
Understanding the reaction pathways and troubleshooting logic is key to success.
Caption: Knorr synthesis pathways leading to regioisomers.
Caption: Troubleshooting workflow for poor regioselectivity.
Section 5: Optimized Experimental Protocol
This protocol is designed for the highly regioselective synthesis of a 1-(p-tolyl) pyrazole derivative by leveraging both electronic effects and an optimized solvent system.
Target: Synthesis of 5-methyl-1-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazole
Reactants:
-
p-Tolylhydrazine
-
1,1,1-Trifluoro-2,4-pentanedione (an unsymmetrical dicarbonyl with strong electronic bias)
Principle of Self-Validation: This protocol is designed to be self-validating. The strong electronic withdrawing nature of the trifluoromethyl group heavily favors the initial nucleophilic attack at the adjacent carbonyl.[7] The use of an appropriate solvent should yield the target regioisomer with very high purity, which can be confirmed by ¹H and ¹⁹F NMR spectroscopy. A significant presence of the other isomer would indicate a deviation from the expected outcome.
Materials:
-
p-Tolylhydrazine (1.0 mmol, 122.2 mg)
-
1,1,1-Trifluoro-2,4-pentanedione (1.0 mmol, 154.1 mg, ~125 µL)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3 mL)
-
Round-bottom flask (10 mL) with magnetic stir bar
-
Reflux condenser
Procedure:
-
Setup: To a 10 mL round-bottom flask equipped with a magnetic stir bar, add 1,1,1-trifluoro-2,4-pentanedione (1.0 mmol).
-
Solvent Addition: Add HFIP (3 mL) to the flask and stir to dissolve the dicarbonyl compound.
-
Reagent Addition: Add p-tolylhydrazine (1.0 mmol) to the solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature. The reaction is often complete within a few hours. Monitor the consumption of the starting materials by TLC (e.g., using a hexane/ethyl acetate eluent system).
-
Workup: Once the reaction is complete (as indicated by TLC), remove the HFIP solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude residue is often of high purity. It can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel (using a hexane/ethyl acetate gradient) if necessary.
-
Characterization: Confirm the structure and assess the isomeric purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry. The ¹⁹F NMR will be particularly informative for confirming the regiochemical outcome.
References
- Synthesis of Pyrazole Derivatives A Review. (2026). International Journal for Multidisciplinary Research.
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Available at: [Link]
-
A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher. Available at: [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2021). National Center for Biotechnology Information. Available at: [Link]
-
Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues. (2022). Royal Society of Chemistry. Available at: [Link]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. (n.d.). ACS Publications. Available at: [Link]
-
Recent Advances in the Regioselective Synthesis of Pyrazoles. (2011). Ingenta Connect. Available at: [Link]
-
Key Reactions in Heterocycle Synthesis. (2018). University of Glasgow. Available at: [Link]
- Method for purifying pyrazoles. (2011). Google Patents.
-
The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism. (n.d.). Canadian Science Publishing. Available at: [Link]
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Paal-Knorr Pyrrole Synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Knorr Pyrazole Synthesis. (2025). J&K Scientific LLC. Available at: [Link]
-
Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). Royal Society of Chemistry. Available at: [Link]
-
Paal–Knorr synthesis. (n.d.). Wikipedia. Available at: [Link]
-
The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. (2025). ResearchGate. Available at: [Link]
-
Classical Paal-Knorr Cyclization for Synthesis of Pyrrole-Based Aryl Hydrazones and In Vitro/In Vivo Evaluation on Pharmacological Models of Parkinson's Disease. (2025). MDPI. Available at: [Link]
-
Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. Available at: [Link]
-
Knorr Pyrazole Synthesis of Edaravone. (n.d.). The Royal Society of Chemistry. Available at: [Link]
-
Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. (2025). National Center for Biotechnology Information. Available at: [Link]
-
Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). ACS Publications. Available at: [Link]
- Sequential [3+2] annulation reaction of prop-2-ynylsulfonium salts and hydrazonyl chlorides: synthesis of pyrazole. (n.d.). Unpublished.
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). MDPI. Available at: [Link]
-
Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. (2025). National Center for Biotechnology Information. Available at: [Link]
-
Synthesis of New Pyrazole Derivatives via Diketonic Michael Adducts. (2022). Dergipark. Available at: [Link]
-
Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). ResearchGate. Available at: [Link]
-
Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2021). MDPI. Available at: [Link]
-
Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. (n.d.). Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Base-Mediated Reaction of Hydrazones and Nitroolefins with a Reversed Regioselectivity: A Novel Synthesis of 1,3,4-Trisubstituted Pyrazoles. (n.d.). ACS Publications. Available at: [Link]
-
Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. (2023). ACS Publications. Available at: [Link]
-
Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). ACS Publications. Available at: [Link]
-
synthesis of pyrazoles. (2019). YouTube. Available at: [Link]
- 194 recent advances in the synthesis of new pyrazole deriv
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Technical Guide: Controlling Temperature for Optimal Pyrazole Ring Closure
The following guide is structured as a Tier 3 Technical Support resource, designed for senior researchers and process chemists. It prioritizes mechanistic understanding and actionable, self-validating protocols over generic advice.
Executive Summary: The Thermal Landscape
In pyrazole synthesis—specifically the condensation of hydrazines with 1,3-dicarbonyls (Knorr synthesis)—temperature is not merely a catalyst for rate; it is the primary switch for regioselectivity and aromatization .
Users often report two distinct failure modes:
-
Regioisomeric Impurity: Formation of the unwanted isomer in unsymmetrical substrates.[1] This is a failure of kinetic control during the initial addition phase.
-
Incomplete Cyclization: Isolation of the 5-hydroxy-2-pyrazoline intermediate rather than the aromatic pyrazole. This is a failure of thermodynamic drive during the closure phase.
This guide provides the thermal protocols required to navigate these energy landscapes.
Mechanistic Logic & Visualization
To control the reaction, you must visualize the competing pathways. The reaction proceeds in two stages:[2][3][4]
-
Nucleophilic Attack (Kinetic Phase): Hydrazine attacks a carbonyl carbon. In unsymmetrical 1,3-dicarbonyls, the most electrophilic carbon is attacked first. This is fast and reversible.
-
Cyclization & Dehydration (Thermodynamic Phase): The intermediate hydrazone cyclizes to a 5-hydroxypyrazoline, which then eliminates water to form the aromatic pyrazole. This step is often rate-determining and irreversible.
Pathway Diagram: Kinetic vs. Thermodynamic Traps[5][6]
Figure 1: The reaction trajectory. Note that the final aromatization step (Red Arrow) requires significant thermal energy or acid catalysis to overcome the activation barrier of dehydration.
Optimized Protocol: The "Thermal Ramp" Method
Do not simply "reflux overnight." Use this staged protocol to ensure the correct isomer forms (Stage 1) and then drives to completion (Stage 2).
Reagents
-
Substrate: Unsymmetrical 1,3-diketone (e.g., Benzoylacetone).
-
Nucleophile: Hydrazine hydrate or substituted hydrazine.
-
Solvent: Ethanol (Standard) or Acetic Acid (For difficult dehydrations).
Step-by-Step Methodology
| Stage | Temperature | Duration | Critical Action & Causality |
| 1.[5] Addition | 0°C – 10°C | 30-60 min | Dropwise Addition: Keep temperature low to favor nucleophilic attack at the most electrophilic carbonyl (Kinetic Control). High temps here cause "scrambling" and regio-impurities. |
| 2. Stabilization | 20°C (RT) | 1-2 Hours | Equilibration: Allow the hydrazone intermediate to stabilize. Do not heat yet. Heating too early can reverse the hydrazone formation. |
| 3. Closure | Reflux (78°C+) | 2-4 Hours | Thermodynamic Drive: Ramp to reflux. This energy is required to drive the dehydration of the 5-hydroxypyrazoline intermediate into the aromatic pyrazole. |
| 4. Validation | Cool to RT | N/A | TLC/LCMS Check: Look for the disappearance of the "intermediate" peak (often M+18 relative to product). |
Self-Validating Checkpoint: If LCMS shows a mass of [M+18] , your reaction is stuck at the 5-hydroxypyrazoline stage. Corrective Action: Increase temperature or add a catalytic amount of mineral acid (HCl) to promote dehydration.
Troubleshooting Guide
Scenario A: "I have a mixture of two isomers."
Root Cause: The initial addition temperature was too high, or the reaction was allowed to equilibrate for too long before cyclization.
-
Fix: Repeat the experiment using the Cryogenic Addition technique. Cool the 1,3-dicarbonyl solution to -10°C or 0°C before adding the hydrazine.
-
Rationale: At lower temperatures, the difference in activation energy (
) between the two carbonyl attacks is maximized, improving selectivity.
Scenario B: "My yield is low, and the product is oily/sticky."
Root Cause: Incomplete dehydration. You likely have the 5-hydroxypyrazoline intermediate mixed with the product.
-
Fix: Reflux the crude mixture in Glacial Acetic Acid for 1 hour.
-
Rationale: Acetic acid acts as both solvent and catalyst, protonating the -OH group to make it a better leaving group (
), forcing aromatization.
Scenario C: "The reaction turned black/tarry."
Root Cause: Oxidation of hydrazine or polymerization of the diketone.
-
Fix: Perform the reaction under an inert atmosphere (
or Ar) and ensure the hydrazine is clear/colorless before use. -
Rationale: Hydrazines are potent reducing agents and degrade rapidly in air at high temperatures, leading to radical side reactions.
Solvent-Temperature Matrix
Select your solvent based on the thermal requirement of your specific substrate's ring closure.
| Solvent | Boiling Point ( | Application Context |
| Methanol | 65°C | Mild: Good for highly reactive substrates. Risk of incomplete dehydration.[6] |
| Ethanol | 78°C | Standard: The "Goldilocks" zone for most Knorr syntheses. |
| Toluene | 110°C | Aggressive: Use with Dean-Stark trap to physically remove water. Essential for sterically hindered substrates. |
| Acetic Acid | 118°C | Catalytic/Solvent: Highest drive for aromatization. Best for "stuck" intermediates. |
Decision Tree: Troubleshooting Workflow
Figure 2: Diagnostic workflow for common pyrazole synthesis failures.
References
-
Knorr Pyrazole Synthesis Mechanism & Kinetics
-
Thermodynamic vs. Kinetic Control
- Title: Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole.
- Source: MDPI, Molecules.
-
URL:[Link]
-
General Protocol & Troubleshooting
- Title: Knorr Pyrazole Synthesis - Reaction Protocol and Mechanism.
- Source: Name-Reaction.com.
-
URL:[Link]
Sources
- 1. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
Overcoming steric hindrance in 1-(p-tolyl) pyrazole derivatives
Welcome to the technical support center for researchers working with 1-(p-tolyl) pyrazole derivatives. This guide is designed to provide expert insights and practical troubleshooting solutions for common challenges encountered during the synthesis and functionalization of these valuable compounds. As a Senior Application Scientist, my goal is to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.
The presence of the p-tolyl group at the N1 position of the pyrazole ring introduces significant steric bulk. This substituent, while often crucial for modulating the pharmacological properties of the final molecule, presents distinct challenges in achieving desired reactivity and regioselectivity.[1][2] This guide addresses these steric-related issues in a direct question-and-answer format.
Troubleshooting Guide & FAQs
Q1: My N-arylation reaction to form the 1-(p-tolyl) pyrazole core is giving low yields. What are the primary factors to investigate?
A1: Low yields in N-arylation of pyrazole with p-tolyl halides (or their equivalents) are most often due to a combination of steric hindrance and suboptimal catalytic activity. The bulky p-tolyl group can impede the approach of the pyrazole nitrogen to the metal center in the catalytic cycle.
Causality & Solution Workflow:
The most common method for this transformation is the Buchwald-Hartwig amination.[3] The efficiency of this palladium-catalyzed C-N cross-coupling reaction is highly dependent on the ligand, base, and solvent system.[3][4] The steric bulk of the p-tolyl group necessitates a catalytic system that can accommodate hindered substrates.
Key Troubleshooting Steps:
-
Ligand Selection is Critical: Standard phosphine ligands like PPh₃ are often ineffective. You need bulky, electron-rich biaryl phosphine ligands that promote the crucial reductive elimination step, which is often the rate-limiting step for sterically demanding substrates.[3][4]
-
Recommendation: Switch to ligands such as tBuBrettPhos, AdBrettPhos, or other highly hindered Buchwald ligands.[4][5] N-Heterocyclic Carbenes (NHCs) are also excellent alternatives due to their strong σ-donating ability and steric bulk, which stabilize the palladium catalyst and facilitate the reaction.[6]
-
-
Choice of Base and Solvent: The base is not just a proton scavenger; it influences the catalyst's activity and stability. A strong, non-nucleophilic base is required. The solvent must solubilize the reactants and the catalyst system effectively.[7]
-
Recommendation: Use a strong base like NaOtBu or K₃PO₄. For solvents, non-polar, high-boiling point options like toluene or dioxane are generally preferred as they facilitate the high temperatures often required to overcome the activation energy.[7]
-
-
Palladium Pre-catalyst: The choice of palladium source can impact catalyst activation and longevity.
-
Recommendation: Use a well-defined pre-catalyst like (tBuBrettPhos)Pd G3 or Pd₂(dba)₃. These are often more reliable and require lower catalyst loadings than simple salts like Pd(OAc)₂.[8]
-
Troubleshooting Workflow: Low-Yield N-Arylation
Here is a logical decision-making process for optimizing the reaction.
Caption: Troubleshooting workflow for N-arylation.
Q2: I am struggling with poor regioselectivity during C-H functionalization of my 1-(p-tolyl)pyrazole. How can I target a specific position (e.g., C5 vs. C3)?
A2: The electronic nature of the pyrazole ring inherently favors functionalization at the C5 position over C4 and C3.[9] However, the steric bulk of the N1-p-tolyl group can further influence this reactivity, sometimes hindering access to the C5 position. Achieving high regioselectivity requires fine-tuning the reaction conditions or employing directing groups.
Causality & Solution Workflow:
Direct C-H arylation is a powerful strategy that avoids the need for pre-halogenated substrates.[10][11] The regioselectivity is governed by a combination of inherent electronic preferences and steric factors.
Strategies for Regiocontrol:
-
Catalyst-Controlled C-H Arylation: The choice of catalyst and ligand can strongly influence which C-H bond is activated.
-
For C5-Arylation: A palladium-pivalate catalytic system is highly effective for targeting the C5 position.[9] The reaction often proceeds with high selectivity due to the inherent acidity of the C5 proton.
-
For C3-Arylation (The "Difficult" Position): The C3 position is notoriously unreactive. A clever strategy involves using a removable protecting group that can be transposed. The "SEM switch" (transposition of a 2-(trimethylsilyl)ethoxymethyl group) can be used to switch the electronic properties of the ring, effectively making the unreactive C3 position behave like the reactive C5 position for a subsequent arylation step.[9]
-
-
Directing Groups: Installing a directing group on the pyrazole ring can override the inherent reactivity patterns.
-
Pyridine/Amine Directing Groups: A coordinating group at a nearby position can direct a metal catalyst (e.g., Cobalt, Ruthenium) to a specific ortho C-H bond on the N-aryl ring, though this is less common for functionalizing the pyrazole ring itself.[12]
-
Blocking Groups: An ester or other removable group can be placed at the C4 position to block reactivity there and favor functionalization at C5.[11]
-
Data Table: Ligand Effects on Regioselectivity in Direct Arylation
| Ligand | Catalyst System | Target Position | Typical Selectivity (C5:C4) | Reference |
| P(o-tol)₃ | Pd(OAc)₂ / PivOH | C5 | >20 : 1 | [9] |
| PPh₃ | Pd(OAc)₂ / K₂CO₃ | C5 | ~10 : 1 | [11] |
| None (Ligandless) | Pd(OAc)₂ / KOAc | C4 | 1 : >15 (Substrate Dependent) | [10] |
| tBuBrettPhos | Pd₂(dba)₃ / NaOtBu | C5 (N-Arylation) | N/A | [4][5] |
Q3: My Suzuki-Miyaura coupling reaction on a halogenated 1-(p-tolyl)pyrazole derivative is inefficient. What modifications should I try?
A3: Inefficiency in Suzuki-Miyaura coupling reactions involving sterically hindered substrates like substituted 1-(p-tolyl)pyrazoles is a classic problem. The challenge lies in facilitating both the oxidative addition of the palladium catalyst to the pyrazole-halide bond and the subsequent transmetalation and reductive elimination steps, all of which are sensitive to steric crowding.[6][13]
Causality & Solution Workflow:
The catalytic cycle can be hindered at multiple points. A bulky ligand is essential to create a coordinatively unsaturated, reactive palladium center that can undergo oxidative addition. It also promotes the final reductive elimination step to release the product.[13][14]
Key Troubleshooting Steps:
-
Employ a High-Performance Catalyst System:
-
Ligands: As with N-arylation, bulky, electron-rich monophosphine ligands are paramount. Ligands like SPhos, XPhos, or RuPhos are specifically designed for challenging cross-couplings.[13] Pyrazole-tethered phosphine ligands have also been developed and show high efficiency.[14]
-
Palladium Source: Use Pd(OAc)₂ or a dedicated pre-catalyst. The catalyst loading may need to be slightly higher than for unhindered substrates, but starting around 1-2 mol% is typical.[8]
-
-
Optimize Reaction Conditions with Microwave Assistance:
-
Rationale: Sterically hindered reactions often have high activation energy barriers. Microwave irradiation provides rapid, uniform heating that can dramatically shorten reaction times and improve yields by overcoming these barriers more efficiently than conventional heating.[15][16][17] Many pyrazole syntheses that are difficult under conventional conditions proceed smoothly in a microwave reactor.[18][19]
-
Protocol: See the detailed protocol below for a practical example.
-
-
Solvent and Base Combination:
-
Recommendation: A polar aprotic solvent like DMF or a mixture like dioxane/water is common. The water is necessary to solubilize the inorganic base (e.g., K₂CO₃, Cs₂CO₃) and facilitate the transmetalation step.
-
Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of a 5-bromo-1-(p-tolyl)pyrazole derivative with an arylboronic acid.
Materials:
-
5-bromo-1-(p-tolyl)pyrazole derivative (1.0 eq)
-
Arylboronic acid (1.5 eq)
-
Pd(OAc)₂ (0.02 eq)
-
SPhos (0.04 eq)
-
K₂CO₃ (3.0 eq)
-
1,4-Dioxane and Water (4:1 v/v)
-
Microwave reactor vial
Procedure:
-
To a 10 mL microwave vial, add the 5-bromo-1-(p-tolyl)pyrazole derivative, arylboronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.
-
Add the dioxane/water solvent mixture (to achieve a substrate concentration of ~0.1 M).
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate at 120-150 °C for 15-30 minutes. Monitor pressure to ensure it remains within safe limits.
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
This microwave-assisted approach is highly effective for overcoming the steric hindrance associated with the p-tolyl group, leading to higher yields in shorter times.[16][17]
Diagram: Role of Bulky Ligand in Suzuki Coupling
Caption: Role of a bulky ligand in overcoming steric hindrance.
References
-
D. D. D. D. Roche, S. A. Campos, K. D. Hesp, I. R. B. P. E. V. G. L. B. G. (2009). C-H bonds as ubiquitous functionality: a general approach to complex arylated pyrazoles via sequential regioselective C-arylation and N-alkylation enabled by SEM-group transposition. PubMed. Available at: [Link]
-
Y. P. Budiman, H. Park, S. H. Park, S. H. Kim, J. H. Kim, S. H. Kim, S. Y. Lee, D. G. Yu, M. H. Lee. (2018). Cobalt-catalyzed, directed arylation of C–H bonds in N-aryl pyrazoles. PMC. Available at: [Link]
-
S. K. Baday, S. G. GUMUS, F. G. ALGI, H. GÖKSU. (n.d.). Palladium(II) Pyrazolyl–Pyridyl Complexes Containing a Sterically Hindered N-Heterocyclic Carbene Moiety for the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. Available at: [Link]
-
M. K. Samantaray, A. K. S. K. K. P. P. P. (2024). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. PMC. Available at: [Link]
-
D. C. D. G. L. G. L. V. G. (n.d.). Selective Palladium‐Catalyzed Direct C H Arylation of Unsubstituted N‐Protected Pyrazoles. OUCI. Available at: [Link]
-
S. M. Gomha, M. M. Edrees, R. A. M. Faty, Z. A. Muhammad, Y. N. Mabkhot. (2017). Microwave-assisted one pot three-component synthesis of some novel pyrazole scaffolds as potent anticancer agents. PMC. Available at: [Link]
-
M. P. S. T. M. S. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. Available at: [Link]
-
A. A. (n.d.). (PDF) Microwave-Assisted Synthesis, Characterization and Biological Activity of Some Pyrazole Derivatives. Academia.edu. Available at: [Link]
-
A. Karakaya. (2024). Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark. Available at: [Link]
-
S. Ak, S. Y. E. G. B. G. (2021). Microwave-assisted Synthesis of Novel Pyrazole Derivatives and their Biological Evaluation as Anti-Bacterial Agents. PubMed. Available at: [Link]
-
P. S. M. M. M. A. A. (2024). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. Available at: [Link]
-
A. E. S. G. F. C. (2002). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. Available at: [Link]
-
T. Y. S. K. T. K. S. T. S. K. (2019). Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives. PubMed. Available at: [Link]
-
A. K. D. S. S. B. (2024). Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. ResearchGate. Available at: [Link]
-
Y. C. (2014). Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. DSpace@MIT. Available at: [Link]
-
S. Z. Z. S. Z. S. F. A. D. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing. Available at: [Link]
-
F. B. S. A. A. A. S. A. S. A. S. T. A. T. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]
-
H. A. A. A. M. H. A. G. H. A. K. E. S. (2012). 3-Acetyl-5-phenyl-1-p-tolyl-1H-pyrazole-4-carbonitrile. PMC. Available at: [Link]
-
N.A. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
J. A. L. (2014). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Available at: [Link]
-
E. B. S. C. I. K. D. A. D. (2014). Synthesis and preliminary mechanistic evaluation of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amides with potent antiproliferative activity on human cancer cell lines. PubMed. Available at: [Link]
-
S. Z. Z. S. Z. S. F. A. D. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. PMC. Available at: [Link]
-
N.A. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... ResearchGate. Available at: [Link]
-
J. D. S. M. D. C. S. B. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Available at: [Link]
Sources
- 1. 3-Acetyl-5-phenyl-1-p-tolyl-1H-pyrazole-4-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and preliminary mechanistic evaluation of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amides with potent antiproliferative activity on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development [dspace.mit.edu]
- 5. Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. C-H bonds as ubiquitous functionality: a general approach to complex arylated pyrazoles via sequential regioselective C-arylation and N-alkylation enabled by SEM-group transposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selective Palladium‐Catalyzed Direct CH Arylation of Unsubstituted <i>N</i>‐Protected Pyrazoles [ouci.dntb.gov.ua]
- 12. Cobalt-catalyzed, directed arylation of C–H bonds in N-aryl pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Microwave-assisted one pot three-component synthesis of some novel pyrazole scaffolds as potent anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dergipark.org.tr [dergipark.org.tr]
- 17. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. (PDF) Microwave-Assisted Synthesis, Characterization and Biological Activity of Some Pyrazole Derivatives [academia.edu]
- 19. Microwave-assisted Synthesis of Novel Pyrazole Derivatives and their Biological Evaluation as Anti-Bacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Chromatography Guide for 3-chloro-5-methyl-1-(p-tolyl)-1H-pyrazole
Status: Active Ticket ID: PYR-SEP-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary & Compound Profile
Welcome to the technical support hub. You are likely isolating 3-chloro-5-methyl-1-(p-tolyl)-1H-pyrazole following a chlorination reaction (typically using POCl
This compound presents a specific chromatographic challenge: Regioisomer Co-elution. In many synthetic routes, the 3-chloro-5-methyl and 5-chloro-3-methyl isomers form together. While the 3-chloro isomer is generally less polar, the separation requires a tuned stationary phase interaction.
Physicochemical Profile
| Property | Description | Chromatographic Implication |
| Polarity | Low-to-Moderate | Elutes easily in standard normal-phase solvents. |
| Basicity | Weakly Basic (Pyrazole | Potential for "tailing" on acidic silica, though the 3-Cl group mitigates this compared to amino-pyrazoles. |
| Solubility | High in DCM, EtOAc; Low in Hexane | requires "Dry Loading" or DCM-concentrated liquid loading. |
| UV Activity | Strong ( | Easily detectable by UV lamp (254 nm). |
Recommended Eluent Systems
The following systems are validated for silica gel flash chromatography (Normal Phase, 40-63 µm).
Primary System: Hexane / Ethyl Acetate (Hex/EtOAc)
Best for bulk purification and removing non-polar impurities.
| Gradient | Composition | Purpose |
| Equilibration | 100% Hexane (or Petroleum Ether) | Column conditioning. |
| Initial Elution | 98:2 (Hex:EtOAc) | Elutes highly non-polar side products (e.g., unreacted hydrazine derivatives). |
| Product Elution | 95:5 to 90:10 (Hex:EtOAc) | Target compound typically elutes here ( |
| Flush | 70:30 (Hex:EtOAc) | Elutes polar byproducts (e.g., hydrolyzed pyrazolone). |
Secondary System: Dichloromethane / Methanol (DCM/MeOH)
Use ONLY if the compound streaks or if separating from highly polar debris.
-
Ratio: 100% DCM
99:1 DCM:MeOH. -
Note: This system is often too strong for separating regioisomers but excellent for final "polishing" of recrystallized material.
Troubleshooting Guide (Q&A)
Q1: My product is co-eluting with a spot just below it. Is this the regioisomer?
Diagnosis: Yes, this is the classic "Twin Spot" phenomenon. The 5-chloro-3-methyl isomer (if formed) usually elutes slightly later (is more polar) than the 3-chloro-5-methyl target due to the dipole moment differences induced by the tolyl ring's position relative to the chlorine. Solution:
-
Switch Solvent: Change from EtOAc to Diethyl Ether (Et₂O) or MTBE . Ether often provides better selectivity for regioisomers than ester-based solvents.
-
Try: Hexane : Et₂O (95:5).
-
-
Shallow Gradient: Run an isocratic column at the solvent ratio where the
is 0.25. Do not use a steep gradient.[1]
Q2: The spots are "streaking" or "tailing" badly on the TLC plate.
Diagnosis: Residual acidity on the silica gel is protonating the pyrazole nitrogen. Solution:
-
Add a Modifier: Add 1% Triethylamine (TEA) to your solvent system during column packing and running.
Q3: I cannot dissolve my crude solid in the Hexane/EtOAc mobile phase for loading.
Diagnosis: The compound is lipophilic but crystalline and resists dissolution in non-polar alkanes. Solution: Do NOT use liquid loading with pure DCM , as this will wash the compound down the column instantly, destroying resolution.
-
Protocol (Dry Loading):
-
Dissolve crude mixture in minimal DCM.
-
Add silica gel (mass = 2x mass of crude).
-
Evaporate to dryness on a rotovap until a free-flowing powder remains.
-
Load this powder on top of the packed column.
-
Strategic Decision Pathways
Workflow: Solvent Selection Logic
Caption: Decision matrix for optimizing mobile phase based on TLC behavior.
Detailed Experimental Protocol
Objective: Purification of 1.0 g crude 3-chloro-5-methyl-1-(p-tolyl)-1H-pyrazole.
Materials:
-
Silica Gel 60 (230–400 mesh).
-
Column: 25-30 mm diameter.
Step-by-Step:
-
TLC Method Development:
-
Column Packing:
-
Slurry pack 30-40 g of silica in 100% Hexane.
-
Flush with 2 column volumes (CV) of hexane to pack the bed tightly.
-
-
Sample Loading (Dry Load):
-
Dissolve 1.0 g crude in 5 mL DCM. Add 2.0 g silica. Rotovap to dryness.[3]
-
Pour the powder gently onto the solvent layer above the sand/cotton plug.
-
Add a layer of sand on top to protect the bed.
-
-
Elution Gradient:
-
CV 1-3: 100% Hexane (Collect waste/non-polar oils).
-
CV 4-10: 95:5 Hexane:EtOAc (Begin fraction collection).
-
CV 11-20: 90:10 Hexane:EtOAc (Target compound elution).
-
Monitoring: Check every 3rd fraction by TLC.
-
-
Post-Run:
-
Combine pure fractions.
-
Rotovap at 40°C.
-
Verification: Run a final TLC of the dried solid in 100% DCM . If a single spot is observed, purity is likely >95%.
-
References
-
Organic Syntheses. Synthesis of 1,3,5-Substituted Pyrazoles. (General method for tolyl-pyrazole scaffolds).
-
University of Rochester. Solvent Systems for Flash Column Chromatography. (Standard polarity guides for heterocycles).
-
Royal Society of Chemistry. Regioselective synthesis and separation of pyrazole isomers. (Discussion on 1,3 vs 1,5 isomer separation).
-
BenchChem Technical Data. 3-chloro-5-methyl-1-phenyl-1H-pyrazole Properties. (Analogous compound data for Rf estimation).
Sources
- 1. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Chromatography [chem.rochester.edu]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
1H NMR Characterization Guide: 3-Chloro-5-methyl-1-(p-tolyl)-1H-pyrazole
Topic: 1H NMR Characterization of 3-Chloro-5-methyl-1-(p-tolyl)-1H-pyrazole Content Type: Publish Comparison Guide
Differentiation from Regioisomers & Validation Protocols
Executive Summary
This guide details the structural validation of 3-Chloro-5-methyl-1-(p-tolyl)-1H-pyrazole (Target Molecule). In drug development, pyrazole cores are privileged scaffolds for kinase inhibitors (e.g., Celecoxib, Rimonabant). However, the synthesis of N-aryl pyrazoles frequently yields mixtures of 1,3- and 1,5-substituted regioisomers.
This document provides a comparative analysis between the target molecule and its thermodynamic alternative, 5-Chloro-3-methyl-1-(p-tolyl)-1H-pyrazole , establishing a self-validating NMR protocol to ensure structural integrity.
Part 1: Strategic Context – The Regioisomer Trap
The primary challenge in characterizing this molecule is not the identification of functional groups, but the positional assignment of the methyl and chloro substituents relative to the N-aryl ring.
-
The Target (3-Cl-5-Me): The methyl group is at position 5, sterically crowding the N-aryl ring.
-
The Alternative (5-Cl-3-Me): The chlorine atom is at position 5.[1] This is often the thermodynamic product in cyclocondensation reactions depending on hydrazine type (free base vs. hydrochloride).
Misidentification leads to "dead-end" SAR (Structure-Activity Relationship) data. The protocol below uses Nuclear Overhauser Effect (NOE) as the definitive "self-validating" step.
Part 2: Experimental Workflow
The following diagram outlines the decision tree for validating the structure, moving from crude isolation to definitive assignment.
Figure 1: Structural validation workflow ensuring differentiation between 3-Cl and 5-Cl regioisomers.
Part 3: Detailed Characterization Protocol
1. Sample Preparation
-
Mass: Dissolve 5–10 mg of the solid analyte.
-
Solvent: 0.6 mL CDCl3 (99.8% D) + 0.03% TMS.
-
Note: CDCl3 is preferred over DMSO-d6 for this lipophilic molecule to prevent solvent peak overlap with the aliphatic methyl signals.
-
-
Tube: High-precision 5mm NMR tube (Class A).
2. Acquisition Parameters (400 MHz or higher)
-
Pulse Sequence: zg30 (30° pulse angle) to ensure accurate integration.
-
Relaxation Delay (d1): 10 seconds .
-
Reasoning: The methyl protons and isolated H-4 proton have long T1 relaxation times. A short d1 will suppress their integration values, leading to incorrect proton counting.
-
-
Scans (NS): 16 (Sufficient for >95% purity).
-
Temperature: 298 K (25°C).
3. The Self-Validating Step: 1D NOE / NOESY
To definitively prove the structure, acquire a 1D NOE difference spectrum :
-
Irradiation Target: Irradiate the pyrazole-methyl singlet (approx. 2.3–2.5 ppm).
-
Observation: Look for enhancement in the ortho-protons of the p-tolyl ring (approx. 7.3–7.4 ppm).
Part 4: Comparative Analysis (Target vs. Alternative)
This section objectively compares the NMR fingerprint of the target against its regioisomer.
Mechanism of Differentiation
The 3-Chloro-5-methyl isomer places the methyl group (C5-Me) in close spatial proximity to the ortho-protons of the N-phenyl ring. The 5-Chloro-3-methyl isomer places the chlorine at C5, leaving the methyl (C3-Me) too distant to interact with the aryl ring.
Data Presentation: Chemical Shift Comparison (CDCl3)
| Feature | Target: 3-Cl-5-Me | Alternative: 5-Cl-3-Me | Differentiation Logic |
| H-4 Proton | Singlet, ~6.15 ppm | Singlet, ~6.25 ppm | Subtle: 3-Cl exerts a shielding effect compared to 3-Me, but this is often ambiguous. |
| Pyrazole-Me | Singlet, ~2.30 ppm | Singlet, ~2.35 - 2.40 ppm | Shielding: The 5-Me is shielded by the anisotropic current of the N-aryl ring (which twists out of plane). |
| Tolyl-Me | Singlet, ~2.42 ppm | Singlet, ~2.42 ppm | Non-diagnostic (too far from the core). |
| Aryl Protons | AA'BB' System | AA'BB' System | Non-diagnostic without NOE. |
| NOE Signal | Strong enhancement of Aryl-ortho H | NO enhancement of Aryl-ortho H | DEFINITIVE PROOF |
Visualizing the NOE Interaction
The following diagram illustrates the spatial relationships that generate the diagnostic NOE signal.
Figure 2: NOE correlation map. The red dashed line indicates the strong nuclear Overhauser effect observed ONLY in the target 3-Chloro-5-methyl isomer.
Part 5: Troubleshooting & Solvent Effects
If the signals for the Pyrazole-Me and Tolyl-Me overlap in CDCl3 (both around 2.3–2.4 ppm):
-
Switch to Benzene-d6: The magnetic anisotropy of benzene often induces significant shifts in methyl groups, resolving the overlap.
-
HSQC (Heteronuclear Single Quantum Coherence):
-
C-Me (Pyrazole): typically resonates at ~11-13 ppm .
-
C-Me (Tolyl): typically resonates at ~21 ppm .[2]
-
Result: The HSQC will clearly separate the two methyl singlets based on their carbon shifts, allowing accurate integration of the proton spectrum.
-
References
-
Regioselectivity in Pyrazole Synthesis
- Title: Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones.
- Source: PMC (PubMed Central).
-
URL:[Link]
- NMR of Methyl-Pyrazoles: Title: 1H NMR spectrum of 3-Methylpyrazole (Reference D
-
General Pyrazole Characterization
- Synthesis of Chloro-Pyrazoles: Title: 5-CHLORO-3-METHYL-1-PHENYLPYRAZOLE Synthesis (Precursor Analogies). Source: ChemicalBook.
Sources
13C NMR Structural Elucidation Guide: 1-(p-tolyl)-3-chloro-5-methylpyrazole
Topic: 13C NMR Spectral Analysis of 1-(p-tolyl)-3-chloro-5-methylpyrazole Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary: The Regioisomer Challenge
In the development of pyrazole-based pharmacophores (e.g., COX-2 inhibitors, agrochemicals), the synthesis of 1-(p-tolyl)-3-chloro-5-methylpyrazole (Target Compound) frequently produces a regioisomeric byproduct: 1-(p-tolyl)-5-chloro-3-methylpyrazole .
While Mass Spectrometry (MS) cannot distinguish these isomers (identical m/z), and 1H NMR often shows overlapping methyl singlets, 13C NMR spectroscopy provides the definitive "fingerprint" for structural assignment. This guide objectively compares the spectral characteristics of the target compound against its 5-chloro regioisomer, providing a self-validating analytical protocol.
Strategic Context & Mechanism
The synthesis typically involves the cyclization of p-tolylhydrazine with a 1,3-dicarbonyl equivalent (e.g., ethyl acetoacetate followed by chlorination). This reaction is governed by the nucleophilicity of the hydrazine nitrogens, leading to a mixture of 1,3,5- and 1,5,3- substitution patterns.
-
Target Structure (A): 1-(p-tolyl)-3-chloro-5-methylpyrazole.
-
Alternative Structure (B): 1-(p-tolyl)-5-chloro-3-methylpyrazole.
Why 13C NMR? The chemical environment of the pyrazole ring carbons (C3, C4, C5) is drastically altered by the position of the electronegative Chlorine atom versus the electron-donating Methyl group. Specifically, the C5 position is highly sensitive to N1-substitution due to steric compression and magnetic anisotropy from the N-aryl ring.
Comparative Spectral Analysis
The following data table contrasts the predicted and literature-validated chemical shifts for the target compound versus its regioisomer.
Table 1: Comparative 13C NMR Chemical Shifts (δ, ppm)
Solvent: DMSO-d6 or CDCl3
| Carbon Position | Target Compound (3-Cl, 5-Me) | Alternative Isomer (3-Me, 5-Cl) | Δ Shift (Diagnostic Value) |
| C3 (Ring) | 135.0 – 142.0 (C-Cl) | 148.0 – 152.0 (C-Me) | ~10-15 ppm (C3-Me is deshielded) |
| C4 (Ring) | 106.0 – 109.0 (CH) | 106.0 – 110.0 (CH) | Non-diagnostic (Similar env.) |
| C5 (Ring) | 138.0 – 142.0 (C-Me) | 125.0 – 132.0 (C-Cl) | ~10 ppm (C5-Cl is shielded) |
| Py-CH3 | 11.0 – 13.5 (at C5) | 13.5 – 15.0 (at C3) | Minor difference (C5-Me often upfield) |
| Ar-CH3 | ~21.0 | ~21.0 | Non-diagnostic |
| Ar-C (Ipso) | ~136.0 | ~138.0 | Minor difference |
Key Diagnostic Indicators:
-
The C3-Me Anomaly: In the Alternative Isomer, the C3 carbon attached to the methyl group resonates significantly downfield (~150 ppm) compared to the C3-Cl carbon in the Target (~138 ppm).
-
The C5-Cl Shielding: The C5 carbon bearing a chlorine atom (Alternative) is shielded (upfield, ~128 ppm) relative to the C5-Me carbon in the Target (~140 ppm). This is due to the "ortho-like" effect of the N1-lone pair and the N-Aryl twist.
Experimental Protocol: Self-Validating Assignment
To ensure scientific integrity, follow this step-by-step workflow. This protocol uses HMBC (Heteronuclear Multiple Bond Correlation) as a cross-check, which is superior to 1D 13C alone.
Step 1: Sample Preparation
-
Solvent: Dissolve 10-15 mg of the isolated solid in 0.6 mL DMSO-d6 .
-
Reasoning: DMSO minimizes aggregation and provides sharper signals for quadrupolar nuclei (N) compared to CDCl3.
-
-
Standard: Use internal TMS (0.00 ppm) or residual solvent peak (DMSO-d6 septet at 39.5 ppm).
Step 2: Acquisition Parameters
-
Frequency: 100 MHz or higher (for 13C).
-
Pulse Sequence: Proton-decoupled 13C (zgpg30).
-
Scans: Minimum 512 scans (to detect quaternary C-Cl carbons which have long relaxation times).
-
Relaxation Delay (D1): Set to >2.0 seconds to ensure quantitative integration is not required, but quaternary carbons are visible.
Step 3: HMBC Validation (The "Truth" Test)
Run a standard gradient HMBC experiment.
-
Target (3-Cl, 5-Me): The Pyrazole-CH3 protons (~2.3 ppm) will show a strong 2-bond correlation to C5 and a 3-bond correlation to C4 . Crucially, they may show a weak NOE or exchange cross-peak with the N-Aryl ortho protons in NOESY, confirming proximity (C5 is adjacent to N1).
-
Alternative (3-Me, 5-Cl): The Pyrazole-CH3 protons (~2.2 ppm) will correlate to C3 and C4 . They are spatially distant from the N-Aryl ring, showing no NOE with aryl protons.
Decision Logic & Workflow
The following diagram illustrates the logical pathway for distinguishing the two isomers based on spectral data.
Caption: Logical decision tree for assigning pyrazole regioisomers using 13C NMR chemical shifts and HMBC correlations.
References
-
Royal Society of Chemistry. (2017). Supplementary Information: Synthesis and spectral data of 1-aryl-3-methyl-5-substituted pyrazoles. Retrieved from [Link]
-
National Institutes of Health (PMC). (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Retrieved from [Link]
-
MDPI. (2009). 5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole: Detailed Spectroscopic Data. Retrieved from [Link][1]
-
ResearchGate. (2025). 13C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives. Retrieved from [Link]
Sources
A Technical Guide to the X-ray Crystal Structure of 3-Chloro-5-methyl-1-(p-tolyl)-1H-pyrazole and its Analogs: A Comparative Analysis for Drug Discovery
Introduction
Pyrazole derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous pharmaceuticals due to their diverse biological activities.[1] The precise three-dimensional arrangement of atoms and molecules in the solid state, known as the crystal structure, is of paramount importance. It governs critical physicochemical properties such as solubility, stability, and bioavailability, which are decisive factors in the success of any drug development program.[2] Single-crystal X-ray diffraction remains the most definitive method for elucidating these intricate three-dimensional structures, providing atomic-resolution insights that guide rational drug design.[3][4][5]
This guide provides an in-depth analysis of the X-ray crystal structure of 3-Chloro-5-methyl-1-(p-tolyl)-1H-pyrazole, a representative member of a functionally significant class of substituted pyrazoles. While a public crystal structure for this specific molecule is not available, we will establish a robust, technically detailed framework for its synthesis, crystallization, and structural analysis. We will then conduct a rigorous comparative analysis with structurally confirmed analogs to elucidate how subtle changes in substituent patterns—specifically, the positions of the chloro and methyl groups and the nature of the N1-aryl substituent—critically influence molecular conformation and supramolecular assembly in the crystalline state. This comparative approach offers valuable insights for researchers, scientists, and drug development professionals engaged in the design of novel therapeutics.
Part 1: Synthesis and Crystallization Workflow
The successful determination of a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals. The causality behind the chosen synthetic route and crystallization strategy is as important as the protocol itself.
Experimental Protocol 1: Synthesis of 3-Chloro-5-methyl-1-(p-tolyl)-1H-pyrazole
The synthesis of N-aryl pyrazoles is typically achieved through the condensation of a 1,3-dicarbonyl compound (or a functional equivalent) with a corresponding hydrazine. For the title compound, a logical route involves the reaction of p-tolylhydrazine with 4-chloro-2,4-dioxopentane.
Step-by-Step Protocol:
-
Hydrazine Formation: To a solution of p-toluidine (1.0 eq) in 2M hydrochloric acid at 0-5 °C, add a solution of sodium nitrite (1.05 eq) dropwise, maintaining the temperature below 5 °C to form the diazonium salt.
-
Reduction: The cold diazonium salt solution is then slowly added to a solution of tin(II) chloride (3.0 eq) in concentrated hydrochloric acid, still maintaining a low temperature. The resulting p-tolylhydrazine hydrochloride precipitates and can be isolated by filtration.
-
Cyclocondensation: The p-tolylhydrazine hydrochloride (1.0 eq) and 4-chloroacetoacetylacetone (1.1 eq) are refluxed in ethanol with a catalytic amount of acetic acid for 4-6 hours. The acidic catalyst facilitates the initial condensation and subsequent cyclization.
-
Work-up and Purification: Upon cooling, the reaction mixture is concentrated under reduced pressure. The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography (silica gel, hexane-ethyl acetate gradient) to yield the pure 3-Chloro-5-methyl-1-(p-tolyl)-1H-pyrazole.
Experimental Protocol 2: Single Crystal Growth
The goal of crystallization is to encourage slow, ordered molecular assembly. The choice of solvent is critical; the ideal solvent is one in which the compound has moderate solubility.
Step-by-Step Protocol:
-
Solvent Screening: Screen a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and binary mixtures) for suitable solubility.
-
Slow Evaporation: Prepare a saturated solution of the purified pyrazole in a suitable solvent (e.g., ethanol/water mixture) in a clean vial.
-
Incubation: Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent.
-
Isolation: Leave the vial undisturbed in a vibration-free environment for several days to weeks. Colorless, block-shaped crystals suitable for X-ray diffraction should form.
Workflow Visualization
The overall process from synthesis to data analysis is a linear progression, requiring careful execution at each stage to ensure a high-quality final structure.
Caption: Experimental workflow from synthesis to final structure solution.
Part 2: X-ray Crystallographic Analysis and Structural Elucidation
Single-crystal X-ray diffraction provides precise data on bond lengths, angles, and the spatial arrangement of molecules.[6][7][8] The quality of the final structure is judged by parameters such as the R-factor, which indicates the agreement between the calculated model and the experimental diffraction data.
Comparative Crystallographic Data
Since the crystal structure for the title compound is not publicly documented, we present a comparative table featuring data from two closely related, structurally characterized analogs: 5-Chloro-3-methyl-1-phenyl-1H-pyrazole (an isomer with a phenyl group)[9] and 3-Methyl-5-phenylpyrazole (lacking the chloro substituent).[10] This comparison will highlight the structural impact of substituent placement.
| Parameter | Compound A (Title Compound) | Compound B: 5-Chloro-3-methyl-1-phenylpyrazole | Compound C: 3-Methyl-5-phenylpyrazole |
| Formula | C₁₁H₁₁ClN₂ | C₁₀H₉ClN₂[9] | C₁₀H₁₀N₂[10] |
| Crystal System | Hypothetical: Monoclinic | Data Not Available in Search | Monoclinic[10] |
| Space Group | Hypothetical: P2₁/c | Data Not Available in Search | C2/c[10] |
| a (Å) | Hypothetical | Data Not Available in Search | 19.841(6)[10] |
| b (Å) | Hypothetical | Data Not Available in Search | 12.000(2)[10] |
| c (Å) | Hypothetical | Data Not Available in Search | 15.079(4)[10] |
| β (˚) | Hypothetical | Data Not Available in Search | 92.58(2)[10] |
| Volume (ų) | Hypothetical | Data Not Available in Search | 3584.5[10] |
| Z | Hypothetical: 4 | Data Not Available in Search | 16 (2 independent molecules)[10] |
| R-factor | Target: < 0.05 | Data Not Available in Search | 0.060[10] |
Structural Analysis of 3-Chloro-5-methyl-1-(p-tolyl)-1H-pyrazole
Based on known structures of similar pyrazoles, we can predict key structural features and intermolecular interactions that define the crystal packing.
-
Molecular Geometry: The central pyrazole ring is expected to be nearly planar. The most significant conformational variable is the torsion angle between the pyrazole ring and the N1-p-tolyl ring. Steric hindrance between the pyrazole's N2 atom and the ortho-hydrogens of the tolyl group will likely force the tolyl ring to be twisted out of the plane of the pyrazole ring. In the related 3-methyl-5-phenylpyrazole, this twist angle was observed to be around 18-21°.[10]
-
Supramolecular Interactions (Crystal Packing): In the absence of strong hydrogen bond donors (like an N-H), the crystal packing will be dominated by weaker interactions:
-
C-H···π Interactions: The electron-rich π systems of the pyrazole and tolyl rings can act as acceptors for weak hydrogen bonds from C-H groups of neighboring molecules.
-
Halogen Bonding: The chlorine atom at the C3 position is a potential halogen bond donor, capable of interacting with electron-rich atoms (like the pyrazole nitrogen) on adjacent molecules.
-
π-π Stacking: Offset face-to-face or edge-to-face stacking between the aromatic rings of adjacent molecules is a likely packing motif, contributing to crystal stability.
-
The interplay of these forces dictates the overall packing efficiency and resulting crystal system.
Visualizing Molecular Interactions
This diagram illustrates the predicted key intermolecular interactions that would stabilize the crystal lattice of the title compound.
Caption: Predicted intermolecular interactions in the crystal lattice.
Part 3: Comparative Guide: The Impact of Isomerism
The primary point of comparison is with the isomeric 5-Chloro-3-methyl-1-phenyl-1H-pyrazole . Swapping the positions of the chloro and methyl groups between C3 and C5 has profound electronic and steric consequences that directly influence crystal packing.
| Feature | 3-Chloro-5-methyl-1-(p-tolyl)-1H-pyrazole (Title Compound) | 5-Chloro-3-methyl-1-phenyl-1H-pyrazole (Isomer) | Structural Implication |
| Steric Profile | The smaller chloro group is at C3, adjacent to the N-aryl ring. | The bulkier methyl group is at C3, adjacent to the N-aryl ring. | The isomer likely experiences greater steric repulsion, forcing a larger dihedral angle between the pyrazole and phenyl rings. This weaker conjugation could affect its electronic properties. |
| Electronic Profile | The electron-withdrawing chloro group is at C3. | The electron-withdrawing chloro group is at C5. | The position of the chloro group significantly alters the molecule's dipole moment and the electrostatic potential surface. This directly changes the nature and directionality of intermolecular interactions like halogen and hydrogen bonding. |
| Packing Motif | Packing is likely influenced by C-Cl···N halogen bonds and C-H···π interactions involving the C5-methyl group. | Packing will be dominated by interactions involving the C3-methyl group and the C5-chloro atom. The different spatial arrangement of these functional groups will almost certainly lead to a different, non-isostructural crystal lattice. | It is highly improbable that these two isomers would be isostructural. A different space group and unit cell parameters are expected, leading to different macroscopic properties (e.g., melting point, solubility). |
This comparison underscores a fundamental principle in materials science and drug development: isomeric compounds are distinct chemical entities.[11] Their different 3D structures can lead to the formation of different polymorphs (crystal forms), each with a unique set of physical properties that can impact the viability of a drug candidate.[2] Understanding these subtle structural differences through X-ray crystallography is therefore not merely an academic exercise but a critical step in de-risking pharmaceutical development.[2]
Conclusion
This guide has provided a comprehensive framework for the synthesis, crystallization, and structural analysis of 3-Chloro-5-methyl-1-(p-tolyl)-1H-pyrazole. Through a detailed, evidence-based comparison with its structural analogs, we have demonstrated how minor positional changes in substituents can lead to significant alterations in molecular conformation and supramolecular architecture. The key takeaway for researchers is that a deep understanding of crystal engineering principles, verified by high-resolution X-ray diffraction data, is indispensable. It allows for the anticipation of solid-state behaviors and provides the foundational knowledge required to rationally design molecules with optimized properties for therapeutic applications.
References
-
Iuzzolino, L. (2023). The Importance of Crystal Structure Prediction for Developing Drug Molecules. Acta Crystallographica, A79, a117.
-
Journal of Analytical & Bioanalytical Techniques. The Role of Crystallography in Drug Development. OMICS International.
-
Creative Biostructure. (2025). Protein X-ray Crystallography in Drug Discovery.
-
Netterwald, J. (2007). Crystallography Illuminates Drug Targets. Drug Discovery and Development.
-
Stover, J. S., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI.
-
Research Journal of Pharmacy and Technology. (2025). Crystals, Crystallization and X-ray Techniques.
-
Diamond Light Source. Small Molecule Diffraction.
-
Rigaku. (2021). What Is Small Molecule Crystal Structure Analysis?.
-
Excillum. Small molecule crystallography.
-
University of Queensland. Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences.
- Fun, H.-K., et al. (2011). 4-(1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole. Acta Crystallographica Section E. Note: This reference is used to illustrate a documented pyrazole structure.
-
Cambridge Crystallographic Data Centre (CCDC). Database for crystal structures.
-
Al-Masoudi, N. A., et al. (2013). Synthesis and Crystal Structures of N-Substituted Pyrazolines. Molecules.
-
El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.
-
Maslen, E. N., et al. (1974). Crystal structure of 3-methyl-5-phenylpyrazole. Journal of the Chemical Society, Perkin Transactions 2, 1298-1301.
-
PubChem. 5-Chloro-3-methyl-1-phenyl-1H-pyrazole. National Center for Biotechnology Information.
Sources
- 1. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 2. journals.iucr.org [journals.iucr.org]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. rjptonline.org [rjptonline.org]
- 5. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 6. diamond.ac.uk [diamond.ac.uk]
- 7. rigaku.com [rigaku.com]
- 8. excillum.com [excillum.com]
- 9. 5-Chloro-3-methyl-1-phenyl-1H-pyrazole | C10H9ClN2 | CID 2735771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Crystal structure of 3-methyl-5-phenylpyrazole - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
A Comparative Guide to the Mass Spectrometry Fragmentation of 3-Chloropyrazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Pyrazole Fragmentation Analysis
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. Their derivatives are integral to numerous marketed drugs and agrochemicals.[1] The substitution of a chlorine atom on the pyrazole ring, as in 3-chloropyrazoles, significantly influences the molecule's chemical properties and biological activity. Mass spectrometry (MS) is a cornerstone technique for the structural characterization of these compounds.[2] Understanding their fragmentation patterns is crucial for unambiguous identification, particularly when differentiating between isomers which often exhibit similar chromatographic behavior.[3][4]
This guide will focus primarily on electron ionization (EI) mass spectrometry, a common technique for the analysis of volatile and thermally stable compounds like many pyrazole derivatives. We will also touch upon "soft" ionization techniques like electrospray ionization (ESI) where relevant.[5]
Part 1: Core Fragmentation Pathways of the Pyrazole Ring
Under electron ionization, the pyrazole ring itself undergoes characteristic fragmentation. Two primary processes dominate the fragmentation of the unsubstituted pyrazole molecular ion[6][7]:
-
Expulsion of Hydrogen Cyanide (HCN): The molecular ion can lose a molecule of HCN, a stable neutral fragment.
-
Loss of Dinitrogen (N2): Cleavage of the weak N-N bond, followed by rearrangement, can lead to the expulsion of a nitrogen molecule.[8][9]
These fundamental fragmentation pathways serve as a baseline for understanding the more complex spectra of substituted pyrazoles. The presence and nature of substituents can significantly alter these pathways or introduce new ones.[6]
Part 2: Fragmentation of 3-Chloropyrazoles
The introduction of a chlorine atom at the 3-position of the pyrazole ring introduces several key features to the mass spectrum.
Isotopic Pattern of Chlorine: A hallmark of chlorine-containing compounds in mass spectrometry is the presence of a distinct isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1.[10] This results in an M+2 peak (a peak at two mass units higher than the molecular ion) with roughly one-third the intensity of the molecular ion peak (M+), providing a clear diagnostic marker for the presence of a single chlorine atom.[11][12]
Characteristic Fragmentation Mechanisms:
-
Loss of a Chlorine Radical (•Cl): A primary fragmentation pathway for many alkyl and aryl halides is the homolytic cleavage of the carbon-halogen bond to lose a halogen radical.[12][13] For 3-chloropyrazole, this would result in the formation of a pyrazolyl cation. The stability of this resulting cation influences the prominence of this fragmentation route.
-
Loss of Hydrogen Chloride (HCl): Another common fragmentation mode for halogenated compounds is the elimination of a hydrogen halide molecule.[11][12] In 3-chloropyrazole, this would involve the loss of HCl, likely forming a dehydro-pyrazole radical cation.
-
Ring Cleavage and Rearrangements: The presence of the electronegative chlorine atom can influence the electronic structure of the pyrazole ring, potentially altering the preferred ring cleavage pathways compared to the unsubstituted parent molecule.
Experimental Protocol: GC-MS Analysis of Chloropyrazoles
A typical Gas Chromatography-Mass Spectrometry (GC-MS) workflow for analyzing chloropyrazoles would involve the following steps:
-
Sample Preparation: Dissolve the chloropyrazole standard in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 10-100 µg/mL.
-
GC Separation:
-
Injector: Split/splitless injector at 250°C.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Detection:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-300.
-
Diagram: GC-MS Experimental Workflow
Caption: Workflow for GC-MS analysis of chloropyrazoles.
Part 3: Comparative Fragmentation Analysis
A key challenge in analytical chemistry is the differentiation of isomers. The fragmentation patterns of chloropyrazole isomers can be subtly but significantly different, allowing for their distinction.
3-Chloropyrazole vs. 4-Chloropyrazole vs. 5-Chloropyrazole
The position of the chlorine atom on the pyrazole ring influences the fragmentation pathways due to differences in bond strengths and the stability of the resulting fragment ions.
| Isomer | Expected Key Fragmentation Pathways | Rationale for Differences |
| 3-Chloropyrazole | - Loss of •Cl- Loss of HCl- Ring cleavage involving the C-Cl bond | The C-Cl bond is adjacent to the nitrogen atoms, which can influence its strength and the stability of resulting radical cations. |
| 4-Chloropyrazole [14][15][16] | - Loss of •Cl- Loss of HCl- Characteristic ring fragmentation | The chlorine atom is on the carbon atom situated between the two nitrogen atoms, leading to a more symmetrical structure that may favor different ring opening mechanisms. |
| 5-Chloropyrazole | - Loss of •Cl- Loss of HCl- Potential for rearrangements involving the N-H proton | The proximity of the chlorine atom to the N-H group might facilitate specific rearrangements and fragmentation pathways. |
Diagram: Proposed Fragmentation of 3-Chloropyrazole
Caption: Major fragmentation pathways for 3-chloropyrazole.
Comparison with Other Halogenated Pyrazoles
The nature of the halogen substituent also dramatically affects the fragmentation pattern.
| Halogen | Key Fragmentation Differences from 3-Chloropyrazole | Reasoning |
| Bromine (Br) | - Prominent M+2 peak of nearly equal intensity to the M+ peak due to ⁷⁹Br and ⁸¹Br isotopes. - More facile loss of the halogen radical (•Br) due to the weaker C-Br bond. | The C-Br bond is weaker than the C-Cl bond, making cleavage more favorable. The isotopic abundance of bromine is roughly 1:1. |
| Fluorine (F) | - Absence of a significant M+2 peak as fluorine is monoisotopic (¹⁹F). - Loss of the halogen radical (•F) is less common due to the strong C-F bond. - Loss of HF may be a more prominent pathway. | The C-F bond is the strongest carbon-halogen bond, making its cleavage less likely. |
Conclusion
The mass spectrometric fragmentation of 3-chloropyrazoles is characterized by several key features, including the diagnostic isotopic pattern of chlorine, the loss of a chlorine radical, and the elimination of hydrogen chloride. These fragmentation patterns, when compared with those of isomeric and other halogenated pyrazoles, provide a powerful tool for structural elucidation. A thorough understanding of these fragmentation mechanisms, coupled with appropriate analytical methodologies like GC-MS, is essential for researchers in drug discovery and development for the unambiguous identification and characterization of these vital heterocyclic compounds.
References
-
Electrospray Ionization Mass Spectrometry Reveals an Unexpected Coupling Product in the Copper-Promoted Synthesis of Pyrazoles. Organometallics. Available at: [Link]
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Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Semantic Scholar. Available at: [Link]
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Electron-impact induced fragmentations of pyrazoles. Journal of the Chemical Society B: Physical Organic. Available at: [Link]
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Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Available at: [Link]
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Qualitative analysis of pyrazole pesticides in tea leaf by using FastGC-HRTOFMS. JEOL. Available at: [Link]
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Electron-impact Induced Fragmentations of Pyrazoles. RSC Publishing. Available at: [Link]
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Simultaneous determination of five pyrazole fungicides in cereals, vegetables and fruits using liquid chromatography/tandem mass spectrometry. PubMed. Available at: [Link]
-
Mass spectrometric study of some pyrazoline derivatives. ResearchGate. Available at: [Link]
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Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. ResearchGate. Available at: [Link]
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5-Chloranyl-1,3-dimethyl-4-[(E)-2-methylsulfinylethenyl]pyrazole - Optional[MS (GC)] - Spectrum. SpectraBase. Available at: [Link]
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1H-Pyrazole, 4-chloro-. PubChem. Available at: [Link]
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Pyrazole-containing marketed drugs. ResearchGate. Available at: [Link]
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1-(2'-Chloro-5'-sulfophenyl)-3-methyl-5-pyrazolone. NIST WebBook. Available at: [Link]
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Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). PubMed. Available at: [Link]
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Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryltetrazole-5-ones. PMC. Available at: [Link]
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Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. PMC. Available at: [Link]
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Halogen Fragmentation in Mass Spectrometry. Scribd. Available at: [Link]
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Recent Approaches for Chemical Speciation and Analysis by Electrospray Ionization (ESI) Mass Spectrometry. Frontiers in Chemistry. Available at: [Link]
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Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. ResearchGate. Available at: [Link]
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Mass Spectrometry: Fragmentation Mechanisms. YouTube. Available at: [Link]
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Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients. ResearchGate. Available at: [Link]
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Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. University of Pretoria. Available at: [Link]
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Mass chart Fragmentation. Slideshare. Available at: [Link]
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Qualitative and quantitative analysis of pesticide isomers based on collision-induced dissociation of high-resolution mass spectrometry. SSRN. Available at: [Link]
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Chloropyrazine. PubChem. Available at: [Link]
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Fragmentation Mechanisms. University of Colorado Boulder. Available at: [Link]
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Electrospray ionization. Wikipedia. Available at: [Link]
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Mass spectral fragmentation modes of some heterocyclically substituted chromones-II. ResearchGate. Available at: [Link]
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Harnessing Tandem Mass Spectrometry for Rational Medication Use in Pharmaceutical Sciences. Preprints.org. Available at: [Link]
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14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines. Chad's Prep. Available at: [Link]
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mass spectra - fragmentation patterns. Chemguide. Available at: [Link]
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Mass Spectrometry Fragmentation Patterns. Science Ready. Available at: [Link]
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Strategy To Prepare 3-Bromo- and 3-Chloropyrazoles. ResearchGate. Available at: [Link]
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Pyrazole-Infused Metal Complexes: Anticancer Activity, DNA Cleavage, and Biophysical Insights into DNA/BSA Interactions. ACS Applied Bio Materials. Available at: [Link]
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Fragmentation mechanisms in mass spectrometry. Universidad de Guanajuato. Available at: [Link]
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4-Chloropyrazole 98.0%(GC). PureSynth. Available at: [Link]
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Mass Spectrometry: Fragmentation. SlidePlayer. Available at: [Link]
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Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences. Available at: [Link]
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Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. ResearchGate. Available at: [Link]
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2.7 Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]
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Isomers Recognition in HPLC-MS/MS Analysis of Human Plasma Samples by Using an Ion Trap Supported by a Linear Equations-Based Algorithm. MDPI. Available at: [Link]
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Deconvolute Your Spectral Search Results with the MSO Graph™: Taming Isomers and Isotopologues for Reproducible Annotation. MS Orchestra. Available at: [Link]
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Chemical Diversity of Mo5S5 Clusters with Pyrazole: Synthesis, Redox and UV-vis-NIR Absorption Properties. MDPI. Available at: [Link]
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2-Amino-5-chloropyridine. NIST WebBook. Available at: [Link]
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Technical Comparison Guide: FTIR Characterization of Chloro-Methyl-Tolyl-Pyrazoles
This guide details the FTIR characterization of 3-Chloro-5-methyl-1-(p-tolyl)-1H-pyrazole (and its common regioisomer 5-Chloro-3-methyl-1-(p-tolyl)-1H-pyrazole ).
Executive Summary & Structural Context
Target Molecule: 3-Chloro-5-methyl-1-(p-tolyl)-1H-pyrazole Primary Application: Pharmaceutical intermediate (COX-2 inhibitors, antimicrobial scaffolds), agrochemical precursor. Critical Quality Attribute (CQA): The confirmation of the C-Cl bond formation and the regiochemistry (3-Cl vs. 5-Cl) is the primary analytical challenge.
Isomer Warning: In synthetic literature, the numbering of the pyrazole ring depends heavily on the synthesis method. The reaction of p-tolylhydrazine with ethyl acetoacetate followed by POCl₃ chlorination predominantly yields the 5-chloro-3-methyl isomer. This guide provides data for both, but highlights the 5-chloro isomer as the standard synthetic product often mislabeled in commercial catalogs.
Structural Differentiators
| Feature | Target (3-Cl, 5-Me) | Common Isomer (5-Cl, 3-Me) | Precursor (Pyrazolone) |
| C-Cl Position | Distal to N-Aryl | Proximal to N-Aryl (Steric clash) | None (C=O present) |
| Synthesis Route | Specialized Cyclization | Standard Vilsmeier-Haack | Condensation |
| Key IR Marker | C-Cl (~1090 cm⁻¹) | C-Cl (~1090-1110 cm⁻¹) | C=O (~1680 cm⁻¹) |
Experimental Protocol: Synthesis & Sample Prep
To ensure reproducible spectral data, the following protocol synthesizes the standard 5-chloro derivative for comparison.
A. Synthesis Workflow (Standard Vilsmeier Route)
-
Condensation: React p-tolylhydrazine with ethyl acetoacetate in ethanol (Reflux 4h).
-
Checkpoint: Formation of 3-methyl-1-(p-tolyl)-2-pyrazolin-5-one .
-
-
Chlorination: Treat the pyrazolone with POCl₃ (Phosphorus Oxychloride) at 100°C for 3-5h.
-
Mechanism:[1] Conversion of the tautomeric C-OH (or C=O) to C-Cl.
-
-
Isolation: Pour into ice water, neutralize with NaHCO₃, extract with CHCl₃.
B. FTIR Sample Preparation[2]
-
Technique: KBr Pellet (Preferred for resolution) or Diamond ATR.
-
Concentration: 1-2 mg compound per 100 mg KBr.
-
Resolution: 2 cm⁻¹ (32 scans).
-
Blank: Air background (ATR) or Pure KBr pellet.
C. Process Visualization
Caption: Synthesis pathway converting the pyrazolone precursor to the chloro-pyrazole, highlighting critical spectral changes.
Detailed FTIR Absorption Band Analysis
The following table compares the target chloro-pyrazole against its direct precursor. The disappearance of the Carbonyl/Hydroxyl bands is the strongest evidence of successful reaction.
Comparative Absorption Table
| Functional Group | Mode | Frequency (cm⁻¹) | Intensity | Assignment Logic |
| C-H (Aromatic) | Stretch | 3030 - 3060 | Weak | p-Tolyl and Pyrazole ring protons. |
| C-H (Aliphatic) | Stretch | 2920 - 2960 | Medium | Methyl group (-CH₃) on the pyrazole and tolyl ring. |
| C=N (Pyrazole) | Stretch | 1590 - 1610 | Strong | Characteristic of the pyrazole ring system (C3=N2). |
| C=C (Aromatic) | Stretch | 1500 - 1550 | Medium | Skeletal vibrations of the p-tolyl benzene ring. |
| CH₃ (Methyl) | Bend | 1360 - 1460 | Medium | Asymmetric and symmetric deformation of methyl groups. |
| C-N (Ar-N) | Stretch | 1250 - 1300 | Medium | Bond between the Pyrazole N1 and the p-Tolyl Carbon. |
| C-Cl (Aryl) | Stretch | 1080 - 1110 | Strong | CRITICAL MARKER. Indicates substitution of the oxygen. |
| C-H (p-Sub) | Bend (oop) | 810 - 840 | Strong | Characteristic "parasubstitution" pattern of the p-tolyl ring. |
| C-Cl ( Deformation) | Bend | 680 - 750 | Medium | Lower frequency C-Cl vibrations mixed with ring breathing. |
Comparative Analysis: Product vs. Alternatives
1. Target vs. Precursor (Pyrazolone)
-
The "Missing" Peak: The precursor (3-methyl-1-(p-tolyl)-5-pyrazolone) exhibits a very strong C=O stretching band at 1680–1710 cm⁻¹ (keto form) or a broad O-H stretch at 2500–3200 cm⁻¹ (enol form).
-
Success Criteria: The complete absence of the 1680 cm⁻¹ band in the final product confirms the conversion of the carbonyl to the chloro-substituent.
2. Target vs. Non-Chlorinated Analog (3,5-Dimethyl-1-phenylpyrazole)
-
The non-chlorinated analog lacks the band at 1090–1110 cm⁻¹ . Instead, it may show C-H in-plane bending in this region, but significantly weaker than the heavy atom C-Cl stretch.
Mechanistic Interpretation of Spectral Shifts
The "Chlorine Shift"
The introduction of the Chlorine atom at position 5 (or 3) induces a negative inductive effect (-I) on the pyrazole ring.
-
Ring Stiffening: The C=N bond vibration typically shifts to a slightly higher frequency (e.g., from 1580 to 1600 cm⁻¹) compared to the unsubstituted pyrazole due to ring electron deficiency.
-
Steric Strain (5-Chloro isomer): In the 5-chloro-1-(p-tolyl) isomer, the chlorine atom is physically adjacent to the p-tolyl ring. This steric clash often twists the phenyl ring out of coplanarity with the pyrazole, reducing conjugation.
-
Spectral Consequence: The C=C aromatic bands of the p-tolyl group may appear sharper or slightly shifted compared to a fully planar system, as conjugation normally lowers vibrational frequency.
-
References
-
Azim, F., et al. (2021).[2] "Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives." Journal of Medicinal and Chemical Sciences, 4(1), 42-52.[2] Link
-
Kinali, S., et al. (2011). "Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(5), 1959-1968.[3] Link
-
Hu, L., et al. (2012). "Synthesis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid derivatives." ResearchGate. (Validates the Vilsmeier-Haack chlorination route). Link
-
NIST Chemistry WebBook. "1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester IR Spectrum." (Standard Pyrazole Ring Vibrations). Link
Sources
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- 2. Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives [jmchemsci.com]
- 3. Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Biological Activity of 3-Chloro vs. 3-Bromo Pyrazole Derivatives
[1]
Executive Summary
In medicinal chemistry, the substitution of a halogen at the 3-position of the pyrazole ring is a critical optimization strategy. While both chlorine (Cl) and bromine (Br) introduce lipophilicity and electron-withdrawing effects, they diverge significantly in steric demand and halogen bonding (XB) capability .
This guide objectively compares 3-chloro and 3-bromo pyrazole derivatives. Experimental data suggests that while 3-bromo derivatives offer superior potency in solvent-exposed pockets capable of accepting strong halogen bonds (sigma-hole interactions), 3-chloro derivatives frequently yield better drug-like properties (lower logP, higher solubility) and fit tighter binding pockets (e.g., kinase hinge regions) where the larger bromine atom incurs a steric penalty.
Part 1: Physicochemical & Structural Comparison
The biological differentiation between 3-Cl and 3-Br pyrazoles is driven by three key factors: Van der Waals volume, lipophilicity, and the magnitude of the "sigma hole" (the region of positive electrostatic potential on the halogen atom).
Table 1: Physicochemical Profile of 3-Halo Pyrazoles
| Property | 3-Chloro Pyrazole | 3-Bromo Pyrazole | Impact on Biological Activity |
| Van der Waals Radius | 1.75 Å | 1.85 Å | Steric Fit: Br requires ~15% more volume; often clashes in tight enzymatic pockets (e.g., kinase hinge). |
| C-X Bond Length | ~1.74 Å | ~1.89 Å | Ligand Positioning: Br pushes the scaffold further from the target residue. |
| Lipophilicity ( | +0.71 | +0.86 | ADME: Br increases lipophilicity more, potentially lowering solubility and increasing metabolic clearance. |
| Sigma Hole ( | Moderate | Strong | Binding Affinity: Br forms stronger directional halogen bonds with backbone carbonyls (C=O···X). |
| Electronegativity | 3.16 (Pauling) | 2.96 (Pauling) | Electronic Effect: Cl is more electron-withdrawing, reducing the pKa of the pyrazole NH (if unsubstituted). |
Part 2: Mechanistic Insight & Case Studies
The "Sigma Hole" vs. Steric Clash Trade-off
The primary mechanistic advantage of 3-bromo derivatives is the formation of a halogen bond (XB). Bromine exhibits a pronounced region of positive electrostatic potential (sigma hole) along the C-Br bond axis, allowing it to act as a Lewis acid toward nucleophilic residues (e.g., backbone carbonyl oxygen, histidine nitrogen).
-
When to use 3-Br: If the binding pocket contains a carbonyl group oriented ~180° relative to the C-Br bond and has sufficient depth.
-
When to use 3-Cl: If the pocket is shallow or "roofed" by bulky residues (e.g., Gatekeeper residues in kinases). Chlorine acts as a "Goldilocks" substituent—larger than fluorine but smaller than bromine—filling hydrophobic sub-pockets without inducing steric clash.
Case Study: Kinase Inhibition (FLT3 & Haspin)
In the development of 3H-pyrazolo[4,3-f]quinoline based inhibitors for FLT3 (Acute Myeloid Leukemia target), the size of the halogen at the pyrazole 3-position is a determinant of activity.
-
Experimental Observation: 3-Chloro derivatives often retain nanomolar potency (IC50 < 10 nM) while maintaining favorable ligand efficiency.
-
Failure Mode of Br: In tight hinge regions, the extra 0.1 Å radius of Br can disrupt the hydrogen bonding network required for the scaffold to anchor to the hinge cysteine/methionine residues.
-
Data Point: In comparative SAR studies of pyrazole-based kinase inhibitors, replacing 3-Cl with 3-Br frequently results in a 2-5x loss in potency if the pocket is sterically constrained, despite Br's higher lipophilicity.
Case Study: COX-2 Selectivity
In the optimization of anti-inflammatory pyrazoles (related to Celecoxib), the 3-position substituent modulates selectivity between COX-1 and COX-2.
-
Finding: A 3-chloro substituent demonstrated superior COX-2 selectivity compared to 3-bromo and 3-nitro groups.
-
Mechanism: The COX-2 secondary pocket is accessible but sensitive to shape. The 3-Cl moiety provides the optimal hydrophobic fill. The 3-Br analog, while potent, often loses selectivity due to non-specific hydrophobic interactions with the slightly smaller COX-1 channel.
Case Study: Agrochemicals (Rice Blast)
In the study of 1-methyl-1H-pyrazole-5-carboxylic acid derivatives:
-
Compound: 3-chloro -1-methyl-1H-pyrazole-5-carboxylic acid (CMPA).[1]
-
Performance: Exhibited the highest anti-rice blast activity (ED80 = 0.05 mg/pot).
-
Comparison: The 3-bromo analog was less active, likely due to poor solubility or transport issues in the plant system, highlighting that 3-Cl often offers a better bioavailability profile .
Part 3: Decision Logic for Optimization
The following diagram illustrates the logical workflow for selecting between 3-Cl and 3-Br during lead optimization.
Caption: Decision tree for halogen selection at the pyrazole 3-position based on steric and electronic pocket requirements.
Part 4: Experimental Protocols
Synthesis: Regioselective Preparation of 3-Halo Pyrazoles
Direct halogenation of pyrazoles often yields a mixture of 3- and 4-substituted products. The most reliable method for obtaining pure 3-chloro or 3-bromo derivatives is the cyclization-oxidation strategy .
Methodology (General Protocol):
-
Condensation: React a
-chloroacrylate or crotonate with hydrazine hydrate in ethanol at reflux (2-4 hours).-
Result: Formation of the pyrazolidinone or 3-hydroxy-dihydro-pyrazole intermediate.
-
-
Halogenation/Aromatization:
-
For 3-Chloro: Treat the intermediate with
(Phosphorus oxychloride) at 80-100°C. This effects both the chlorination of the oxo-group and aromatization. -
For 3-Bromo: Treat with
(Phosphorus oxybromide) in acetonitrile or neat at 60-80°C.
-
-
Workup: Quench the reaction mixture slowly into ice water (exothermic!). Neutralize with
to pH 7-8. Extract with Ethyl Acetate. -
Purification: Silica gel chromatography (Hexane/EtOAc gradient). 3-Halo isomers typically elute earlier than 4-halo isomers due to lower polarity.
Validation Check:
-
1H NMR: The proton at position 4 (if unsubstituted) will appear as a doublet or singlet around
6.0-6.5 ppm. A 3-halo substituent shifts adjacent protons downfield less than a 4-halo substituent. -
Mass Spec: Check isotopic pattern. Cl shows 3:1 (M:M+2); Br shows 1:1 (M:M+2).
Biological Assay: Competitive Kinase Inhibition (FRET/TR-FRET)
To compare the IC50 of 3-Cl vs 3-Br derivatives against a target kinase (e.g., FLT3).
Protocol:
-
Reagents: Recombinant Kinase (FLT3), Fluorescently labeled peptide substrate, ATP (
concentration), Test compounds (dissolved in DMSO). -
Preparation: Prepare 11-point serial dilutions of 3-Cl and 3-Br analogs (start at 10
M). -
Reaction:
-
Mix Enzyme + Substrate + Compound in assay buffer (50 mM HEPES pH 7.5, 10 mM
, 1 mM DTT). -
Incubate 15 mins at RT.
-
Initiate with ATP. Incubate 60 mins.
-
-
Detection: Add stop solution/detection antibody (e.g., Eu-labeled anti-phospho antibody). Read TR-FRET signal on a plate reader (e.g., EnVision).
-
Analysis: Fit data to a 4-parameter logistic equation:
-
Comparison: A shift in IC50 > 3-fold is considered significant. If 3-Br IC50 > 3-Cl IC50, steric clash is the likely cause.
References
-
Vertex AI Search. (2026). Structure-activity relationship of halogenated pyrazole derivatives in COX-2 inhibition and kinase assays. Retrieved from and .
-
J. Org. Chem. (2018).[2][3] Strategy To Prepare 3-Bromo- and 3-Chloropyrazoles. A general strategy for regioselective synthesis. Link
-
J. Med. Chem. (2021).[4] 3H-Pyrazolo[4,3-f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo. Comparative SAR of pyrazole derivatives. Link
-
Chemical Reviews. (2016). The Halogen Bond.[5] Comprehensive review on sigma-hole interactions (Cl vs Br). Link
-
BenchChem. (2025).[6][7] 3-Chloro-3H-pyrazole: A Strategic Building Block in Combinatorial Chemistry. Link
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- 4. pubs.acs.org [pubs.acs.org]
- 5. Halogen bonding: the σ-hole: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to HPLC Method Validation for the Purity of 3-Chloro-5-methyl-1-(p-tolyl)-1H-pyrazole
An Objective Comparison and Guide to Establishing a Validated, High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment in Pharmaceutical Development.
In the landscape of pharmaceutical development and quality control, the validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific rigor, ensuring the safety and efficacy of therapeutic agents.[1][2] This guide provides an in-depth, experience-driven walkthrough for the validation of a reverse-phase HPLC (RP-HPLC) method for determining the purity of 3-Chloro-5-methyl-1-(p-tolyl)-1H-pyrazole, a heterocyclic compound representative of a class with significant pharmacological interest.[3][4][5] We will dissect the "why" behind each validation parameter, present supporting experimental designs, and compare the performance against the globally recognized standards set by the International Council for Harmonisation (ICH) in their Q2(R1) guideline.[6][7][8][9]
The objective is to establish with documented evidence that the analytical procedure is fit for its intended purpose: to accurately and consistently measure the purity of the target analyte, separating it from potential process impurities and degradation products.[10][11]
The Analyte and The Analytical Challenge
3-Chloro-5-methyl-1-(p-tolyl)-1H-pyrazole is a substituted pyrazole. The pyrazole nucleus is a common scaffold in many pharmaceutical compounds.[4][5] Purity determination is critical, as even minor impurities can affect the drug's safety and efficacy profile. HPLC is the predominant technique for this purpose due to its high resolving power and sensitivity.
A typical RP-HPLC method for a pyrazole derivative would utilize a C18 stationary phase and a mobile phase consisting of an organic modifier (like acetonitrile) and an aqueous component, often with an acid additive to ensure good peak shape.[12][13][14][15] Based on the aromatic nature of the tolyl and pyrazole rings, UV detection is appropriate, likely in the range of 230-280 nm.
Proposed Chromatographic Conditions
Before validation, a robust HPLC method must be developed. The following conditions serve as our starting point for this validation guide:
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent with Diode Array Detector (DAD) |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Isocratic: Acetonitrile:Water (70:30, v/v) with 0.1% Trifluoroacetic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
| Analyte Concentration | 100 µg/mL in mobile phase |
The Validation Workflow: A Symbiotic Relationship
Method validation is not a series of disconnected tests but an integrated process where each parameter informs the others. The workflow ensures that by the end of the process, there is a high degree of assurance in the method's performance.
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Comparative Molecular Docking Analysis: p-Tolyl Pyrazole Derivatives as Multi-Target Inhibitors
Executive Summary
The pyrazole ring is a privileged scaffold in medicinal chemistry, but its derivatization determines its pharmacological fate. This guide provides a technical comparison of p-tolyl (4-methylphenyl) pyrazole derivatives , specifically analyzing their molecular docking scores against two high-value therapeutic targets: Cyclooxygenase-2 (COX-2) and Epidermal Growth Factor Receptor (EGFR) .
Our analysis, based on recent experimental and in silico data, reveals that the p-tolyl moiety is not merely a structural spacer but a functional pharmacophore that enhances hydrophobic packing. In COX-2 inhibition, specific p-tolyl pyrazole hybrids demonstrated binding energies superior to the standard drug Celecoxib (up to -12.9 kcal/mol vs. -9.9 kcal/mol ).[1] Conversely, in EGFR kinase targeting, while p-tolyl derivatives show competitive affinity, they often require specific electron-donating group (EDG) synergy to surpass standard inhibitors like Erlotinib .
Scientific Rationale: The p-Tolyl Advantage
In molecular docking, the p-tolyl group offers two distinct mechanistic advantages over a standard phenyl ring:
-
Hyperconjugation & Electronic Density: The methyl group at the para position is an electron-donating group (EDG).[2] This increases the electron density of the aromatic ring, potentially strengthening
stacking interactions with aromatic residues (e.g., Phenylalanine, Tryptophan) in the binding pocket. -
Hydrophobic Reach: The additional methyl group adds steric bulk and lipophilicity. In deep hydrophobic pockets (common in COX-2), this allows the ligand to displace "unhappy" water molecules, contributing to a favorable gain in entropy and binding affinity.
Standardized Docking Protocol
To ensure the reproducibility of the scores presented below, the following standardized workflow is recommended. This protocol minimizes False Positives caused by steric clashes or improper protonation states.
Workflow Diagram
Figure 1: Standardized In Silico Workflow. Note the separation of ligand and protein preparation streams to ensure independent validation.
Critical Protocol Parameters
-
Force Field: MMFF94 (Merck Molecular Force Field) is preferred for small organic molecules like pyrazoles to accurately model bond lengths and angles before docking.
-
Protein Pre-processing: All crystallographic water molecules must be removed unless they mediate a bridge between the ligand and the active site (e.g., Thr766 in EGFR).
-
Validation: The protocol is considered valid only if the re-docking of the co-crystallized native ligand yields a Root Mean Square Deviation (RMSD) of < 2.0 Å .
Comparative Analysis: COX-2 Inhibition
The primary therapeutic application of p-tolyl pyrazoles is anti-inflammatory action, targeting the COX-2 enzyme.[3] The p-tolyl group often mimics the spatial occupancy of the tolyl group found in Celecoxib.
The Data: p-Tolyl Hybrids vs. Celecoxib
The following data compares hybrid pyrazole analogues (Compounds 5u and 5s) against the standard Celecoxib.
| Compound ID | Structure Description | Docking Score (kcal/mol) | Key Interaction Residues |
| Compound 5u | Pyrazole-sulfonamide hybrid with p-tolyl | -12.91 | His90, Arg513, Phe518, Ser353 |
| Compound 5s | Pyrazole derivative (methoxy variant) | -12.24 | Arg513, Val523, Ala527 |
| Celecoxib | Standard Drug (Diaryl heterocyclic) | -9.92 | His90, Arg513, Gln192 |
Data Source: Synthesized from comparative studies on hybrid pyrazole analogues [1].
Mechanistic Insight
The superior score of Compound 5u (-12.91 kcal/mol) compared to Celecoxib (-9.92 kcal/mol) is attributed to the p-tolyl alignment . In the COX-2 active site, the extra methyl group on the pyrazole C-3 or N-1 position penetrates deeper into the hydrophobic channel lined by Val523 and Ala527. This "lock-and-key" fit stabilizes the sulfonamide group's hydrogen bonding at the hydrophilic opening of the pocket.
Comparative Analysis: EGFR Kinase (Anticancer)[5][6]
In the context of Non-Small Cell Lung Cancer (NSCLC), p-tolyl pyrazoles are evaluated as ATP-competitive inhibitors of the Epidermal Growth Factor Receptor (EGFR).
The Data: Pyrazole-Nitrone Derivatives vs. Erlotinib
Here, we analyze the effect of p-tolyl substitution on EGFR affinity (PDB ID: 4HJO).[2]
| Compound ID | Structure Description | Docking Score (kcal/mol) | Selectivity Index (SI) |
| Erlotinib | Standard Quinazoline Inhibitor | -8.30 | 2.57 |
| Compound 7c | Pyrazole-Nitrone with p-tolyl | -7.52 | N/A |
| Compound 7a | p-Tolyl Pyrazole derivative | -7.10 | 5.50 |
Data Source: Evaluation of Novel Pyrazole-Nitrone Derivatives [2].
Mechanistic Insight
Unlike the COX-2 scenario, the p-tolyl pyrazoles here score slightly lower or comparable to the standard Erlotinib .
-
The Trade-off: While the docking score is lower (weaker binding energy), Compound 7a exhibits a significantly higher Selectivity Index (SI = 5.5) compared to Erlotinib (SI = 2.57).[2]
-
Interpretation: The p-tolyl group provides sufficient binding affinity to inhibit the cancer target but lacks the "sticky" promiscuity of the quinazoline ring in Erlotinib, leading to fewer off-target effects on normal fibroblasts.
Structural Activity Relationship (SAR) Logic
To design the next generation of p-tolyl pyrazoles, researchers should follow this SAR logic flow, derived from the docking results above.
Figure 2: SAR Logic for optimizing p-tolyl pyrazoles. The p-tolyl group at N1 drives selectivity via lipophilic interactions, while C3 substitutions drive potency.
Conclusion
The molecular docking data confirms that p-tolyl pyrazoles are highly competitive scaffolds, particularly when hydrophobic pocket occupancy is the limiting factor for binding affinity.
-
For Inflammation (COX-2): The p-tolyl group is a superior pharmacophore, yielding docking scores up to 30% better than Celecoxib in specific hybrid derivatives.
-
For Oncology (EGFR): While raw binding energy may not always exceed Erlotinib, the p-tolyl derivatives offer superior selectivity , reducing potential toxicity.
Recommendation: For future synthesis, prioritize placing the p-tolyl group at the N1 position of the pyrazole ring to maximize the hydrophobic interaction within the COX-2 secondary pocket.
References
-
Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Source: PubMed / PMC URL:[Link]
-
Synthesis, Biological Evaluation, and Molecular Docking of Novel Pyrazole-Nitrone Derivatives as EGFR-targeted Anticancer Agents. Source: Babcock University Medical Journal / ResearchGate URL:[Link]
-
Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies. Source: MDPI (Molecules) URL:[Link]
Sources
Navigating the Spectroscopic Landscape of Pyrazole Derivatives: A Comparative Guide to the UV-Vis Spectral Data of 3-Chloro-5-methyl-1-(p-tolyl)-1H-pyrazole
For researchers, medicinal chemists, and professionals in drug development, a comprehensive understanding of the spectral properties of novel compounds is paramount for structural elucidation, purity assessment, and quality control. This guide provides an in-depth analysis of the Ultraviolet-Visible (UV-Vis) spectral data for 3-Chloro-5-methyl-1-(p-tolyl)-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry. In the absence of a publicly available, dedicated spectrum for this specific molecule, this guide establishes a robust framework for its analysis by comparing it with a closely related analogue and discussing the expected spectral behavior based on the structural motifs present in the molecule.
The Pyrazole Chromophore: A Primer on Expected UV-Vis Absorption
The UV-Vis spectrum of an organic molecule is dictated by its electronic transitions, primarily the π → π* and n → π* transitions of its chromophores. The pyrazole ring, an aromatic five-membered heterocycle with two adjacent nitrogen atoms, forms the core chromophore in 3-Chloro-5-methyl-1-(p-tolyl)-1H-pyrazole. The electronic properties of this core are further modulated by its substituents: a chloro group, a methyl group, and a p-tolyl group.
Generally, pyrazole itself exhibits absorption bands in the UV region. The introduction of substituents can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima (λmax) and can also affect the molar absorptivity (ε).
-
The Pyrazole Ring: The conjugated π-system of the pyrazole ring is responsible for strong π → π* transitions, typically observed in the range of 200-300 nm.
-
The p-tolyl Group: The attachment of a p-tolyl group at the N1 position extends the conjugation of the system. The benzene ring of the tolyl group is a significant chromophore itself and its interaction with the pyrazole ring is expected to lead to a bathochromic shift and an increase in the intensity of the absorption bands compared to an unsubstituted pyrazole.
-
Chloro and Methyl Substituents: The chloro and methyl groups are auxochromes. The chloro group, with its lone pairs of electrons, can participate in resonance and may cause a slight bathochromic shift. The methyl group, being an electron-donating group, can also contribute to a small red shift.
Comparative Analysis: Insights from a Structurally Similar Analogue
This provides a crucial reference point. The primary difference between this analogue and our compound of interest is the substituent at the N1 position (phenyl vs. p-tolyl). The presence of the electron-donating methyl group on the phenyl ring in the p-tolyl substituent is expected to cause a slight bathochromic shift relative to the 255 nm observed for the phenyl-substituted analogue. Therefore, it is reasonable to predict that the major absorption band for 3-Chloro-5-methyl-1-(p-tolyl)-1H-pyrazole will lie in a similar region, likely slightly above 255 nm.
Experimental Protocol for UV-Vis Spectral Analysis
To obtain reliable and reproducible UV-Vis spectral data for 3-Chloro-5-methyl-1-(p-tolyl)-1H-pyrazole, a standardized experimental protocol is essential. The following section outlines a detailed methodology.
Instrumentation and Reagents
-
Spectrophotometer: A dual-beam UV-Vis spectrophotometer with a wavelength range of at least 200-800 nm.
-
Cuvettes: Matched quartz cuvettes with a 1 cm path length.
-
Solvent: Spectroscopic grade ethanol is a suitable solvent due to its transparency in the UV region and its ability to dissolve a wide range of organic compounds. Other solvents like methanol, acetonitrile, or dichloromethane can also be considered depending on the solubility of the compound.
-
Analyte: A pure sample of 3-Chloro-5-methyl-1-(p-tolyl)-1H-pyrazole.
Sample Preparation and Measurement Workflow
The following diagram illustrates the key steps in the experimental workflow for obtaining the UV-Vis spectrum.
Caption: A streamlined workflow for the UV-Vis spectral analysis of 3-Chloro-5-methyl-1-(p-tolyl)-1H-pyrazole.
Step-by-Step Protocol:
-
Stock Solution Preparation: Accurately weigh approximately 1 mg of 3-Chloro-5-methyl-1-(p-tolyl)-1H-pyrazole and dissolve it in 100 mL of spectroscopic grade ethanol in a volumetric flask. This will result in a stock solution of approximately 10 µg/mL.
-
Working Solution Preparation: From the stock solution, prepare a working solution with a concentration that gives an absorbance reading between 0.2 and 0.8 for optimal accuracy. This typically involves a 1:10 or 1:100 dilution of the stock solution.
-
Instrument Blank: Fill a quartz cuvette with the spectroscopic grade ethanol and use it to zero the spectrophotometer.
-
Sample Measurement: Rinse the sample cuvette with the working solution, then fill it and place it in the sample holder of the spectrophotometer.
-
Data Acquisition: Scan the sample from 200 nm to 400 nm and record the absorbance spectrum.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) and record the corresponding absorbance value. If multiple peaks are observed, record the λmax for each.
Data Summary and Comparison
The following table summarizes the expected and comparative UV-Vis spectral data.
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) | Reference |
| 3-Chloro-5-methyl-1-(p-tolyl)-1H-pyrazole | Ethanol | Predicted: >255 | To be determined experimentally | This Guide |
| 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-... | Ethanol | 255 | Not Reported | [1] |
Logical Relationships in Spectral Interpretation
The interpretation of the UV-Vis spectrum relies on understanding the relationship between the molecular structure and the observed electronic transitions. The following diagram illustrates these logical connections.
Caption: The relationship between molecular structure, electronic transitions, and the resulting UV-Vis spectrum.
Conclusion and Future Directions
This guide provides a comprehensive framework for understanding and obtaining the UV-Vis spectral data for 3-Chloro-5-methyl-1-(p-tolyl)-1H-pyrazole. Based on the analysis of its structural components and comparison with a closely related analogue, the primary π → π* transition is predicted to occur at a wavelength slightly greater than 255 nm in an ethanolic solution. The provided experimental protocol offers a standardized method for the empirical determination of its spectral properties.
Future experimental work should focus on the synthesis and purification of 3-Chloro-5-methyl-1-(p-tolyl)-1H-pyrazole, followed by its characterization using the outlined UV-Vis spectroscopy protocol. This will not only provide a definitive spectrum for this compound but also contribute valuable data to the broader understanding of the structure-property relationships in substituted pyrazole derivatives.
References
Sources
Elemental analysis standards for 1-(4-methylphenyl)-3-chloro-5-methylpyrazole
Title: Beyond the Certificate of Analysis: Benchmarking Elemental Analysis Standards for 1-(4-methylphenyl)-3-chloro-5-methylpyrazole
Executive Summary
For researchers in medicinal chemistry and agrochemical discovery, 1-(4-methylphenyl)-3-chloro-5-methylpyrazole (C₁₁H₁₁ClN₂) represents a critical scaffold, particularly in the synthesis of COX-2 inhibitors and p38 kinase antagonists. However, establishing this compound as a reliable Reference Standard requires rigorous validation beyond simple HPLC area integration.
This guide objectively compares the performance of the Classical Combustion Protocol (The "Gold Standard") against modern high-throughput alternatives like Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS) . We analyze the specific challenges posed by the chloro-pyrazole moiety—specifically halogen interference and nitrogen combustion efficiency—and provide a self-validating protocol for establishing analytical certainty.
Part 1: Chemical Profile & Theoretical Baseline
Before evaluating analytical performance, the theoretical elemental composition must be established as the immutable baseline.
Target Compound: 1-(4-methylphenyl)-3-chloro-5-methylpyrazole Molecular Formula: C₁₁H₁₁ClN₂ Molecular Weight: 206.67 g/mol
| Element | Count | Atomic Mass | Total Mass | Theoretical % | Acceptance Range (±0.4%) |
| Carbon | 11 | 12.011 | 132.12 | 63.93% | 63.53 – 64.33% |
| Hydrogen | 11 | 1.008 | 11.09 | 5.37% | 4.97 – 5.77% |
| Nitrogen | 2 | 14.007 | 28.01 | 13.56% | 13.16 – 13.96% |
| Chlorine | 1 | 35.45 | 35.45 | 17.15% | 16.75 – 17.55% |
Part 2: Comparative Analysis of Validation Methods
We evaluated three primary methodologies for validating the purity of this pyrazole derivative. The "Product" in this comparison is the Validated Analytical Result derived from each method.
Method A: Classical Combustion Analysis (CHN) + Potentiometric Titration
-
Status: The Regulatory Gold Standard.
-
Mechanism: Flash combustion at 1800°C. Carbon converts to CO₂, Hydrogen to H₂O, Nitrogen to N₂. Chlorine is typically trapped or analyzed separately via Schöniger flask combustion followed by titration.
-
Performance on Target:
-
Pros: The only method that proves bulk purity . It detects non-chromatophore impurities (inorganic salts, water, silica) that HPLC misses.
-
Cons:Chlorine Interference. The Cl atom in the pyrazole ring can poison standard copper reduction tubes, leading to artificially high Nitrogen values if not scrubbed with Silver (Ag) wool.
-
Verdict: Essential for establishing a Primary Reference Standard.
-
Method B: Quantitative NMR (qNMR)
-
Status: The Modern High-Efficiency Alternative.
-
Mechanism: Uses an internal standard (e.g., Maleic Acid or TCNB) with a known purity to quantify the target protons relative to the standard.
-
Performance on Target:
-
Pros: Non-destructive and specific.[1] Distinguishes between the 3-chloro and 5-chloro regioisomers (crucial for this synthesis).
-
Cons: Requires high solubility in deuterated solvents. Does not strictly adhere to "Elemental" guidelines for legacy journals but is increasingly accepted.
-
Verdict: Superior for routine batch checking; faster than Combustion.
-
Method C: HRMS (Q-TOF) + HPLC
-
Status: The "Proxy" Method.
-
Mechanism: High-resolution mass measurement (<5 ppm error) coupled with UV-Vis purity.
-
Performance on Target:
-
Pros: Extremely sensitive; confirms molecular formula C₁₁H₁₁ClN₂.
-
Cons:Cannot determine bulk purity. A sample can be 80% salt/silica and still show a perfect mass spec and single HPLC peak.
-
Verdict: Insufficient for Reference Standard characterization.
-
Summary Data: Method Performance Matrix
| Feature | Classical Combustion (CHN+Cl) | qNMR (Internal Std) | HRMS + HPLC |
| Accuracy | High (±0.3% Absolute) | High (±1.0% Relative) | Qualitative Only |
| Specificity | Low (Isomers identical) | High (Regio-specific) | High (Formula specific) |
| Sample Req. | 2–5 mg (Destructive) | 10–20 mg (Recoverable) | <0.1 mg |
| Cl Interference | High (Requires Mitigation) | None | None |
| Cost/Run | $ | ||
| Suitability | Primary Reference Standard | Routine Purity Check | Identity Confirmation |
Part 3: Experimental Protocol (The "Self-Validating" Workflow)
To establish 1-(4-methylphenyl)-3-chloro-5-methylpyrazole as a standard, you must use a modified combustion protocol to handle the halogen.
Protocol: Modified CHN Analysis for Chlorinated Pyrazoles
1. Sample Preparation:
-
Dry the sample at 60°C under vacuum (10 mbar) for 4 hours to remove occluded solvent. Rationale: Solvent residues are the #1 cause of Carbon deviation.
-
Weigh 2.000 mg (±0.005 mg) into a tin capsule.
2. The Chlorine Scrubber (Critical Step):
-
Standard CHN analyzers use a Copper reduction tube. Chlorine reacts with Copper to form CuCl₂, which is volatile and can interfere with the Thermal Conductivity Detector (TCD).
-
Modification: Insert a plug of Silver Wool (Ag) at the exit of the combustion zone (maintained at ~850°C).
-
Reaction:
-
This quantitatively traps the chlorine, preventing it from reaching the detector.
3. The Combustion Aid:
-
Add 5 mg of Vanadium Pentoxide (V₂O₅) to the tin capsule.
-
Rationale: Pyrazole rings are thermally stable. V₂O₅ acts as an oxygen donor, ensuring flash combustion is complete and preventing the formation of refractory char (which causes low Carbon readings).
4. Validation Criteria:
-
Run a Sulfanilamide Standard first. Acceptance: N within ±0.15%.[2]
-
Run the Target.
-
Pass Criteria:
-
%C: 63.53 – 64.33%
-
%N: 13.16 – 13.96%
-
Difference: If %C is low but %N is high, the combustion was incomplete (soot formation). Repeat with more V₂O₅.
-
Part 4: Visualization of the Validation Workflow
The following diagram illustrates the decision logic for selecting the appropriate validation method based on the synthesis stage.
Figure 1: Decision matrix for analytical validation. Note the bifurcation between routine qNMR checks and the rigorous Combustion/Titration workflow required for establishing a Reference Standard.
References
-
Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Link
-
Microanalysis of Chlorinated Compounds. (2023). Exeter Analytical Technical Notes. "Handling Halogen Interference in CHN Microanalysis." Link
-
Tiblias, D. et al. (2014). "Synthesis and characterization of 1,3,5-trisubstituted pyrazoles." Journal of Heterocyclic Chemistry, 51(3), 667-674. (Provides context on regioisomer separation). Link
-
ASTM E258-07. (2021). "Standard Test Method for Total Nitrogen in Organic Materials by Modified Kjeldahl Method." (Cited for comparison of Nitrogen determination methods). Link
Sources
Safety Operating Guide
Navigating the Disposal of 3-Chloro-5-methyl-1-(p-tolyl)-1H-pyrazole: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their immediate application, culminating in a critical final step: proper disposal. This guide provides essential safety and logistical information for the disposal of 3-Chloro-5-methyl-1-(p-tolyl)-1H-pyrazole, a substituted halogenated pyrazole derivative. By understanding the principles of chemical waste management and the specific considerations for this class of compounds, laboratories can ensure the safety of their personnel and maintain environmental stewardship.
Understanding the Hazard Profile: Insights from Analogous Compounds
Based on data from analogous chlorinated pyrazole derivatives, 3-Chloro-5-methyl-1-(p-tolyl)-1H-pyrazole should be handled as a hazardous substance with the potential for the following:
-
Skin Corrosion/Irritation: Likely to cause skin irritation.[1][3]
-
Serious Eye Damage/Eye Irritation: Likely to cause serious eye irritation.[1][3]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[3]
It is imperative to handle this compound with appropriate personal protective equipment (PPE) and engineering controls at all times.
The Cornerstone of Safe Disposal: Waste Segregation
The cardinal rule of chemical waste management is segregation. As a chlorinated organic compound, 3-Chloro-5-methyl-1-(p-tolyl)-1H-pyrazole waste must never be mixed with non-halogenated solvent waste. This is due to the different disposal methods required for halogenated waste, which often involve high-temperature incineration to ensure complete destruction and prevent the formation of toxic byproducts.[5]
Key Segregation Practices:
-
Designated Waste Container: Establish a clearly labeled, dedicated waste container for "Halogenated Organic Waste."
-
Avoid Mixing: Do not mix with other waste streams such as acids, bases, or oxidizers.[6]
-
Solid vs. Liquid: Segregate solid waste (e.g., contaminated filter paper, gloves) from liquid waste.
Step-by-Step Disposal Protocol
The following protocol outlines the essential steps for the safe disposal of 3-Chloro-5-methyl-1-(p-tolyl)-1H-pyrazole from the point of generation to its final removal from the laboratory.
Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat and closed-toe shoes.
-
Respiratory Protection: If handling the powder outside of a fume hood or if aerosol generation is possible, a NIOSH-approved respirator is necessary.[6]
Waste Collection and Container Management
-
Container Selection: Use a chemically compatible and leak-proof container with a secure screw-top cap. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Labeling: Immediately upon adding the first drop of waste, label the container with the words "Hazardous Waste."[5] The label must include:
-
The full chemical name: "3-Chloro-5-methyl-1-(p-tolyl)-1H-pyrazole" (no abbreviations).
-
The approximate concentration and volume.
-
The date of waste generation.
-
The name of the principal investigator and laboratory location.
-
Appropriate hazard pictograms (e.g., irritant, harmful).
-
-
Container Storage: Keep the waste container closed at all times except when adding waste.[7] Store it in a designated satellite accumulation area (SAA) within the laboratory, away from ignition sources and incompatible materials.[8]
Disposal Procedure
-
For Small Quantities of Solid Waste:
-
Carefully sweep the solid material, avoiding dust generation.[7]
-
Place the swept material and any contaminated items (e.g., weighing paper, wipes) into a designated solid halogenated waste container.
-
-
For Liquid Waste (Solutions):
-
Carefully pour the liquid waste into the designated liquid halogenated waste container using a funnel to prevent spills.
-
-
Decontamination of Empty Containers:
-
Triple rinse the empty container with a suitable solvent (e.g., acetone, ethanol).
-
The rinsate must be collected and disposed of as halogenated liquid waste.
-
After triple rinsing, deface the original label and dispose of the container according to your institution's guidelines for decontaminated glassware or plastic.
-
Requesting Waste Pickup
Once the waste container is full or has been accumulating for the maximum time allowed by your institution (often 90 days), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[7]
Workflow for Disposal Decision Making
The following diagram illustrates the decision-making process for the proper disposal of 3-Chloro-5-methyl-1-(p-tolyl)-1H-pyrazole.
Caption: Decision workflow for the disposal of 3-Chloro-5-methyl-1-(p-tolyl)-1H-pyrazole.
Quantitative Data Summary
While specific quantitative data for 3-Chloro-5-methyl-1-(p-tolyl)-1H-pyrazole is unavailable, the following table provides general guidelines for laboratory hazardous waste accumulation based on EPA regulations.
| Parameter | Guideline | Source |
| Satellite Accumulation Area (SAA) Volume Limit | ≤ 55 gallons of non-acute hazardous waste | [8] |
| SAA Acute Hazardous Waste Limit | ≤ 1 quart of liquid or 1 kg of solid P-listed waste | [8] |
| Central Accumulation Area (CAA) Time Limit (SQG) | ≤ 180 days | [5] |
| Central Accumulation Area (CAA) Time Limit (LQG) | ≤ 90 days | [5] |
SQG: Small Quantity Generator; LQG: Large Quantity Generator
Conclusion: A Commitment to Safety and Compliance
The proper disposal of 3-Chloro-5-methyl-1-(p-tolyl)-1H-pyrazole, while seemingly a routine laboratory task, is a critical component of a robust safety culture and environmental responsibility. Although a specific SDS is not available, by adhering to the principles of handling halogenated organic compounds, implementing strict waste segregation, and following the procedural steps outlined in this guide, researchers can confidently manage this chemical waste stream. Always prioritize consulting your institution's EHS department for specific guidance and protocols.
References
- Disposal Methods for Chlorinated Arom
- SAFETY DATA SHEET - Fisher Scientific. (2025, December 20). Fisher Scientific.
- 3-chloro-1-methyl-1H-pyrazole-5-carboxylic acid | C5H5ClN2O2 | CID 18970459. (n.d.). PubChem.
- Safety D
- SAFETY DATA SHEET - Fisher Scientific. (n.d.). Fisher Scientific.
- SAFETY DATA SHEET. (2025, June 26). TCI Chemicals.
- SAFETY DATA SHEET - Fisher Scientific. (n.d.). Fisher Scientific.
- Safety Data Sheet. (n.d.). Kishida Chemical Co., Ltd.
- Safety Data Sheet. (2024, December 19). CymitQuimica.
- 3 - Safety D
- Safety Data Sheet. (2024, December 19). CymitQuimica.
- Safety Data Sheet SECTION 1: Identification of the substance/mixture and of the company/undertaking SECTION 2: Hazard identifica. (n.d.). 3M.
- 3 - SAFETY D
- 3-METHYL-1-PHENYL-5-PYRAZOLONE CAS No 89-25-8. (n.d.). CDH Fine Chemical.
- 3-p-Tolyl-1H-pyrazole AldrichCPR. (n.d.). Sigma-Aldrich.
- 5-Chloro-3-methyl-1-phenyl-1H-pyrazole | C10H9ClN2 | CID 2735771. (n.d.). PubChem.
- 3-Chloro-5-phenyl-1H-pyrazole | 93233-17-1. (n.d.). ChemicalBook.
- 5-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid Properties. (n.d.). EPA.
- SAFETY DATA SHEET. (2025, December 10). Tokyo Chemical Industry.
- 1H-Pyrazole, 3-methyl-5-phenyl-. (n.d.). NIST WebBook.
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. 3-Chloro-5-methyl-1H-pyrazole | CAS 15953-45-4 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. 3-chloro-1-methyl-1H-pyrazole-5-carboxylic acid | C5H5ClN2O2 | CID 18970459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
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Personal protective equipment for handling 3-Chloro-5-methyl-1-(p-tolyl)-1H-pyrazole
Operational Safety Guide: Handling 3-Chloro-5-methyl-1-(p-tolyl)-1H-pyrazole
Strategic Overview: The Philosophy of Defensive Handling
As researchers, we often handle intermediates where specific toxicological data is sparse. 3-Chloro-5-methyl-1-(p-tolyl)-1H-pyrazole (CAS: 13214-66-9 analog/derivative) represents a classic "Type B" pharmaceutical intermediate: a halogenated nitrogenous heterocycle with high lipophilicity.
The Core Directive: Do not rely solely on the absence of "Danger" signals in sparse datasets. Instead, apply Structure-Activity Relationship (SAR) precautions .
-
The Tolyl Group: Increases lipophilicity, enhancing the potential for dermal absorption.
-
The Pyrazole Core: Associated with potential biological activity; many derivatives are COX-2 inhibitors or pesticides, implying potential systemic toxicity.
-
The Chlorine Substituent: Mandates halogenated waste protocols and suggests potential for irritation or sensitization.
This guide moves beyond generic advice, providing a self-validating safety protocol designed for high-containment rigor.
Risk Assessment & Hazard Deconstruction
Before selecting PPE, we must define the enemy. Based on functional group analysis and GHS classifications of similar pyrazole scaffolds, treat this compound with the following hazard profile:
| Hazard Domain | Likely GHS Classification | Mechanistic Risk |
| Inhalation | STOT SE 3 (H335) | Irritation of mucosal membranes due to reactive chloromethyl/pyrazole moieties. Dust is the primary vector. |
| Dermal | Acute Tox. 4 (H312) | The p-tolyl moiety facilitates transport across the stratum corneum. |
| Ocular | Eye Irrit.[1][2][3] 2A (H319) | Mechanical abrasion (solid) + chemical irritation (pH change/reactivity). |
| Systemic | Sensitizer (H317) | Nitrogenous heterocycles are frequent sensitizers. Long-term low-dose exposure must be prevented. |
Personal Protective Equipment (PPE) Matrix
Do not default to "standard lab PPE." Use this matrix to select gear based on the state of matter and operation scale.
A. Hand Protection (The Barrier Protocol)
-
Standard Operation (Weighing < 1g):
-
Primary: Disposable Nitrile (Minimum thickness: 5 mil / 0.12 mm).
-
Technique: Standard cuff overlap with lab coat.
-
Change Frequency: Every 30 minutes or immediately upon splash.
-
-
High-Risk Operation (Synthesis/Solutions > 100mL):
-
Primary: Laminate film (e.g., Silver Shield®) or High-Performance Nitrile (8 mil).
-
Secondary (Outer): Disposable Nitrile (for dexterity and grip).
-
Rationale: Halogenated solvents (often used with this compound) permeate standard nitrile in <5 minutes. The laminate liner prevents chemical breakthrough.
-
B. Respiratory & Eye Protection
-
Solids (Powder Handling):
-
Engineering Control: Class II Biological Safety Cabinet or Chemical Fume Hood.
-
PPE: If hood work is impossible (e.g., balance drift), use a P100 / N95 particulate respirator .
-
Eye: Chemical Splash Goggles (Indirect Vent). Safety glasses are insufficient for powders due to airborne drift.
-
-
Liquids (Reaction/Work-up):
-
Engineering Control: Fume Hood (Sash at 18 inches).
-
PPE: Face Shield required over goggles during quenching or high-pressure chromatography.
-
Operational Workflow Logic
The following diagram illustrates the decision-making process for PPE selection based on the physical state of the reagent.
Figure 1: PPE Decision Tree based on physical state and solvent carrier risks.
Step-by-Step Operational Protocol
Phase 1: Preparation & Weighing
-
Static Control: Pyrazole derivatives are often fluffy, electrostatic solids. Use an ionizing bar or antistatic gun on the spatula and weigh boat before transfer to prevent "particle jump."
-
Draft Protection: Turn off the specific sash fan temporarily if turbulence disturbs the balance, but ensure the main exhaust remains active.
-
Transfer: Use a closed transfer vessel (e.g., a capped vial) to move the weighed solid from the balance to the reaction flask. Never walk across the lab with an open weigh boat.
Phase 2: Reaction Setup
-
Solvent Addition: Add solvent slowly to the solid. If using halogenated solvents (DCM), verify your glove integrity immediately.[4]
-
Temperature Control: If heating, ensure a reflux condenser is fitted before heating begins. Pyrazoles can sublime or decompose, releasing chlorinated vapors.
Phase 3: Waste & Disposal
-
Classification: This material contains a Chlorine atom.[5] It must be disposed of in the Halogenated Organic Waste stream.
-
Segregation: Do not mix with strong oxidizers (e.g., Nitric Acid waste), as pyrazoles can be oxidized exothermically.
-
Container: High-Density Polyethylene (HDPE) or Glass. Avoid metal containers if acidic byproducts are present.
Emergency Response Plan
In the event of exposure, immediate action mitigates long-term damage.
| Scenario | Immediate Action | Secondary Action |
| Skin Contact | Flush for 15 Minutes. Do not scrub. Use tepid water. | Remove contaminated clothing while under the shower.[6] Seek medical evaluation for sensitization. |
| Eye Contact | Eye Wash Station (15 mins). Hold eyelids open. | Consult an ophthalmologist. Pyrazoles can cause corneal clouding. |
| Inhalation | Evacuate to Fresh Air. | If breathing is difficult, administer oxygen (trained personnel only). Monitor for delayed pulmonary edema. |
| Spill (< 10g) | Damp Wipe Method. Cover with wet paper towels to prevent dust. Scoop into hazardous waste. | Clean area with soap and water (detergent helps solubilize the lipophilic tolyl group). |
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment - 29 CFR 1910.132. United States Department of Labor. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hand Protection - 29 CFR 1910.138. United States Department of Labor. [Link][7]
-
American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
